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Core Science & Biosynthesis

Foundational

4-Amino-5-bromo-2-chlorophenol chemical structure and properties

[1] Executive Summary 4-Amino-5-bromo-2-chlorophenol (CAS: 2091222-06-7) is a highly specialized halogenated aminophenol intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals....

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

4-Amino-5-bromo-2-chlorophenol (CAS: 2091222-06-7) is a highly specialized halogenated aminophenol intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals.[1] Its structure—defined by a phenol core decorated with amino, bromo, and chloro substituents—offers a unique "tri-functional" platform for orthogonal chemical modifications.

This guide provides a comprehensive technical analysis of the compound's structural properties, validated synthetic pathways, and reactivity profiles, tailored for medicinal chemists and process engineers.[2]

Chemical Identity & Structural Analysis[3][4]

The molecule is characterized by a benzene ring substituted with a hydroxyl group at position 1, a chlorine atom at position 2, an amino group at position 4, and a bromine atom at position 5.

Nomenclature & Identifiers
Parameter Details
IUPAC Name 4-Amino-5-bromo-2-chlorophenol
CAS Number 2091222-06-7
Molecular Formula C₆H₅BrClNO
Molecular Weight 222.47 g/mol
SMILES Nc1cc(Cl)c(O)cc1Br
InChI Key (Isomer-specific key requires generation; analog keys available)
Structural Features[4][5][6][7][8]
  • Orthogonal Halogenation: The presence of both bromine (C5) and chlorine (C2) allows for sequential cross-coupling reactions. The C-Br bond is significantly weaker (bond dissociation energy ~66 kcal/mol) than the C-Cl bond (~81 kcal/mol), enabling selective palladium-catalyzed activation at the C5 position without disturbing the C2-Cl bond.

  • Electronic Push-Pull: The electron-donating hydroxyl (-OH) and amino (-NH₂) groups are positioned para to each other. This creates a highly electron-rich π-system, making the ring susceptible to oxidation if not handled under inert conditions.

  • Hydrogen Bonding: The proximity of the amino and hydroxyl groups allows for both intramolecular and intermolecular hydrogen bonding, influencing solubility and crystal packing.

Physicochemical Properties[4][9][10]

Note: Experimental values for this specific isomer are rare in open literature; data below represents consensus values for close structural analogs (e.g., 4-amino-2-bromo-5-chlorophenol) and calculated predictions.

Property Value / Range Notes
Physical State Solid (Crystalline powder)Typically off-white to beige; darkens upon oxidation.
Melting Point 145–155 °C (Predicted)Decomposes at higher temperatures.
Solubility DMSO, Methanol, DMFPoor solubility in water and non-polar solvents (Hexane).
pKa (Phenol) ~8.5 – 9.0Acidity increased by electron-withdrawing halogens relative to phenol (pKa 10).
pKa (Aniline) ~3.5 – 4.0Basicity reduced by ortho-bromo substituent.
LogP 1.9 – 2.4Moderate lipophilicity; suitable for drug-like scaffolds.

Synthesis & Manufacturing

The synthesis of 4-Amino-5-bromo-2-chlorophenol typically follows a linear pathway starting from commercially available 2-chlorophenol . The strategy relies on the directing effects of the hydroxyl group to install the nitrogen functionality, followed by regioselective bromination.

Retrosynthetic Analysis

The target molecule is assembled via:

  • Nitration: Installing the nitrogen source para to the activating hydroxyl group.

  • Reduction: Converting the nitro group to an amine.

  • Bromination: Electrophilic aromatic substitution directed by the strong amino activator.

Detailed Synthetic Protocol
Step 1: Nitration of 2-Chlorophenol
  • Reagents: 2-Chlorophenol, Dilute Nitric Acid (HNO₃).

  • Conditions: 0–10 °C, aqueous medium.

  • Mechanism: Electrophilic aromatic substitution. The -OH group directs ortho and para.[3][4] The ortho position (C6) is accessible, but para (C4) is favored due to sterics and electronics.

  • Product: 2-Chloro-4-nitrophenol.[5]

Step 2: Reduction to 4-Amino-2-chlorophenol
  • Reagents: Iron powder/NH₄Cl or H₂/Pd-C or Sodium Dithionite.

  • Conditions: Reflux in Ethanol/Water or Room Temperature (catalytic).

  • Outcome: Quantitative conversion of the nitro group to the amine.

Step 3: Regioselective Bromination
  • Reagents: Bromine (Br₂) or N-Bromosuccinimide (NBS).

  • Solvent: Acetic Acid or DCM.

  • Mechanism: The amino group (-NH₂) is a stronger activator than -OH. It directs ortho and para.[3][4] The para position relative to NH₂ is occupied (by H, but C1-OH is there). The ortho positions to NH₂ are C3 and C5.

    • C3: Sterically hindered (sandwiched between Cl and NH₂).

    • C5: Less hindered.

  • Outcome: Selective bromination at C5 yields 4-Amino-5-bromo-2-chlorophenol .

SynthesisPathway Figure 1: Linear synthesis pathway from 2-chlorophenol via nitration, reduction, and bromination. SM 2-Chlorophenol Int1 2-Chloro-4-nitrophenol SM->Int1 HNO3, 0°C (Nitration) Int2 4-Amino-2-chlorophenol Int1->Int2 Fe/NH4Cl or H2/Pd (Reduction) Product 4-Amino-5-bromo- 2-chlorophenol Int2->Product Br2, AcOH (Regioselective Bromination)

Reactivity & Derivatization

The "tri-functional" nature of 4-Amino-5-bromo-2-chlorophenol makes it a versatile scaffold.

Chemoselective Coupling (Suzuki/Buchwald)

The reactivity order of the C-X bonds is C-Br > C-Cl .

  • First Coupling: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) will occur exclusively at the C5-Br position. This allows for the introduction of aryl or heteroaryl groups.

  • Second Coupling: Under more forcing conditions (specialized ligands like XPhos or RuPhos), the C2-Cl bond can be activated for a second coupling event.

Heterocycle Formation

The adjacent amino (-NH₂) and hydroxyl (-OH) groups (although para here, if we consider analogs) or the amino and ortho-bromo groups allow for cyclization reactions.

  • Benzoxazoles/Benzimidazoles: While the amino and hydroxyl are para, the amino and bromo are ortho. This specific arrangement (Amino at 4, Bromo at 5) is ideal for forming fused ring systems like indoles or quinolines via metal-catalyzed annulation with alkynes.

Reactivity Figure 2: Divergent reactivity profile enabling library generation. Core 4-Amino-5-bromo- 2-chlorophenol Suzuki Suzuki Coupling (C5-Aryl) Core->Suzuki Pd(0), Ar-B(OH)2 Selective at Br Acylation N-Acylation (Amide Formation) Core->Acylation R-COCl Selectivity at NH2 Etherification O-Alkylation (Ether Formation) Core->Etherification R-X, Base Selectivity at OH Cyclization Annulation (Indole Synthesis) Core->Cyclization Pd cat., Alkyne Uses NH2 & Br

Applications in Drug Discovery[2]

Kinase Inhibitor Scaffolds

The 4-amino-phenol core mimics the adenosine triphosphate (ATP) hinge-binding motif found in many kinase inhibitors. The halogen substituents provide:

  • Metabolic Stability: Blocking metabolic hotspots on the phenyl ring.

  • Hydrophobic Contacts: The Chlorine and Bromine atoms can fill small hydrophobic pockets within the enzyme active site, improving potency.

PROTAC Linkers

The distinct reactivity of the amine (for linker attachment) and the halides (for warhead attachment) makes this molecule a candidate for constructing Proteolysis Targeting Chimeras (PROTACs).

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard Class H-Code Statement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[6]
Eye Irritation H319Causes serious eye irritation.[6]
STOT-SE H335May cause respiratory irritation.[6][7]

Handling Protocols:

  • Oxidation Sensitivity: Store under inert gas (Argon/Nitrogen) at 2-8°C. The compound may darken (oxidize to quinone imines) upon exposure to air and light.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood to avoid inhalation of dust.

  • Spill Cleanup: Absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.

References

  • Chemical Source (ChemSrc). 4-Amino-5-bromo-2-chlorophenol CAS 2091222-06-7 Details.[1] Retrieved from

  • PubChem. 2-Amino-4-bromo-5-chlorophenol (Isomer Analog Data).[8] Retrieved from

  • BenchChem. Synthesis of Halogenated Phenols and Aminophenols. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet for Chlorinated Aminophenols.[9] Retrieved from

  • Google Patents. Process for producing brominated chlorophenols (US4223166A). Retrieved from

Sources

Exploratory

Technical Guide: Identification & Characterization of 4-Amino-5-bromo-2-chlorophenol

This guide outlines the identification, characterization, and search methodology for 4-Amino-5-bromo-2-chlorophenol , a specific halogenated aminophenol isomer often confused with its structural analogs. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the identification, characterization, and search methodology for 4-Amino-5-bromo-2-chlorophenol , a specific halogenated aminophenol isomer often confused with its structural analogs.

Executive Summary & Core Identity

Target Compound: 4-Amino-5-bromo-2-chlorophenol CAS Number: 2091222-06-7 Molecular Formula: C₆H₅BrClNO Molecular Weight: 222.47 g/mol [1]

This compound is a specialized intermediate, distinct from its more common isomers (such as 4-amino-2-bromo-6-chlorophenol). Precise identification requires moving beyond nomenclature—which varies by vendor—and relying on invariant structural identifiers like SMILES and InChIKeys.

Core Identity Data Table
PropertyValueNotes
CAS RN 2091222-06-7 Assigned to the specific 4-amino-5-bromo-2-chloro isomer.[1]
SMILES Oc1c(Cl)cc(N)c(Br)c1Unambiguous structural string.[2][3][4]
InChIKey Specific to isomerUse for database cross-referencing.
Appearance Off-white to brown solidTypical of oxidized aminophenols.
Acidity (pKa) ~8.5 (Phenolic OH)Lowered by electron-withdrawing halogens.

The Isomer Trap: Structural Differentiation

In drug development and custom synthesis, "name-based" searching is a critical failure point for this compound. Vendors often permute substituent ordering in names (e.g., listing "bromo" before "chloro" regardless of position).

The "Imposter" Isomers

You must distinguish the target from these commercially prevalent analogs:

  • Target: 4-Amino-5-bromo-2-chlorophenol (CAS 2091222-06-7)[1]

    • Structure: OH(1), Cl(2), NH₂(4), Br(5).[2]

    • Key Feature: Para-relationship between H3 and H6 protons (singlets in ¹H-NMR).

  • Imposter A: 4-Amino-2-bromo-6-chlorophenol (CAS 1158322-54-3)

    • Structure: OH(1), Br(2), NH₂(4), Cl(6).

    • Differentiation: Different halogen positions relative to the phenol.[4][5][6][7]

  • Imposter B: 4-Bromo-2-chlorophenol (CAS 3964-56-5)[5][6][8]

    • Structure: Missing the amino group. Often a precursor.

Visualization: Isomer Differentiation Logic

The following diagram illustrates the structural differences and the decision logic required to verify the correct isomer.

IsomerLogic Target TARGET: 4-Amino-5-bromo-2-chlorophenol (CAS 2091222-06-7) Check2 Check Position 5 (Meta to OH) Target->Check2 Verify Pos 5 ImposterA IMPOSTER A: 4-Amino-2-bromo-6-chlorophenol (CAS 1158322-54-3) ImposterB IMPOSTER B: 2-Amino-4-bromo-5-chlorophenol (CAS 1037298-14-8) Check1 Check Position 2 (Ortho to OH) Check1->Target Chlorine at Pos 2 Check1->ImposterA Bromine at Pos 2 Check1->ImposterB Amino at Pos 2 Check2->Target Bromine at Pos 5 (Target Confirmed) Start Unknown Sample Start->Check1

Caption: Decision tree for distinguishing the target compound from common commercial isomers based on substituent positioning.

Search & Sourcing Methodology

Because CAS 2091222-06-7 is a relatively new or specialized registry number, it may not appear in all basic catalogs. Use the following protocol to locate suppliers or data.

Protocol: SMILES-Based Identification

Do not rely on text searches. Use the SMILES string to search chemical databases (SciFinder, Reaxys, PubChem).

  • Generate SMILES: Oc1c(Cl)cc(N)c(Br)c1[3]

  • Database Query: Paste the SMILES into the structure search bar.

  • Validation: Verify the hit matches the substitution pattern:

    • Position 1: -OH

    • Position 2: -Cl[4][5][7][8][9][10]

    • Position 4: -NH₂[7][11]

    • Position 5: -Br[1][3][7][9]

  • Cross-Reference: Check if the vendor provides a ¹H-NMR spectrum. If not, request a Certificate of Analysis (CoA) with specific peak assignments.

Analytical Verification (Self-Validating Protocol)

To confirm you have synthesized or purchased the correct isomer, use ¹H-NMR. The substitution pattern of 4-amino-5-bromo-2-chlorophenol creates a unique spectral signature.

Predicted ¹H-NMR Signature

The molecule has two aromatic protons: H3 and H6 .

  • H3 (Position 3): Located between -Cl and -NH₂.

  • H6 (Position 6): Located between -Br and -OH.

Coupling Logic:

  • H3 and H6 are para to each other.

  • Para-coupling (

    
    ) is typically 0–1 Hz (often unresolved).
    
  • Result: You should observe two distinct singlets in the aromatic region.

    • Contrast: If the protons were ortho or meta (as in other isomers), you would see doublets with measurable coupling constants (

      
       Hz or 
      
      
      
      Hz).
Analytical Workflow Diagram

NMR_Workflow Sample Sample (Dissolved in DMSO-d6) Acquisition 1H-NMR Acquisition Sample->Acquisition Analysis Peak Analysis (Aromatic Region) Acquisition->Analysis ResultA Two Singlets (Para H's) Analysis->ResultA Observed ResultB Two Doublets (Ortho/Meta H's) Analysis->ResultB Observed Conclusion CONFIRMED: 4-Amino-5-bromo-2-chlorophenol ResultA->Conclusion Reject REJECT: Wrong Isomer ResultB->Reject

Caption: NMR validation workflow. The observation of two singlets is the critical "Go/No-Go" decision point for identity confirmation.

Synthesis Pathway & Causality

If the compound is unavailable commercially, it can be synthesized via controlled bromination. Understanding the "Directing Group" logic is essential to avoid impurities.

Mechanistic Logic
  • Starting Material: 4-Amino-2-chlorophenol (CAS 3964-52-1).

  • Directing Groups:

    • -NH₂ (Amino): Strong activator, directs ortho/para.

    • -OH (Hydroxyl): Strong activator, directs ortho/para.

    • -Cl (Chloro): Weak deactivator, directs ortho/para.

  • Regioselectivity:

    • The -NH₂ group is the strongest activator. It directs incoming electrophiles to positions ortho to itself (Positions 3 and 5).

    • Position 3 is sterically crowded (flanked by -Cl and -NH₂).

    • Position 5 is less hindered (flanked by -NH₂ and -H).

    • Outcome: Bromination occurs preferentially at Position 5 .

Synthesis Workflow
  • Reagents:

    
     or NBS (N-Bromosuccinimide).
    
  • Solvent: Acetic acid or DCM (Dichloromethane).

  • Temperature:

    
     to Room Temperature (to prevent poly-bromination).
    

References

  • Chemical Source (ChemSrc). 4-Amino-5-bromo-2-chlorophenol CAS 2091222-06-7 Entry.[1] Retrieved from

  • Haisen Data. 4-Amino-5-bromo-2-chlorophenol Properties and CAS. Retrieved from

  • PubChem. 4-Bromo-2-chlorophenol (Precursor) Compound Summary. Retrieved from

  • Sigma-Aldrich. Isomer Comparison: 4-Amino-2-bromo-6-chlorophenol. Retrieved from

Sources

Foundational

Structural & Synthetic Profile: 4-Amino-5-bromo-2-chlorophenol

The following technical guide is structured to serve as a primary reference for researchers and drug development professionals. It synthesizes physicochemical data with practical synthetic and analytical workflows. Techn...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a primary reference for researchers and drug development professionals. It synthesizes physicochemical data with practical synthetic and analytical workflows.

Technical Monograph 04-ABC

Executive Summary

4-Amino-5-bromo-2-chlorophenol (Formula: C₆H₅BrClNO) represents a highly functionalized aromatic scaffold utilized primarily as an intermediate in the synthesis of fused heterocyclic systems, such as benzoxazoles and benzimidazoles. Its specific substitution pattern—featuring a phenol, an amine, and two distinct halogens—makes it a critical candidate for Structure-Activity Relationship (SAR) studies aimed at modulating metabolic stability and lipophilicity in pharmaceutical candidates.

This guide provides a definitive breakdown of its molecular identity, theoretical mass spectrometry signatures, and a validated synthetic logic for its production.

Physicochemical Identity

Precise characterization of this compound requires distinguishing it from its commercially common isomers (e.g., 4-amino-2-bromo-6-chlorophenol). The data below establishes the baseline identity.

PropertyValueTechnical Note
IUPAC Name 4-Amino-5-bromo-2-chlorophenolSystematic numbering prioritizes OH as 1.
Molecular Formula C₆H₅BrClNO Contains one Bromine and one Chlorine atom.[1][2][3][4][5]
Average Mol. Weight 222.47 g/mol Weighted average of all natural isotopes.
Monoisotopic Mass 220.9247 Da Calculated for ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl, ⁷⁹Br.
Heavy Atom Count 10Useful for crystallographic density estimation.
Predicted pKa (OH) ~8.2 – 8.5Acidic strength increased by electron-withdrawing halogens relative to phenol (pKa 10).
LogP (Predicted) ~2.3Moderate lipophilicity; suitable for CNS drug scaffolds.

Mass Spectrometry: Isotopic Signature Analysis

For the analytical chemist, the defining feature of 4-Amino-5-bromo-2-chlorophenol is its mass spectral envelope. The presence of one bromine (⁷⁹Br/⁸¹Br ≈ 1:[6]1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:[1][6]1) creates a unique "3:4:1" intensity pattern for the molecular ion cluster.

Theoretical Isotope Distribution
  • M⁺ (m/z 220.9): Contains ⁷⁹Br and ³⁵Cl. Relative Intensity: ~75%[6]

  • M+2 (m/z 222.9): Contains (⁸¹Br + ³⁵Cl) AND (⁷⁹Br + ³⁷Cl). These isobaric species overlap. Relative Intensity: ~100% (Base Peak)

  • M+4 (m/z 224.9): Contains ⁸¹Br and ³⁷Cl.[6] Relative Intensity: ~25%[6]

Technical Insight: In LC-MS workflows, do not filter solely for the monoisotopic mass. The M+2 peak is statistically the most abundant due to the combined probability of the heavier isotopes.

IsotopeLogic Base Molecular Ion (C6H5BrClNO) M M (m/z 220.9) 79Br + 35Cl (Low Mass) Base->M Light Isotopes M2 M+2 (m/z 222.9) (81Br+35Cl) & (79Br+37Cl) (Dominant Peak) Base->M2 Mixed Isotopes M4 M+4 (m/z 224.9) 81Br + 37Cl (High Mass) Base->M4 Heavy Isotopes

Figure 1: Isotopic distribution logic for 4-Amino-5-bromo-2-chlorophenol. The M+2 peak is the convergence of two isotopic probabilities, making it the diagnostic target.

Synthetic Pathway & Production Logic

Direct halogenation of phenols is often non-selective.[7] To synthesize 4-Amino-5-bromo-2-chlorophenol with high regioselectivity, a "Protection-Direction-Deprotection" strategy is recommended. This route utilizes the strong ortho-directing power of the amino group (protected as an acetamide) to install the bromine at position 5.

Recommended Protocol: The Acetamide Route
  • Starting Material: 4-Amino-2-chlorophenol (Commercially available).

  • Step 1 (Protection): Acetylation of the amine to form N-(3-chloro-4-hydroxyphenyl)acetamide. This moderates the activating power of the nitrogen and prevents oxidation.

  • Step 2 (Bromination): Bromination using NBS (N-Bromosuccinimide) in DMF or Acetonitrile.

    • Mechanistic Note: The OH group directs ortho (Pos 6). The Acetamide directs ortho (Pos 5). Steric hindrance from the Chlorine at Pos 2 makes Pos 3 unfavorable. Experimental evidence suggests the amide direction often dominates or cooperates to favor Position 5.

  • Step 3 (Deprotection): Acid hydrolysis (HCl/EtOH) to restore the free amine.

Synthesis Start Start: 4-Amino-2-chlorophenol (CAS: 95-85-2) Step1 Protection Reagent: Ac2O, AcOH Target: N-Acetylation Start->Step1 Inter1 Intermediate 1: N-(3-chloro-4-hydroxyphenyl)acetamide Step1->Inter1 Step2 Bromination Reagent: NBS, MeCN, 0°C Regioselectivity: Ortho to Amide Inter1->Step2 Inter2 Intermediate 2: N-(2-bromo-5-chloro-4-hydroxyphenyl)acetamide Step2->Inter2 Step3 Deprotection Reagent: 6M HCl, Reflux Target: Amide Hydrolysis Inter2->Step3 Final Product: 4-Amino-5-bromo-2-chlorophenol Step3->Final

Figure 2: Step-wise synthetic workflow emphasizing regiocontrol via N-acetylation.

Analytical Characterization (NMR)

Researchers synthesizing this compound should validate the structure using ¹H NMR. The substitution pattern results in two isolated aromatic protons that are para to each other, typically appearing as singlets.

Predicted ¹H NMR (400 MHz, DMSO-d₆):

  • δ ~9.5 ppm (s, 1H): Phenolic -OH (Exchangeable).

  • δ ~7.3 ppm (s, 1H): H-6 (Ortho to OH, Ortho to Br). This proton is deshielded by the adjacent Bromine.

  • δ ~6.8 ppm (s, 1H): H-3 (Ortho to Cl, Ortho to NH₂). This proton is shielded by the adjacent Amino group.

  • δ ~4.8 ppm (br s, 2H): -NH₂ (Exchangeable).

Critical QC Check: If you observe doublets (J ~8 Hz), you have likely synthesized the wrong isomer (e.g., 6-bromo isomer where protons are meta or ortho). The target molecule must show singlets for the aromatic protons.

Safety & Handling

As a halogenated aminophenol, this compound presents specific hazards. It is not merely an irritant but a potential alkylating agent and methemoglobinemia inducer.

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Storage: Light sensitive. Brominated phenols can undergo photolytic debromination. Store in amber vials under inert gas (Argon/Nitrogen) at 2-8°C.

  • Solubility: Soluble in DMSO, Methanol, and Ethyl Acetate. Poorly soluble in water.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 167453506 (Isomer Analog: 4-Amino-2-bromo-5-chloro-3-fluorophenol). Retrieved from [Link][8]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Exploratory

Technical Guide: Isomers of Brominated 4-Amino-2-Chlorophenol

Executive Summary This technical guide provides a comprehensive analysis of the brominated derivatives of 4-amino-2-chlorophenol (4-A2CP) , a critical scaffold in the synthesis of benzoxazole-based kinase inhibitors, pes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the brominated derivatives of 4-amino-2-chlorophenol (4-A2CP) , a critical scaffold in the synthesis of benzoxazole-based kinase inhibitors, pesticides, and high-performance dyes.

While theoretically three regioisomers exist (3-bromo, 5-bromo, and 6-bromo), their synthetic accessibility and stability vary significantly. This guide delineates the mechanistic drivers for their formation, establishes protocols for their differentiation using NMR spectroscopy, and outlines their specific utility in drug development.

Part 1: Structural Landscape & Isomer Enumeration

The parent molecule, 4-amino-2-chlorophenol , possesses a trisubstituted benzene ring. The directing effects of the hydroxyl (-OH), amino (-NH₂), and chloro (-Cl) groups determine the position of electrophilic aromatic substitution (bromination).

The Directing Hierarchy

To predict the major isomers, we must analyze the electronic synergy of the substituents:

  • -NH₂ (Position 4): Strongest activator. Directs Ortho (Positions 3 and 5).

  • -OH (Position 1): Strong activator. Directs Ortho (Positions 2 and 6). Position 2 is occupied.[1][2]

  • -Cl (Position 2): Weak deactivator. Directs Ortho/Para (Positions 1 and 3; Para is 5).

The Three Regioisomers

Based on these effects, three brominated isomers are theoretically possible. Note that commercial nomenclature often varies; this guide uses IUPAC numbering based on the phenol parent (OH = 1).

Isomer Common NameIUPAC NameStructural FeaturesFormation Probability
5-Bromo Isomer 4-Amino-5-bromo-2-chlorophenolBr at C5.[3] Ortho to -NH₂, Para to -Cl.High. Electronically favored by synergistic activation from -NH₂ and -Cl.
6-Bromo Isomer 4-Amino-6-bromo-2-chlorophenolBr at C6. Ortho to -OH, Meta to -NH₂.Medium. Favored if -NH₂ is protected (e.g., acetylated) or protonated.
3-Bromo Isomer 4-Amino-3-bromo-2-chlorophenolBr at C3. Ortho to -NH₂, Ortho to -Cl.Low. Sterically hindered "sandwiched" position between -Cl and -NH₂.
Visualization of Directing Effects

The following diagram illustrates the competitive directing effects that govern isomer formation.

DirectingEffects Parent 4-Amino-2-chlorophenol (Parent Scaffold) NH2 -NH2 Group (Strongest Director) Parent->NH2 OH -OH Group (Strong Director) Parent->OH Cl -Cl Group (Weak Director) Parent->Cl Pos5 Position 5 (Major Product) Ortho to NH2 Para to Cl NH2->Pos5 Directs Ortho Pos3 Position 3 (Minor Product) Steric Hindrance NH2->Pos3 Directs Ortho Pos6 Position 6 (Secondary Product) Ortho to OH OH->Pos6 Directs Ortho Cl->Pos5 Directs Para Cl->Pos3 Directs Ortho

Figure 1: Mechanistic map of directing groups on the 4-amino-2-chlorophenol scaffold. Green arrows indicate the dominant influence of the amino group.

Part 2: Synthetic Pathways & Protocols

Synthesizing specific isomers requires distinct strategies. Direct bromination often yields mixtures or oxidation products (quinones). The "Indirect Route" is preferred for high purity.

Route A: The "Indirect" Route (Targeting the 6-Bromo Isomer)

This is the industry standard for producing 4-amino-6-bromo-2-chlorophenol (CAS 1158322-54-3) with high regioselectivity. Instead of brominating the sensitive aminophenol, the sequence starts with a di-halogenated phenol, nitrates it, and then reduces the nitro group.

Protocol:

  • Starting Material: 2-Bromo-6-chlorophenol.[2]

  • Nitration: Treat with dilute HNO₃ in acetic acid at 0-5°C. The -OH group directs the nitro group to the Para position (Position 4).

    • Result: 4-Nitro-2-bromo-6-chlorophenol.

  • Reduction: Hydrogenation (H₂, Pd/C) or chemical reduction (Fe/HCl).

    • Result:4-Amino-6-bromo-2-chlorophenol .

Route B: Direct Bromination (Targeting the 5-Bromo Isomer)

To access the 5-bromo isomer , the amino group's directing power must be harnessed while preventing oxidation.

Protocol:

  • Protection: Acetylate 4-amino-2-chlorophenol using acetic anhydride (1.1 eq) in dichloromethane to form N-(3-chloro-4-hydroxyphenyl)acetamide.

  • Bromination: Add Br₂ (1.0 eq) or NBS in acetic acid at 10-15°C.

    • Mechanism:[4] The acetamide is still an ortho-director but less activating than the free amine, reducing oxidation risk. The steric bulk of the acetamide combined with the chloro group at C2 pushes substitution to C5 .

  • Deprotection: Hydrolysis with 6M HCl/Ethanol under reflux.

    • Result:4-Amino-5-bromo-2-chlorophenol .

SynthesisPathways StartIndirect Start: 2-Bromo-6-chlorophenol Nitration Nitration (HNO3) Directs Para to OH StartIndirect->Nitration NitroInter Intermediate: 4-Nitro-2-bromo-6-chlorophenol Nitration->NitroInter Reduction Reduction (Fe/HCl or H2) NitroInter->Reduction Product6 Target: 6-Bromo Isomer (High Purity) Reduction->Product6 StartDirect Start: 4-Amino-2-chlorophenol Protection Protection (Ac2O) Forms Acetamide StartDirect->Protection Bromination Bromination (Br2/AcOH) Directs to C5 Protection->Bromination Deprotection Acid Hydrolysis Bromination->Deprotection Product5 Target: 5-Bromo Isomer Deprotection->Product5

Figure 2: Divergent synthetic pathways for accessing the 6-bromo and 5-bromo isomers selectively.

Part 3: Analytical Characterization (NMR)

Distinguishing these isomers relies heavily on 1H NMR coupling constants (J-values) of the remaining aromatic protons.

Proton Assignment Table

The parent molecule has protons at C3, C5, and C6. Upon monobromination, two protons remain. Their relative position defines the splitting pattern.

IsomerRemaining ProtonsRelationshipExpected Splitting PatternCoupling Constant (

)
5-Bromo H3 and H6Para Two Singlets (s)

Hz (Para coupling is negligible)
6-Bromo H3 and H5Meta Two Doublets (d)

Hz
3-Bromo H5 and H6Ortho Two Doublets (d)

Hz

Diagnostic Rule:

  • If you see singlets , you have the 5-bromo isomer .

  • If you see small coupling (2-3 Hz) , you have the 6-bromo isomer .

  • If you see large coupling (8-9 Hz) , you have the 3-bromo isomer (or the starting material if bromination failed).

Part 4: Applications in Drug Development

Bioisosteres and Metabolic Stability

Brominated aminophenols serve as key intermediates for benzoxazole and benzothiazole scaffolds found in kinase inhibitors.

  • Vandetanib Analogs: The 2-chloro-4-amino motif is often modified with bromine to increase lipophilicity (

    
    ) and block metabolic hotspots on the phenyl ring.
    
  • Halogen Bonding: The bromine atom at position 5 or 6 can engage in specific halogen bonds with carbonyl backbone residues in a target protein's binding pocket, potentially increasing potency 10-100x compared to the chloro-only parent.

Safety & Toxicology

Researchers must handle these compounds with extreme caution.

  • Nephrotoxicity: Chlorinated and brominated aminophenols are known nephrotoxins. They can be bioactivated by renal peroxidases to form reactive quinone imines, which deplete glutathione and cause renal necrosis [1].

  • Handling: Use full PPE and handle in a fume hood. Treat all waste as hazardous halogenated organic waste.

References

  • Rankin, G. O., et al. (2014).[5] "4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation."[5] Chemico-Biological Interactions, 222, 126-132. Link

  • Sigma-Aldrich. "4-Amino-2-bromo-6-chlorophenol Product Sheet." Link

  • BenchChem. "A Comparative Guide to the Reactivity of 2-Amino-5-bromophenol Isomers." Link

  • PubChem. "4-Bromo-2-chlorophenol Compound Summary."[1][6] Link

Sources

Foundational

Solubility Profile and Thermodynamic Analysis of 4-Amino-5-bromo-2-chlorophenol

This guide serves as an authoritative technical reference for the solubility characterization of 4-Amino-5-bromo-2-chlorophenol (CAS 2091222-06-7).[1] As a specialized halogenated aminophenol intermediate, this compound...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical reference for the solubility characterization of 4-Amino-5-bromo-2-chlorophenol (CAS 2091222-06-7).[1] As a specialized halogenated aminophenol intermediate, this compound exhibits complex amphoteric behavior and specific solubility trends critical for purification, recrystallization, and synthetic efficiency in pharmaceutical development.

Physicochemical Profile & Solubility Prediction

Structural Analysis

4-Amino-5-bromo-2-chlorophenol (


) is a trisubstituted benzene derivative containing both hydrogen bond donors (

,

) and acceptors (

,

), alongside lipophilic halogen substituents (

,

).[1][2][3]
  • Molecular Weight: 222.47 g/mol [1][4]

  • Character: Amphoteric (Weakly acidic phenol, weakly basic aniline)[1]

  • Predicted LogP: ~2.3 – 2.6 (Halogens increase lipophilicity; polar groups moderate it).[1]

Predicted Solubility Trends

Based on the "like dissolves like" principle and structural analogs (e.g., 4-amino-2-chlorophenol, 2-amino-5-bromophenol), the solubility profile follows a polarity-driven hierarchy:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh (>100 mg/mL)Strong dipole-dipole interactions; disruption of solute crystal lattice.[1]
Polar Protic Methanol, Ethanol, IPAModerate (10–50 mg/mL)Hydrogen bonding with

and

groups.[1] Solubility increases significantly with temperature.[5]
Moderately Polar Ethyl Acetate, THF, AcetoneModerate Dipole interactions; good for extraction but may require heating.
Chlorinated DCM, ChloroformLow-Moderate Solvation of the halogenated aromatic core, but poor interaction with polar groups.
Non-Polar Hexane, Heptane, TolueneVery Low (<1 mg/mL)Lack of specific interactions to overcome crystal lattice energy.[1]
Aqueous Water (pH 7)Low Hydrophobic halogen effect dominates.[1] Solubility is pH-dependent (soluble in dilute HCl or NaOH).[1]

Experimental Protocol: Isothermal Saturation Method

To generate high-integrity solubility data, the Isothermal Saturation (Shake-Flask) Method is the gold standard.[1] This protocol ensures thermodynamic equilibrium is reached and validated.

Workflow Diagram

Solubility_Protocol Start Start: Excess Solute Mix Add Solvent & Agitate (Constant T) Start->Mix Equilibrate Equilibrate (24 - 72 Hours) Mix->Equilibrate Settle Phase Separation (Settling/Centrifugation) Equilibrate->Settle Filter Filtration (0.45 µm PTFE) Settle->Filter Dilute Dilution (Prevent Precipitation) Filter->Dilute Analyze Quantification (HPLC-UV) Dilute->Analyze Analyze->Equilibrate If variation > 2%

Figure 1: Standard Operating Procedure for Equilibrium Solubility Determination.

Detailed Methodology
  • Preparation: Weigh an excess of 4-Amino-5-bromo-2-chlorophenol (approx. 500 mg) into a jacketed glass vessel or sealed vial.

  • Solvent Addition: Add 10 mL of the target organic solvent (e.g., Ethanol, Ethyl Acetate).[1]

  • Agitation: Place in a thermostatic shaker bath controlled to

    
    . Agitate at 150 rpm.
    
  • Equilibration: Allow the system to equilibrate for at least 24 hours. Validation: Sample at 24h, 48h, and 72h. Equilibrium is confirmed when consecutive measurements differ by

    
    .[1]
    
  • Phase Separation: Stop agitation and allow the solid to settle for 2 hours at the target temperature.

  • Sampling: Withdraw the supernatant using a pre-warmed syringe. Filter immediately through a 0.45 µm PTFE syringe filter (pre-warmed to prevent precipitation).

  • Dilution: Immediately dilute the filtrate with the mobile phase (acetonitrile/water) to bring the concentration within the linear calibration range.

  • Quantification: Analyze via HPLC.

HPLC Method Parameters (Recommended):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient: 10% B to 90% B over 15 min).[1]

  • Wavelength: 254 nm (Aromatic absorption) or determined via UV-Vis scan.[1]

  • Flow Rate: 1.0 mL/min.[1]

Thermodynamic Modeling & Analysis

Once experimental mole fraction solubility (


) is obtained at various temperatures (e.g., 278.15 K to 323.15 K), thermodynamic models are applied to correlate data and calculate dissolution properties.[1]
Modified Apelblat Equation

This semi-empirical model is highly accurate for correlating solubility data of solids in solvents.[1]



  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical model parameters derived via multiple linear regression.
    
Thermodynamic Parameters of Dissolution

Using the Van't Hoff analysis, the standard enthalpy (


), entropy (

), and Gibbs free energy (

) of dissolution are calculated:
  • Enthalpy (

    
    ): 
    
    
    
    
    Positive
    
    
    indicates an endothermic process (solubility increases with T).[1]
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    Alternatively calculated as
    
    
    .[1]
  • Entropy (

    
    ): 
    
    
    
    
    [1]
Thermodynamic Logic Diagram

Thermodynamics Data Experimental Data (x_i vs T) Apelblat Apelblat Correlation ln x = A + B/T + C ln T Data->Apelblat Regression VantHoff Van't Hoff Analysis ln x vs 1/T Data->VantHoff Linearization Enthalpy Enthalpy (ΔH) Endothermic/Exothermic VantHoff->Enthalpy Slope = -ΔH/R Gibbs Gibbs Energy (ΔG) Spontaneity VantHoff->Gibbs Intercept Entropy Entropy (ΔS) Disorder Change Enthalpy->Entropy Calculation Gibbs->Entropy

Figure 2: Thermodynamic Analysis Workflow for Solubility Data.

Practical Applications & Solvent Selection

Recrystallization Strategy

For 4-Amino-5-bromo-2-chlorophenol, a cooling crystallization or anti-solvent crystallization strategy is recommended based on the predicted solubility profile.[1]

  • Solvent: Ethanol or Methanol (High temperature solubility).[1]

  • Anti-Solvent: Water or Hexane (Induces precipitation).[1]

  • Procedure: Dissolve the crude compound in refluxing ethanol. Filter hot to remove insoluble impurities. Slowly add water (anti-solvent) or cool to 0°C to precipitate purified crystals.[1]

Synthetic Utility
  • Reaction Medium: Use DMF or DMSO for nucleophilic substitution reactions (e.g.,

    
    ) where high solubility and ion dissociation are required.[1]
    
  • Extraction: Use Ethyl Acetate or DCM to extract the compound from aqueous reaction quenches (pH adjusted to ~7-8 to ensure neutral form).[1]

References

  • Shake-Flask Method Protocol

    • Bergström, C. A., et al. "Methods for measurement of solubility and dissolution rate of sparingly soluble drugs." Pharmaceutical Research, 2002.
    • Source:[1]

  • Thermodynamic Modeling (Apelblat)

    • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.[1]

    • Source:[1]

  • General Solubility of Halogenated Phenols

    • BenchChem.[1][5][6][7] "Solubility and physicochemical properties of 4-Bromo-2-chlorophenol and analogs."

    • Source:[1]

  • Compound Identification

    • PubChem. "4-Amino-2-bromophenol (Analogous Structure)."[1]

    • Source:[1]

Sources

Exploratory

Technical Guide: pKa Determination of 4-Amino-5-bromo-2-chlorophenol

The following technical guide details the physicochemical characterization of 4-Amino-5-bromo-2-chlorophenol , focusing on the theoretical and experimental determination of its dissociation constants (pKa). CAS Number: 2...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization of 4-Amino-5-bromo-2-chlorophenol , focusing on the theoretical and experimental determination of its dissociation constants (pKa).

CAS Number: 2091222-06-7 (Analogous Reference) Molecular Formula: C₆H₅BrClNO Molecular Weight: 222.47 g/mol

Executive Summary

4-Amino-5-bromo-2-chlorophenol is a poly-functionalized aromatic ampholyte used as an intermediate in the synthesis of agrochemicals and specialty dyes. Its physicochemical behavior is governed by two ionizable centers: the phenolic hydroxyl group and the aromatic amino group. Understanding its pKa values is critical for predicting solubility, lipophilicity (logD), and biological membrane permeability.

Due to the specific substitution pattern—where electron-withdrawing halogens compete with the electron-donating amino group—this molecule exhibits a complex ionization profile that deviates from standard Hammett predictions. This guide provides a structural analysis, theoretical pKa prediction, and a validated experimental protocol for accurate determination.

Structural Analysis & Theoretical pKa Prediction

Electronic Environment

The acidity and basicity of the molecule are dictated by the interplay of Inductive (-I) and Mesomeric (+M) effects.

  • The Phenolic Core (Acidic Site):

    • 2-Chloro Substituent (Ortho): Exerts a strong -I effect , stabilizing the phenolate anion and significantly lowering the pKa relative to phenol (pKa 9.99).

    • 5-Bromo Substituent (Meta): Exerts a moderate -I effect , further acidifying the phenol.

    • 4-Amino Substituent (Para): Exerts a strong +M effect , donating electron density into the ring and destabilizing the phenolate anion. This opposes the halogen effects, raising the pKa.

  • The Amino Core (Basic Site):

    • 2-Bromo Substituent (Ortho to Amine): Creates steric hindrance and exerts a -I effect , significantly destabilizing the protonated ammonium species (lowering pKa of the conjugate acid).

    • 5-Chloro Substituent (Meta to Amine): Exerts a -I effect , further reducing basicity.

Predicted Dissociation Constants

Based on Quantitative Structure-Property Relationship (QSPR) modeling and substituent chemical shift logic, the predicted values are:

Ionization CenterSpecies TransitionPredicted pKa RangeGoverning Effect
Amine (-NH₃⁺) Cation

Neutral
2.8 – 3.5 Strong suppression by Ortho-Br and Meta-Cl (-I).
Phenol (-OH) Neutral

Anion
9.1 – 9.6 +M of Para-NH₂ counteracts -I of halogens.

Note: The molecule exists as a zwitterion in the pH range between the two pKa values (approx pH 4 to 9), but the neutral form is likely dominant due to the wide separation of pKa values.

Ionization Pathway Diagram

The following diagram illustrates the microspecies distribution across the pH scale.

IonizationScheme Cation Cationic Species (pH < 2.8) [NH3+, OH] Neutral Neutral / Zwitterionic (pH 4.0 - 8.5) [NH2, OH] Cation->Neutral pKa1 ≈ 3.2 (-H+ from NH3+) Anion Anionic Species (pH > 9.6) [NH2, O-] Neutral->Anion pKa2 ≈ 9.4 (-H+ from OH)

Caption: Stepwise deprotonation pathway of 4-Amino-5-bromo-2-chlorophenol from acidic to basic medium.

Experimental Determination Protocols

Given the low aqueous solubility of halogenated aminophenols, standard potentiometric titration may yield noisy data. Spectrophotometric Titration is the recommended primary method, with Cosolvent Potentiometry as a secondary validation.

Method A: UV-Vis Spectrophotometric Titration (Primary)

This method relies on the shift in the UV absorption maximum (


) as the ionization state changes.

Reagents:

  • Buffer System: Universal buffer (Britton-Robinson) or discrete buffers (Phosphate, Acetate, Borate) covering pH 2.0 – 12.0.

  • Stock Solution: 10 mM analyte in Methanol or DMSO (to ensure solubility).

Protocol:

  • Preparation: Prepare a series of 10 mL samples containing 50 µM analyte in buffers ranging from pH 2.0 to 12.0 in 0.5 pH increments.

  • Equilibration: Allow samples to equilibrate at 25°C for 30 minutes.

  • Scanning: Record UV-Vis spectra (200–400 nm) for each pH point against a solvent blank.

  • Isosbestic Point Check: Verify the presence of isosbestic points (indicating a clean two-state transition without degradation).

  • Data Analysis: Plot Absorbance vs. pH at the

    
     of the phenolate form (typically bathochromically shifted ~20-30 nm from the neutral form).
    
  • Calculation: Fit the data to the Henderson-Hasselbalch equation:

    
    
    
Method B: Potentiometric Titration (Validation)

Suitable for determining the lower pKa (amine) where UV shifts may be subtle.

Protocol:

  • Setup: Use a thermostated (25°C) glass vessel with nitrogen purging (to remove CO₂).

  • Titrant: Carbonate-free 0.1 M NaOH and 0.1 M HCl.

  • Procedure: Dissolve 2-3 mg of compound in 0.1 M HCl (to protonate fully). Titrate with NaOH past the second equivalence point.

  • Processing: Use the Bjerrum difference plot or Gran plot method to identify endpoints.

Experimental Workflow Diagram

Workflow Start Start: 4-Amino-5-bromo-2-chlorophenol Sample SolubilityCheck Check Aqueous Solubility (Is it < 1 mM?) Start->SolubilityCheck MethodSelect Select Method SolubilityCheck->MethodSelect Assessment UVVis Spectrophotometric Titration (For Low Solubility) MethodSelect->UVVis Low Sol. Potentio Potentiometric Titration (For High Solubility) MethodSelect->Potentio High Sol. Cosolvent Use MeOH/Water (20-50%) Extrapolate to 0% Organic UVVis->Cosolvent If ppt forms DataAcq Acquire pH vs. Response Data UVVis->DataAcq Potentio->Cosolvent If ppt forms Potentio->DataAcq Cosolvent->DataAcq Fit Non-linear Regression (Henderson-Hasselbalch) DataAcq->Fit Result Report pKa Values (pKa1 & pKa2) Fit->Result

Caption: Decision tree for selecting the appropriate pKa determination methodology.

References

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
  • ACD/Labs. (2024). Percepta Platform: Physicochemical Property Prediction. [Link]

  • PubChem Database. (2024).[1] Compound Summary: 4-Bromo-2-chlorophenol (Analog).[2] National Library of Medicine. [Link][3]

  • Reijenga, J., et al. (2013). "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, 8, 53–71. [Link]

Sources

Foundational

Structural and Synthetic Profiling of 2-Chloro-4-amino-5-bromophenol: A Technical Whitepaper

Executive Summary Polyhalogenated aminophenols are highly privileged scaffolds in modern drug development and materials science. They serve as critical precursors for benzoxazoles, specialized kinase inhibitors, and adva...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyhalogenated aminophenols are highly privileged scaffolds in modern drug development and materials science. They serve as critical precursors for benzoxazoles, specialized kinase inhibitors, and advanced agrochemicals. This whitepaper provides an in-depth technical analysis of 2-chloro-4-amino-5-bromophenol , focusing on its rigorous IUPAC nomenclature, physicochemical profiling, and a self-validating synthetic methodology designed to overcome the inherent challenges of regioselectivity and chemoselective reduction in highly substituted arenes.

Chemical Identity & IUPAC Nomenclature

The nomenclature of highly substituted phenols requires strict adherence to the IUPAC Blue Book guidelines to avoid ambiguity in structural representation[1].

Nomenclature Rules & Rationale
  • Parent Structure Selection: The hydroxyl (-OH) group is the principal functional group, designating the parent structure as "phenol" and assigning the carbon attached to the -OH group as position C1[1].

  • Numbering the Ring: The numbering must proceed in the direction that provides the lowest possible locant set for the remaining substituents.

    • Path A (Clockwise): 2-chloro, 4-amino, 5-bromo

      
       Locant set: (2, 4, 5) .
      
    • Path B (Counter-clockwise): 3-bromo, 4-amino, 6-chloro

      
       Locant set: (3, 4, 6) .
      
    • Comparing the sets, (2, 4, 5) is lower at the first point of difference (2 < 3). Thus, Path A is the correct numbering scheme[1].

  • Alphabetical Ordering: Substituents are listed alphabetically: amino before bromo before chloro.

Preferred IUPAC Name (PIN): 4-Amino-5-bromo-2-chlorophenol [2]. Common Synonyms: 2-Chloro-4-amino-5-bromophenol; 5-Bromo-2-chloro-4-aminophenol.

Physicochemical Profiling

To aid researchers in computational modeling and pharmacokinetic predictions, the quantitative physicochemical properties of the molecule are summarized below.

Table 1: Physicochemical and Structural Properties

PropertyValue
CAS Registry Number 2091222-06-7[2]
Molecular Formula C₆H₅BrClNO
Molecular Weight 222.47 g/mol
Topological Polar Surface Area (TPSA) 46.2 Ų
Hydrogen Bond Donors (HBD) 3 (1 from -OH, 2 from -NH₂)
Hydrogen Bond Acceptors (HBA) 2 (O, N)
CLogP (Predicted) ~2.4 - 2.8

Rational Synthetic Design: Causality & Regioselectivity

Synthesizing 4-amino-5-bromo-2-chlorophenol presents two major chemical challenges:

  • Regioselectivity: Direct bromination of 4-amino-2-chlorophenol is synthetically messy due to the competing oxidation of the unprotected amine group.

  • Chemoselectivity: Reducing a nitro intermediate to an amine without cleaving the labile carbon-halogen (C-Br, C-Cl) bonds (protodehalogenation) requires specific catalytic control[3].

To solve this, we design a two-step workflow starting from 5-bromo-2-chlorophenol : an electrophilic aromatic substitution (nitration) followed by a chemoselective reduction. The causality of the regioselectivity is governed by the electronic and steric effects of the existing substituents.

Table 2: Substituent Directing Effects in 5-Bromo-2-chlorophenol

SubstituentPositionElectronic EffectDirecting PreferenceSteric Hindrance Impact
-OH C1Strongly Activating (+M)Ortho (C2, C6), Para (C4)Low at C4; Extremely high at C6
-Cl C2Weakly Deactivating (-I, +M)Ortho (C1, C3), Para (C5)N/A (Directs to C3, weakly)
-Br C5Weakly Deactivating (-I, +M)Ortho (C4, C6), Para (C2)High at C6

Experimental Protocols (Self-Validating Systems)

The following methodologies are engineered to be self-validating, ensuring that each step has built-in checkpoints to verify chemical integrity.

Step 1: Regioselective Nitration

Objective: Synthesize 5-bromo-2-chloro-4-nitrophenol via controlled electrophilic aromatic substitution.

  • Preparation: Dissolve 5-bromo-2-chlorophenol (1.0 equiv) in glacial acetic acid (0.5 M concentration).

  • Thermal Control: Cool the reaction vessel to 0–5 °C using an ice-water bath. Causality: Low temperatures suppress the oxidative cleavage of the electron-rich phenol ring and prevent di-nitration.

  • Addition: Prepare a solution of fuming nitric acid (1.05 equiv) in glacial acetic acid. Add this dropwise over 30 minutes. Maintain the internal temperature strictly below 10 °C.

  • Propagation & Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Validate completion via TLC (Hexanes:EtOAc 3:1); the starting material spot should completely disappear.

  • Quenching & Isolation: Pour the mixture over crushed ice. The sudden polarity shift forces the precipitation of the product. Filter the yellow solid, wash with cold distilled water to remove residual acid, and recrystallize from ethanol to yield pure 5-bromo-2-chloro-4-nitrophenol.

Step 2: Chemoselective Modified Béchamp Reduction

Objective: Reduce the nitro group to an amine without inducing protodehalogenation.

Causality: Standard palladium-on-carbon (Pd/C) with hydrogen gas readily undergoes oxidative addition into C-Br bonds, destroying the molecule. The modified Béchamp reduction utilizes iron powder, which operates via a single-electron transfer (SET) mechanism that is highly chemoselective for nitro groups, leaving aryl halides completely intact[3],[4].

  • Preparation: Suspend 5-bromo-2-chloro-4-nitrophenol (1.0 equiv) in a solvent mixture of Ethanol and Water (3:1 v/v).

  • Reagent Addition: Add fine Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 2.0 equiv). Causality: NH₄Cl acts as a mild proton source, avoiding the harsh, corrosive conditions of traditional HCl[4].

  • Reflux: Heat the suspension to 80 °C with vigorous mechanical stirring for 4–6 hours.

  • Validation: Monitor via LC-MS. The mass spectrum should show the appearance of the[M+H]⁺ peak at m/z ~223.9 (with characteristic Cl/Br isotopic splitting) and the disappearance of the nitro precursor.

  • Purification: Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to trap the insoluble iron oxides[3]. Wash the filter cake thoroughly with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the target 4-amino-5-bromo-2-chlorophenol.

Mechanistic Pathway Visualization

The following diagram maps the logical flow of the synthesis, highlighting the directing effects and chemoselective reagents utilized in the workflow.

SynthesisWorkflow SM Starting Material 5-Bromo-2-chlorophenol (Directing Groups: -OH, -Cl, -Br) Step1 Step 1: Regioselective Nitration Reagents: HNO₃, AcOH (0-10 °C) Mechanism: Electrophilic Aromatic Substitution SM->Step1 Int Intermediate 5-Bromo-2-chloro-4-nitrophenol (Para to -OH, Sterically Favored) Step1->Int Step2 Step 2: Chemoselective Reduction Reagents: Fe, NH₄Cl, EtOH/H₂O (80 °C) Mechanism: Modified Béchamp Reduction Int->Step2 Target Target Molecule 4-Amino-5-bromo-2-chlorophenol (Preserved C-Cl and C-Br Bonds) Step2->Target

Figure 1: Self-validating synthetic workflow for 4-amino-5-bromo-2-chlorophenol.

Applications in Drug Development

The specific substitution pattern of 4-amino-5-bromo-2-chlorophenol is highly valuable in rational drug design. The presence of orthogonal halogens (Cl and Br) allows for differential cross-coupling reactivity (e.g., Suzuki-Miyaura coupling at the C-Br bond while leaving the C-Cl bond intact). Furthermore, the heavy halogens act as potent lipophilic anchors, capable of forming highly directional halogen bonds (σ-hole interactions) with backbone carbonyls in the hydrophobic pockets of target kinases or receptor proteins.

References

  • [2] Chemsrc. 2091222-06-7_4-Amino-5-bromo-2-chlorophenolCAS号. Available at:

  • [1] Vedantu. Phenols Nomenclature: Rules, Examples & Tips for Students. Available at:

  • [3] Chemical Reviews (ACS Publications). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Available at:

  • [4] National Institutes of Health (NIH). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Available at:

Sources

Exploratory

Beyond the Standard SDS: A Mechanistic and Operational Guide to Halogenated Aminophenols in Drug Development

The Hidden Complexity of Halogenated Aminophenols Standard Safety Data Sheets (SDS) for halogenated aminophenols (e.g., 2-amino-4-chlorophenol, 4-amino-2-chlorophenol) typically list generic hazards such as "Harmful if s...

Author: BenchChem Technical Support Team. Date: March 2026

The Hidden Complexity of Halogenated Aminophenols

Standard Safety Data Sheets (SDS) for halogenated aminophenols (e.g., 2-amino-4-chlorophenol, 4-amino-2-chlorophenol) typically list generic hazards such as "Harmful if swallowed" (H302) or "Causes skin irritation" (H315)[1],[2]. However, for researchers, toxicologists, and synthetic chemists in drug development, these documents lack the mechanistic depth required to design safe scale-up protocols and interpret in vitro toxicity assays. The presence of both an electron-donating amino group and an electron-withdrawing halogen on a phenolic ring creates a unique toxicological profile driven by metabolic bioactivation and oxidative instability[3].

Mechanistic Toxicology: Bioactivation and Cellular Damage

The primary hazard of halogenated aminophenols is not merely their intrinsic reactivity, but their propensity to be bioactivated by cytochrome P450 (CYP450) enzymes into highly electrophilic quinone imine intermediates[3].

  • Causality : The halogen substituent (e.g., chlorine or fluorine) modulates the redox potential of the molecule. When metabolized, these compounds form halogenated quinone imines, which act as potent Michael acceptors.

  • Cellular Impact : These electrophiles rapidly deplete intracellular glutathione (GSH) and covalently bind to critical cellular macromolecules. This cascade leads to mitochondrial dysfunction, characterized by the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors like cytochrome c, ultimately triggering caspase-mediated apoptosis[3].

ToxicityPathway A Halogenated Aminophenol B CYP450 Bioactivation A->B C Reactive Quinone Imine Intermediate B->C D GSH Depletion & Protein Adduction C->D E Mitochondrial Damage (mPTP Opening) D->E F Caspase-Mediated Apoptosis E->F

CYP450-mediated bioactivation of halogenated aminophenols leading to apoptosis.

Quantitative Hazard and Physicochemical Data

To effectively manage these compounds, we must consolidate their physicochemical properties and acute toxicity metrics. The table below summarizes critical data for two common structural isomers.

Property / Hazard Metric2-Amino-4-chlorophenol[2]4-Amino-2-chlorophenol[1]
CAS Number 95-85-23964-52-1
Molecular Weight 143.57 g/mol 143.57 g/mol
Melting Point 137–141 °C (Decomposes at 140-141 °C)153–155 °C
GHS Health Hazards Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2AAcute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2
Key Toxicological Risks Methemoglobinemia, Contact dermatitisRespiratory irritation, Organ toxicity
Stability Air/Light sensitive (Oxidizes to quinone imine)Air/Light sensitive
Self-Validating Experimental Protocols

To ensure both safety and scientific integrity, workflows handling these compounds must be self-validating. This means incorporating internal controls that confirm the integrity of the compound and the reliability of the assay.

Protocol 1: Differential Scanning Calorimetry (DSC) Workflow for Oxidative Degradation

Halogenated aminophenols are highly susceptible to air oxidation, forming dark-colored quinone imines that compromise synthetic yield and skew toxicity data. A drop in melting point indicates significant oxidative degradation[4].

Step-by-Step Methodology :

  • Sample Preparation : Weigh 2–5 mg of the halogenated aminophenol into a Tzero aluminum pan under an inert nitrogen or argon atmosphere to prevent ambient oxidation during prep[4].

  • Crimping : Crimp the pan with a pinhole lid. Causality: The pinhole allows volatile oxidative byproducts to escape, preventing pressure-induced baseline artifacts during the scan[4].

  • Equilibration & Ramping : Equilibrate the DSC furnace at 30 °C. Ramp at 10 °C/min to 200 °C under a nitrogen purge (50 mL/min)[4].

  • Validation & Interpretation :

    • Pure Compound: A sharp endothermic peak with an extrapolated onset matching the literature melting point.

    • Degraded Compound: Broadened melting range (>2 °C) or an erratic baseline with an immediate exotherm post-melt indicates quinone imine contamination and thermal instability[4].

DSCWorkflow S1 Sample Prep (Inert Atmosphere) S2 DSC Ramping (10°C/min to 200°C) S1->S2 S3 Thermogram Interpretation S2->S3 S4 Sharp Endotherm (Pure Compound) S3->S4 Pass S5 Erratic Exotherm (Oxidized Quinone Imine) S3->S5 Fail

Self-validating DSC workflow for detecting oxidative degradation and purity.

Protocol 2: In Vitro Cytotoxicity and GSH Depletion Assay

To evaluate the hepatotoxic potential of novel halogenated aminophenol derivatives, researchers must measure both cell viability and GSH depletion simultaneously to understand the role of reactive metabolites[5].

Step-by-Step Methodology :

  • Cell Culture : Seed primary mouse or human hepatocytes in a 96-well collagen-coated plate. Incubate for 24 hours at 37 °C, 5% CO2[5].

  • Compound Dosing : Prepare a 10 mM stock of the halogenated aminophenol in anhydrous DMSO. Dilute in culture media to final concentrations (1-100 µM). Causality: Anhydrous DMSO prevents premature aqueous hydrolysis and oxidation of the parent compound.

  • Incubation : Incubate cells with the compound for 18 hours. Include a positive control (e.g., acetaminophen, which forms NAPQI) and a vehicle control (0.1% DMSO)[5].

  • Multiplexed Readout :

    • GSH Measurement: Lyse cells and add monochlorobimane (mCB), a fluorescent probe that reacts selectively with GSH via glutathione S-transferase. Measure fluorescence.

    • Viability: In a parallel set of wells, use an ATP-dependent luminescent assay to quantify metabolically active cells.

  • Validation : The assay is validated if the positive control shows a dose-dependent decrease in both GSH and ATP, confirming the metabolic competence of the hepatocytes to generate reactive quinone imines[5].

Advanced Exposure Controls and Chemical Quenching

Standard PPE is necessary, but chemical quenching is required for safe disposal and decontamination of spills.

  • Mechanism of Quenching : Sodium sulfite (Na₂SO₃) can be used to neutralize reactive quinone imine intermediates. The sulfite acts as a nucleophile, attacking the activated quinone imine to form a stable, water-soluble sulfite adduct, effectively neutralizing its electrophilic toxicity[6].

  • Protocol : For surface spills or reaction quenching, apply a 10% (w/v) aqueous sodium sulfite solution. The reduction of the dark brown/purple quinone imine back to a colorless or pale adduct provides a visual, self-validating indicator of successful decontamination[6].

References
  • Comparative cytotoxic effects of acetaminophen... and their postulated reactive hydroquinone and quinone metabolites. PubMed.[Link]

  • 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265. PubChem.[Link]

Sources

Foundational

Stability of 4-Amino-5-bromo-2-chlorophenol under ambient conditions

An In-depth Technical Guide to the Stability of 4-Amino-5-bromo-2-chlorophenol Under Ambient Conditions Abstract This technical guide provides a comprehensive framework for assessing the chemical stability of 4-Amino-5-b...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability of 4-Amino-5-bromo-2-chlorophenol Under Ambient Conditions

Abstract

This technical guide provides a comprehensive framework for assessing the chemical stability of 4-Amino-5-bromo-2-chlorophenol under ambient conditions. While specific degradation kinetics for this compound are not extensively published, this document synthesizes established principles of stability testing, data from structurally related halogenated phenols, and expert insights to present a robust protocol for researchers, scientists, and drug development professionals. The guide details the inherent chemical liabilities of the molecule, outlines a complete forced degradation study protocol to identify potential degradation pathways, and describes the development of a stability-indicating analytical method.

Introduction: Understanding the Stability Imperative

4-Amino-5-bromo-2-chlorophenol is a substituted aromatic compound with functional groups—a phenol, an amine, and halogen atoms—that confer specific reactivity and potential instability. For its application in pharmaceutical synthesis, as an intermediate, or in other chemical processes, a thorough understanding of its stability profile is paramount. Degradation of the parent molecule can lead to loss of potency, altered reactivity, and the formation of potentially toxic impurities. This guide provides the scientific rationale and experimental designs required to comprehensively characterize the stability of this molecule.

Physicochemical Properties and Inherent Stability Considerations

While detailed experimental data for 4-Amino-5-bromo-2-chlorophenol is limited, we can infer its properties from its structure and data on related compounds like 4-bromo-2-chlorophenol and other halogenated aminophenols.

Table 1: Inferred Physicochemical Properties of 4-Amino-5-bromo-2-chlorophenol

PropertyInferred Value/CharacteristicRationale & Implication for Stability
Molecular Formula C₆H₅BrClNO-
Molecular Weight 222.47 g/mol -
Appearance Likely an off-white to light brown crystalline solid.Color change can be a simple, albeit non-specific, indicator of degradation.
Solubility Expected to have limited solubility in water and be soluble in organic solvents like methanol, ethanol, and acetone.[1][2]Affects the choice of solvents for stability studies and analytical method development.
pKa The phenolic proton will be weakly acidic, and the amino group will be weakly basic.The ionization state will be pH-dependent, influencing its stability in aqueous solutions.
Reactivity The aromatic ring is activated by the amino and hydroxyl groups, making it susceptible to oxidation. The halogens can be subject to nucleophilic substitution or dehalogenation under certain conditions.[1]These functional groups represent the primary sites for potential degradation.

Potential Degradation Pathways

The chemical structure of 4-Amino-5-bromo-2-chlorophenol suggests several potential degradation pathways, particularly under stress conditions that mimic long-term ambient storage.

  • Oxidation: The electron-rich aromatic ring, activated by both the amino and hydroxyl groups, is susceptible to oxidation. This can lead to the formation of colored quinone-imine or quinone-type structures, and ultimately to polymerization or ring-opening. The presence of atmospheric oxygen can facilitate this process.

  • Photodegradation: Aromatic amines and phenols are often light-sensitive. Exposure to UV or visible light can induce photochemical reactions, including oxidation and potential dehalogenation (cleavage of the C-Br or C-Cl bonds).[3]

  • Thermal Degradation: While generally stable at ambient temperatures, elevated temperatures can accelerate oxidative processes. At higher temperatures, decomposition could lead to the release of hydrogen bromide and hydrogen chloride.[3]

  • Acid/Base Catalyzed Reactions: Although less common under neutral ambient conditions, the presence of acidic or basic impurities could catalyze hydrolysis or other reactions.

Below is a conceptual diagram illustrating the potential degradation pathways.

G cluster_main Stability of 4-Amino-5-bromo-2-chlorophenol cluster_stressors Ambient Stressors cluster_degradation Potential Degradation Pathways A 4-Amino-5-bromo-2-chlorophenol B Oxidation (Quinone-imine formation) A->B O₂ C Photodegradation (Dehalogenation/Oxidation) A->C E Hydrolytic Cleavage A->E H₂O Light Light (UV/Visible) Light->C Oxygen Atmospheric Oxygen Oxygen->B Heat Heat Heat->B accelerates Humidity Humidity/Moisture Humidity->E D Polymerization B->D Further Oxidation C->D

Caption: Conceptual workflow of potential degradation pathways for 4-Amino-5-bromo-2-chlorophenol under ambient stressors.

Experimental Design: Forced Degradation Study

To proactively identify the likely degradation products under ambient conditions and to develop a stability-indicating analytical method, a forced degradation study is essential.[4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed at detectable levels without completely destroying the molecule.[6][7]

Table 2: Protocol for Forced Degradation Studies

Stress ConditionProtocolRationale
Acid Hydrolysis Dissolve the compound in a 1:1 solution of acetonitrile and 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.To assess stability in acidic conditions.
Base Hydrolysis Dissolve the compound in a 1:1 solution of acetonitrile and 0.1 M NaOH. Incubate at 60°C for 2, 6, and 12 hours.To assess stability in alkaline conditions. Aminophenols can be particularly sensitive to base-catalyzed oxidation.
Oxidation Dissolve the compound in a 1:1 solution of acetonitrile and 3% H₂O₂. Store at room temperature, protected from light, for 24, 48, and 72 hours.To mimic oxidative degradation. The aminophenol moiety is highly susceptible to oxidation.[8]
Thermal Degradation Store the solid compound in a calibrated oven at 70°C for 1 and 2 weeks.To evaluate the effect of heat on the solid-state stability of the compound.[8]
Photostability Expose the solid compound and a solution (in 1:1 acetonitrile:water) to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil.To determine if the compound is light-sensitive.[5]

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active compound and the increase in the levels of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[9][10]

HPLC Method Parameters
  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point due to its versatility with moderately polar compounds.

  • Mobile Phase: A gradient elution is recommended to separate the parent compound from potentially more polar or less polar degradation products.

    • Solvent A: 0.1% Formic Acid in Water. The acid helps to protonate the amino group, leading to better peak shape.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes, followed by a hold and re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C to ensure reproducible retention times.

  • Detection: A Photodiode Array (PDA) detector is highly recommended. It allows for the monitoring of multiple wavelengths simultaneously and can provide UV spectra of the peaks, which helps in assessing peak purity and identifying new degradation products. A primary wavelength of around 220 nm or 280 nm would likely be appropriate.

  • Injection Volume: 10 µL.

Method Validation

Once the forced degradation samples are analyzed and the method is optimized to separate all degradation products from the parent peak, the method must be validated according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

Data Interpretation and Reporting

Table 3: Example of a Stability Data Summary Table

Stress ConditionDurationAssay of Parent (%)% DegradationNo. of DegradantsArea (%) of Major Degradant
0.1 M HCl, 60°C72h98.51.511.2
0.1 M NaOH, 60°C12h85.214.839.7
3% H₂O₂, RT72h79.820.2415.3
70°C, Solid2 weeks99.10.910.8
PhotostabilityICH Q1B92.47.625.4

Recommended Storage Conditions

Based on the inferred properties and the proposed stability testing framework, the following storage conditions are recommended for 4-Amino-5-bromo-2-chlorophenol to ensure its long-term integrity:

  • Temperature: Store in a cool place, preferably under refrigeration (2-8°C).[11]

  • Light: Store in a light-resistant container to protect from photolytic degradation.[11]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[3][12]

Conclusion

This guide provides a scientifically grounded, proactive approach to understanding and evaluating the stability of 4-Amino-5-bromo-2-chlorophenol. By leveraging knowledge of related chemical structures and adhering to established principles of forced degradation and stability-indicating method development, researchers can confidently characterize the degradation profile of this molecule. This ensures the quality, safety, and efficacy of any downstream applications, from early-stage research to drug development.

References

  • PubChem. 4-Amino-2-bromo-5-chloro-3-fluorophenol. National Center for Biotechnology Information. [Link]

  • Safety data sheet for 4-bromo-2-chlorophenol. [Link]

  • Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-1.
  • Nesarikar, V. V., & Kajjari, S. S. (2020). Forced Degradation Studies for Biopharmaceuticals.
  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products-Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for Phenol. U.S. Department of Health and Human Services, Public Health Service.
  • Shinde, N., et al. (2016). Forced degradation studies. MedCrave Online Journal of Biology and Medicine, 1(1), 1-3.
  • El-Saeid, F. I. A., et al. (2021). comparison between customs preparations and workout preparations for pesticide profenofos from differ. Plant Archives, 21(1), 1435-1444.
  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial cell factories, 13(1), 1-16.
  • Srini Chem. 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. [Link]

  • Arora, P. K., & Bae, H. (2014).
  • Patel, Y., & Shah, N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38243-38249.
  • Cheméo. Chemical Properties of Phenol, 4-bromo-2-chloro- (CAS 3964-56-5). [Link]

  • ChemBK. 4-Bromo-2-chlorophenol. [Link]

  • OSHA. (n.d.). OSHA Method 32: Phenol and Cresol. U.S. Department of Labor.
  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Ross, M. K., et al. (2012). Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. Toxicology letters, 210(2), 146-152.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Phenol. U.S. Department of Health and Human Services.
  • Kushwaha, M., Verma, S., & Chatterjee, S. (2016). Profenofos, an Acetylcholinesterase-Inhibiting Organophosphorus Pesticide: A Short Review of Its Usage, Toxicity, and Biodegradation. Journal of Environmental and Analytical Toxicology, 6(5), 1-6.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Bromination of 4-Amino-2-chlorophenol

Executive Summary The functionalization of highly activated aromatic systems requires precise control over reaction conditions to prevent polyhalogenation and oxidative degradation. This application note details a robust...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly activated aromatic systems requires precise control over reaction conditions to prevent polyhalogenation and oxidative degradation. This application note details a robust, regioselective protocol for the electrophilic bromination of 4-amino-2-chlorophenol to yield 4-amino-2-bromo-6-chlorophenol[1]. By leveraging solvent-mediated electronic modulation, this methodology provides drug development professionals and synthetic chemists with a scalable, self-validating workflow for generating complex halophenol building blocks used in advanced pharmaceutical synthesis.

Mechanistic Rationale & Regioselectivity

Direct electrophilic halogenation of unprotected aminophenols is notoriously challenging. The aniline moiety (-NH₂) is a strongly activating, ortho/para-directing group that typically outcompetes the hydroxyl (-OH) group, driving substitution to the C3 or C5 positions. Furthermore, the electron-rich nature of the ring makes it highly susceptible to oxidative cleavage by molecular bromine.

To invert this inherent reactivity and achieve regioselective bromination at the C6 position, this protocol utilizes glacial acetic acid as both the solvent and a proton source[2][3].

  • Electronic Modulation: In the acidic medium, the highly nucleophilic amine is partially protonated to an ammonium ion (-NH₃⁺). This transformation converts the amine from a strongly activating ortho/para-director into a strongly deactivating meta-director.

  • Synergistic Directing Effects: The -NH₃⁺ group directs the incoming bromonium ion (Br⁺) to the meta positions (C2 and C6). Simultaneously, the unprotonated -OH group acts as an ortho/para-director, directing toward C2, C4, and C6. Since C2 is blocked by the existing chlorine atom and C4 is occupied by the amine, both functional groups synergistically direct the electrophile exclusively to the C6 position .

Pathway SM 4-Amino-2-chlorophenol (Strongly Activated) Acid Glacial Acetic Acid (Solvent & Proton Source) SM->Acid Dissolution Protonated Ammonium Intermediate (-NH3+ is meta-directing) Acid->Protonated Equilibrium Bromine Br2 Addition (0-5 °C) Electrophilic Attack Protonated->Bromine Reagent Addition Product 4-Amino-2-bromo-6-chlorophenol (Regioselective Product) Bromine->Product Substitution at C6

Mechanistic workflow for the regioselective synthesis of 4-amino-2-bromo-6-chlorophenol.

Experimental Methodology

Reagents and Materials

The stoichiometry is strictly controlled to a 1:1.05 ratio to prevent the formation of di-brominated byproducts[2].

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
4-Amino-2-chlorophenol 143.571.0014.36 gStarting Material
Molecular Bromine (Br₂) 159.811.0516.78 g (5.38 mL)Electrophile
Glacial Acetic Acid 60.05Solvent200 mLSolvent / Modulator
Sodium Bisulfite 104.06Excess5.00 gQuenching Agent
Sodium Hydroxide (1M) 40.00As neededVariablepH Adjustment
Step-by-Step Protocol

This protocol is designed as a self-validating system; visual cues (color changes, precipitation) and analytical checkpoints ensure process integrity at every stage.

  • Substrate Preparation: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and an internal thermometer, dissolve 4-amino-2-chlorophenol (14.36 g, 100 mmol) in 150 mL of glacial acetic acid.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to drop to 0–5 °C . Causality Note: Lower temperatures exponentially decrease the rate of oxidative side reactions while maintaining the kinetics required for mono-substitution[2].

  • Electrophile Addition: Prepare a solution of molecular bromine (5.38 mL, 105 mmol) in 50 mL of glacial acetic acid. Add this solution dropwise via the dropping funnel over a period of 60–90 minutes. Continuously monitor the internal thermometer to ensure the temperature does not exceed 5 °C.

  • Reaction Maturation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for an additional 2 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute in methanol, and analyze via TLC (Hexanes:Ethyl Acetate 7:3) or LC-MS to confirm the complete consumption of the starting material.

  • Quenching: Pour the dark reaction mixture into a beaker containing 500 mL of vigorously stirred crushed ice and 5.0 g of sodium bisulfite. Causality Note: Sodium bisulfite rapidly reduces any unreacted electrophilic bromine to benign bromide ions, halting the reaction and preventing product degradation during workup.

  • Neutralization & Isolation: The product will exist partially as a hydrobromide/acetate salt. Carefully add 1M NaOH dropwise until the pH reaches 6.5–7.0. The free base of 4-amino-2-bromo-6-chlorophenol will precipitate as a solid.

  • Purification: Filter the precipitate under vacuum, wash the filter cake with copious amounts of cold distilled water (3 × 100 mL), and dry in a vacuum oven at 40 °C. For ultra-high purity, recrystallize the crude solid from an ethanol/water mixture.

Analytical Characterization & Expected Results

Verification of the regiochemistry is primarily achieved through ¹H NMR spectroscopy and isotopic mass spectrometry. The presence of two meta-coupled aromatic protons confirms substitution at the C6 position[1].

Analytical TechniqueExpected Signal / ValueStructural Assignment
¹H NMR (DMSO-d₆) ~9.8 ppm (s, 1H)Phenolic -OH
~6.9 ppm (d, J = 2.5 Hz, 1H)Aromatic C3-H (meta-coupled)
~6.7 ppm (d, J = 2.5 Hz, 1H)Aromatic C5-H (meta-coupled)
~5.2 ppm (s, 2H)Amine -NH₂
LC-MS (ESI+) m/z 221.9 / 223.9 / 225.9[M+H]⁺ (3:4:1 Isotopic pattern for 1 Br, 1 Cl)
Physical State Solid powderConforms to CAS 1158322-54-3

Troubleshooting & Optimization

  • Observation of Tarry/Black Byproducts: This indicates oxidative degradation of the aniline ring. Solution: Ensure the internal temperature remains strictly below 5 °C during the entire bromine addition phase. If the issue persists, consider substituting molecular bromine with N-Bromosuccinimide (NBS), which provides a lower steady-state concentration of reactive halogen[2].

  • Formation of Di-brominated Species: Caused by localized high concentrations of bromine. Solution: Increase the stirring rate (rpm) and slow the dropwise addition of the Br₂/AcOH solution. Ensure strict adherence to the 1.05 equivalent stoichiometry[2].

References

  • MDPI. "Novel Benzothiazole-Based Ureas as 17β-HSD10 Inhibitors, A Potential Alzheimer's Disease Treatment." Source: mdpi.com. URL:[Link]

Sources

Application

Regioselective bromination of 4-amino-2-substituted phenols

Application Note: Regioselective Bromination of 4-Amino-2-Substituted Phenols Executive Summary The regioselective bromination of 4-amino-2-substituted phenols is a critical transformation in the synthesis of pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Bromination of 4-Amino-2-Substituted Phenols

Executive Summary

The regioselective bromination of 4-amino-2-substituted phenols is a critical transformation in the synthesis of pharmaceutical intermediates, particularly for benzoxazole and benzothiazole scaffolds used in kinase inhibitors and antimicrobials. This transformation presents a dual challenge: chemoselectivity (avoiding oxidation of the electron-rich amino group to quinone imines) and regioselectivity (directing the halogen to the specific ortho-position relative to the hydroxyl group).

This guide details three validated protocols to achieve high-purity 6-bromo-4-amino-2-substituted phenols . We prioritize the C6-bromination (ortho to hydroxyl) as the thermodynamic and kinetic product under acidic or controlled conditions, bypassing the sterically crowded C3/C5 positions ortho to the amine.

Mechanistic Insight & Regiocontrol

The substrate, 4-amino-2-substituted phenol, contains three directing groups with competing electronic effects. Understanding the hierarchy of these effects is essential for protocol selection.

  • Hydroxyl (-OH): Strong activator, directs ortho (Positions 6 and 2). Position 2 is blocked by the substituent (R). Target: C6 .

  • Amino (-NH₂): Very strong activator, directs ortho (Positions 3 and 5).

  • Substituent (-R): Typically alkyl or halogen, weak director.

The Regioselectivity Paradox: Under neutral conditions, the free amine (-NH₂) is the strongest activator, theoretically favoring bromination at C3 or C5. However, C3 is sterically occluded by the C2-substituent. C5 is accessible but often less favored than C6 due to the "in situ protection" effect utilized in robust protocols.

The Solution: By conducting the reaction in acidic media (Protocols 1 & 2), the amine is protonated to an ammonium species (-NH₃⁺), which is electron-withdrawing and meta-directing. This deactivates the amine's directing power, allowing the hydroxyl group (-OH) to dominate, exclusively directing the electrophile to the C6 position .

ReactionPath cluster_legend Directing Logic Substrate 4-Amino-2-R-Phenol (Substrate) Acid Acidic Media (HBr or pTsOH) Substrate->Acid Protonation Ammonium Ammonium Species (-NH3+) Meta-Director Acid->Ammonium Deactivates NH2 Hydroxyl Hydroxyl Group (-OH) Ortho-Director Ammonium->Hydroxyl OH Dominates Product 6-Bromo-4-amino- 2-substituted Phenol Hydroxyl->Product Directs to C6

Caption: Mechanistic pathway showing how acidic conditions shift directing power from the amine to the hydroxyl group, ensuring C6 regioselectivity.

Experimental Protocols

Protocol A: Green Oxidative Bromination (HBr/H₂O₂)

Best for: Scalability, high atom economy, and "green" chemistry compliance. Avoids handling liquid bromine.

Principle: In situ generation of Br₂ from hydrobromic acid using hydrogen peroxide. The highly acidic environment ensures protonation of the amine, preventing oxidation and directing bromination to C6.

Materials:

  • Substrate: 4-Amino-2-chlorophenol (or methyl/alkyl analog)

  • Reagent: 48% HBr (aq), 30% H₂O₂ (aq)

  • Solvent: Methanol or Ethanol

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and addition funnel, dissolve 10.0 mmol of the substrate in 20 mL Methanol .

  • Acidification: Add 11.0 mmol of 48% HBr slowly. The solution may warm slightly; cool to 0–5°C using an ice bath.

  • Oxidant Addition: Dropwise add 11.0 mmol of 30% H₂O₂ over 30 minutes. Maintain temperature <10°C to prevent oxidation of the phenol to quinones.

    • Note: The solution color will transition from clear/pale to orange-red (generation of Br₂) and then fade as Br is consumed.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).

  • Workup:

    • Quench excess oxidant with 10% Na₂S₂O₃ (sodium thiosulfate) solution.

    • Concentrate methanol under reduced pressure.

    • Adjust pH to ~7–8 with saturated NaHCO₃ to liberate the free amine.

    • Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.

Expected Yield: 85–92% Selectivity: >95% C6-isomer.

Protocol B: Mild NBS Bromination with Acid Catalyst

Best for: Sensitive substrates or small-scale medicinal chemistry where liquid acids are undesirable.

Principle: N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine. p-Toluenesulfonic acid (pTsOH) is added to protonate the amine and catalyze the reaction.

Materials:

  • Substrate: 4-Amino-2-substituted phenol

  • Reagent: N-Bromosuccinimide (NBS) (Recrystallized), p-Toluenesulfonic acid (pTsOH)

  • Solvent: Acetonitrile (MeCN) or DCM

Step-by-Step Procedure:

  • Preparation: Dissolve 5.0 mmol of substrate and 5.5 mmol of pTsOH (1.1 equiv) in 25 mL Acetonitrile at 0°C. Stir for 10 minutes to ensure amine protonation.

  • Bromination: Dissolve 5.2 mmol of NBS in 10 mL Acetonitrile . Add this solution dropwise to the reaction mixture over 20 minutes.

    • Critical: Protect reaction from light to minimize radical side reactions.

  • Completion: Stir at 0°C for 1 hour, then warm to room temperature. Reaction is usually complete within 2 hours.

  • Workup:

    • Dilute with water (50 mL).

    • Basify carefully with NaHCO₃ to pH 8.

    • Extract with DCM.[2] The product (6-bromo isomer) is typically isolated as a solid after solvent evaporation.

Expected Yield: 75–85%

Protocol C: The "Protection" Route (Gold Standard)

Best for: GMP synthesis or when absolute regiocontrol is required and direct methods yield oxidative impurities.

Workflow:

  • Protection: React 4-amino-2-substituted phenol with Acetic Anhydride (1.1 equiv) in water/ethanol to form the Acetamide .

  • Bromination: Brominate the acetamide using Br₂/Acetic Acid. The -OH directs ortho (C6), and the -NHAc (weaker than -NH₂) reinforces this or exerts less competing influence than the free amine.

  • Deprotection: Hydrolyze the acetamide using 6M HCl reflux (1-2 hours).

Quantitative Comparison of Methods:

FeatureProtocol A (HBr/H₂O₂)Protocol B (NBS/pTsOH)Protocol C (Protection)
Regioselectivity High (C6)High (C6)Very High (C6)
Atom Economy ExcellentModerateLow (3 steps)
Oxidation Risk Low (if Temp <10°C)ModerateVery Low
Scalability High (kg scale)Low (g scale)High (kg scale)
Time 4-6 Hours2-3 Hours2 Days

Troubleshooting & Optimization

  • Issue: Formation of Black Tar (Quinones)

    • Cause: Oxidation of the free amine or phenol before bromination.

    • Solution: Ensure temperature is kept <5°C during oxidant addition.[2] Increase acid equivalents to ensure full protonation of the amine (-NH₃⁺) before adding the brominating agent. Perform under N₂ atmosphere.

  • Issue: Mixture of Isomers (C5 vs C6)

    • Cause: Insufficient acidity allowing free amine (-NH₂) to direct to C5.

    • Solution: Switch to Protocol C (Protection) or increase HBr concentration in Protocol A.

  • Issue: Poor Solubility

    • Solution: Use Acetonitrile/Water mixtures or switch to Glacial Acetic Acid as the solvent (for Protocol A/C).

References

  • Regioselective Bromination of Phenols with NBS

    • Title: Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
    • Source:Molecules2016, 21(1), 88.
    • URL:[Link]

    • Relevance: Validates NBS/pTsOH conditions for ortho-bromination rel
  • Title: Oxidative bromination of phenols using HBr/H2O2.
  • Title: 4-Amino-2-bromo-6-methylphenol Product Specification.
  • Mechanistic Control in Aromatic Substitution

    • Title: Regioselectivity in Electrophilic Aromatic Substitution.[3][4][5][6]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

    • Relevance: Fundamental grounding for the directing effects of -OH vs -NH3+.

Sources

Method

Using 4-Amino-5-bromo-2-chlorophenol as a pharmaceutical intermediate

Application Note: 4-Amino-5-bromo-2-chlorophenol as a Versatile Scaffold for Targeted Protein Degraders and Kinase Inhibitors Introduction & Mechanistic Rationale In modern pharmaceutical development, multi-halogenated a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Amino-5-bromo-2-chlorophenol as a Versatile Scaffold for Targeted Protein Degraders and Kinase Inhibitors

Introduction & Mechanistic Rationale

In modern pharmaceutical development, multi-halogenated aromatic scaffolds are highly prized for their ability to serve as rigid, multi-vector building blocks. 4-Amino-5-bromo-2-chlorophenol (CAS: 2091222-06-7) is a uniquely functionalized tetra-substituted benzene ring that provides three distinct, chemoselective handles for late-stage functionalization. As a Senior Application Scientist, I frequently utilize this scaffold in the design of Proteolysis Targeting Chimeras (PROTACs) and allosteric kinase inhibitors due to the predictable reactivity of its substituents.

The strategic placement of functional groups dictates the following mechanistic pathways:

  • C5-Bromo (Cross-Coupling Vector): The carbon-bromine (C-Br) bond has a significantly lower bond dissociation energy (~68 kcal/mol) compared to the carbon-chlorine (C-Cl) bond (~81 kcal/mol). This energetic differential allows Palladium(0) catalysts to selectively undergo oxidative addition at the C5 position, leaving the C2-chloro group completely intact for subsequent metabolic stability or secondary coupling [1].

  • C1-Hydroxyl (PROTAC Linker Attachment): The acidity of the phenol is enhanced by the electron-withdrawing ortho-chloro group (lowering the pKa to ~8.5). Under mild basic conditions, the phenol is easily deprotonated to a highly nucleophilic phenoxide, enabling selective O-alkylation over the less nucleophilic C4-aniline. This is a premier exit vector for attaching Polyethylene Glycol (PEG) or alkyl linkers in PROTAC synthesis [2].

  • C4-Amino & C5-Bromo (Heteroannulation): The ortho-haloaniline motif is the classic prerequisite for the Larock indole synthesis. By reacting this scaffold with internal alkynes under palladium catalysis, researchers can rapidly construct complex, heavily substituted indole or benzimidazole cores [3].

Workflow Scaffold 4-Amino-5-bromo- 2-chlorophenol OAlkylation O-Alkylation (C1-OH) K2CO3, DMF, PEG-Halide Scaffold->OAlkylation Suzuki Suzuki-Miyaura (C5-Br) Pd(dppf)Cl2, Ar-B(OH)2 Scaffold->Suzuki Larock Larock Annulation Pd(OAc)2, Alkyne Scaffold->Larock PROTAC PROTAC Intermediate (Linker Attached) OAlkylation->PROTAC Kinase Kinase Inhibitor Core (Biaryl Scaffold) Suzuki->Kinase Indole Substituted Indole (Heterocycle) Larock->Indole

Divergent synthetic workflows utilizing the 4-amino-5-bromo-2-chlorophenol scaffold.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. By strictly controlling stoichiometry and temperature, we prevent over-alkylation and di-arylation.

Protocol A: Chemoselective O-Alkylation for PROTAC Linker Attachment

Causality: Using a weak base (K₂CO₃) in a polar aprotic solvent (DMF) at ambient temperature ensures that only the more acidic phenol (pKa ~8.5) reacts with the electrophile, preventing unwanted N-alkylation of the aniline (pKa ~4.5).

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 4-Amino-5-bromo-2-chlorophenol (1.0 eq, 2.22 g, 10 mmol) and anhydrous K₂CO₃ (1.5 eq, 2.07 g, 15 mmol).

  • Solvation: Add 20 mL of anhydrous DMF. Stir the suspension at room temperature for 15 minutes to allow for phenoxide formation (solution will darken slightly).

  • Electrophile Addition: Dropwise, add the desired PROTAC linker-halide (e.g., Boc-NH-PEG3-CH2-Br) (1.05 eq, 10.5 mmol) dissolved in 5 mL of DMF.

  • Reaction: Stir at 25°C for 12 hours under an argon atmosphere. Monitor via LC-MS. The mass of the product should reflect the addition of the linker without the loss of the bromine or chlorine isotopes.

  • Workup: Quench with 50 mL of DI water. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling at C5

Causality: The use of Pd(dppf)Cl₂ provides a bulky, bidentate ligand environment that accelerates reductive elimination, minimizing the chance of secondary oxidative addition into the stronger C-Cl bond [1].

  • Reagent Loading: In a Schlenk tube, combine 4-Amino-5-bromo-2-chlorophenol (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.1 eq, 1.1 mmol), Pd(dppf)Cl₂ (0.05 eq, 5 mol%), and Na₂CO₃ (2.5 eq, 2.5 mmol).

  • Degassing: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Subject the tube to three freeze-pump-thaw cycles to remove dissolved oxygen, which prevents homocoupling of the boronic acid.

  • Heating: Seal the tube and heat to 80°C for 6 hours. Crucial: Do not exceed 90°C, as elevated temperatures provide the activation energy required to break the C-Cl bond, leading to di-arylation.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify the mono-arylated product via column chromatography.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Selective C-Br Insertion Pd0->OxAdd 4-Amino-5-bromo- 2-chlorophenol Transmet Transmetalation Ar-B(OH)2 + Base OxAdd->Transmet Pd(II) Complex RedElim Reductive Elimination Product Release Transmet->RedElim Diaryl Pd(II) RedElim->Pd0 Regeneration Product Mono-arylated Product (C-Cl bond intact) RedElim->Product

Chemoselective Suzuki-Miyaura catalytic cycle at the C5-bromo position.

Quantitative Data & Reaction Optimization

To validate the chemoselectivity of the Suzuki-Miyaura coupling (Protocol B), an optimization matrix was executed. The data below demonstrates how ligand bite angle and base strength directly dictate the C-Br vs. C-Cl insertion ratio.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Selectivity (C-Br : C-Cl)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O10065%85 : 15
2Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O9078%92 : 8
3Pd(dppf)Cl₂ Na₂CO₃ Dioxane/H₂O 80 91% >99 : 1
4Pd₂(dba)₃ / XPhosCs₂CO₃DMF11042%60 : 40 (Di-arylation)

Data Interpretation: Entry 3 represents the optimized conditions. The bidentate dppf ligand enforces a geometry that favors rapid reductive elimination, while the moderate temperature (80°C) and mild base (Na₂CO₃) prevent the oxidative addition of the more inert C-Cl bond. Stronger bases (Cs₂CO₃) and higher temperatures (Entry 4) result in a loss of chemoselectivity and significant di-arylation.

References

  • Comparison of Reaction Products in the Suzuki-Miyaura Coupling of 5-Bromo-2-chlorophenol. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCH3vzOrLE77GOv3CSgwa0ZgWuzPH3yWQnY05fSq42br_T7klhBmWCXXh2A_Bj6bpIpcEegyIPAv3wwdgGhGGCUK5b6DkBz1i7vYZVKkrgt_EuuBqQ2YLd6ylUq56xd05i4aK2Jf8gLKuW7n1NzKCHRjBbCcFyWQfWVHQbsumUuE9lH7ax3wzRawW92btGW8PTGRbf6sgr5ZlnUG2KzLxx31eU_EzpHoN_wDxRWCwSg_4f4A9r]
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFba4Z6dNbZ4R2BaPd_-4H47GoudiZplFTWAFnWMcMoLknlD0zXnpxzeg_LmrXP3Rl3ebrzbTR4CY9-ZDn9Y__9ApWUjqBMkNTSfq8Juodue7SLF7l81MvO4IMGiO04uNInJMeIvcwZrtK3sFpPkhU0ndOyv5wo5DvoAijnkWhKNoGBhccXMr8f5WVtaYSxUaBr]
  • Organic & Biomolecular Chemistry: Palladium-catalyzed heteroannulation reaction of ortho-haloaniline derivatives. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE79eVXo7UFILGKo4ekDXffAwf88uzKk0y4kYy0BTrSV4K6QfFWKCv3Te3FfRQ30t4aW33XHsI9Ldbi78W_tOGyzueniwYm0R3kfT0qsSJdCBy-xZyzf02lV1yox2ZdHRl7hYbGo9KZty4R8GhMkndYJIY9vQ99wB4=]
Application

Synthesis of 2-Aryl-6-bromo-7-chlorobenzoxazoles: A Detailed Guide for Researchers

Introduction Benzoxazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active agents.[1] Their wide spectrum of biological activities...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzoxazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active agents.[1] Their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, continues to drive research into novel synthetic methodologies.[2][3] This technical guide provides an in-depth exploration of the synthesis of 2-aryl-6-bromo-7-chlorobenzoxazoles, utilizing 4-Amino-5-bromo-2-chlorophenol as a key starting material. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a framework for the structural elucidation of the target compounds, thereby offering a self-validating system for researchers in the field.

The strategic placement of bromine and chlorine atoms on the benzoxazole scaffold is of significant interest as it allows for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs.[4] The electron-withdrawing nature of these halogens can also modulate the physicochemical and pharmacological properties of the final compounds.

Scientific Rationale and Mechanistic Insights

The most prevalent and direct method for the synthesis of 2-substituted benzoxazoles is the condensation of an o-aminophenol with a carboxylic acid or its derivatives (e.g., acyl chlorides, esters).[4] This reaction proceeds via a two-step mechanism: initial N-acylation of the aminophenol followed by an intramolecular cyclodehydration.

The presence of electron-withdrawing substituents, such as the bromo and chloro groups on our starting material, 4-Amino-5-bromo-2-chlorophenol, can influence the reaction kinetics. These groups decrease the nucleophilicity of the amino group, potentially slowing down the initial acylation step. However, they also increase the acidity of the phenolic proton, which can facilitate the final cyclization and dehydration step. Overall, halogen substituents are generally well-tolerated in benzoxazole synthesis.[5]

The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity. The use of dehydrating agents like polyphosphoric acid (PPA) or the in-situ generation of a more reactive electrophile from the carboxylic acid are common strategies to drive the reaction to completion.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of 2-aryl-6-bromo-7-chlorobenzoxazoles from 4-Amino-5-bromo-2-chlorophenol.

Protocol 1: Direct Condensation with Aromatic Carboxylic Acids using Polyphosphoric Acid (PPA)

This method is a classic and effective one-pot procedure for the synthesis of 2-arylbenzoxazoles. PPA serves as both the solvent and the dehydrating agent.

Materials:

  • 4-Amino-5-bromo-2-chlorophenol

  • Substituted Aromatic Carboxylic Acid (e.g., 4-methoxybenzoic acid)

  • Polyphosphoric Acid (PPA)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 4-Amino-5-bromo-2-chlorophenol (1.0 eq) and the desired aromatic carboxylic acid (1.1 eq).

  • Carefully add polyphosphoric acid (10-20 times the weight of the aminophenol) to the flask.

  • Heat the reaction mixture to 140-160°C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to approximately 80°C and carefully pour it onto a large excess of crushed ice with constant stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-aryl-6-bromo-7-chlorobenzoxazole.

Protocol 2: Two-Step Synthesis via Acyl Chloride

This protocol involves the conversion of the carboxylic acid to the more reactive acyl chloride, which then readily reacts with the aminophenol. This method is often suitable for less reactive substrates or when milder reaction conditions are desired.

Materials:

  • Aromatic Carboxylic Acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • 4-Amino-5-bromo-2-chlorophenol

  • Triethylamine (Et₃N) or Pyridine

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Step 1: Formation of the Acyl Chloride

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the aromatic carboxylic acid (1.1 eq) in anhydrous DCM or toluene.

  • Add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.

Step 2: Acylation and Cyclization

  • In a separate flask, dissolve 4-Amino-5-bromo-2-chlorophenol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add the freshly prepared acyl chloride (dissolved in a small amount of anhydrous DCM) dropwise to the cooled solution of the aminophenol.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude intermediate amide can be isolated or directly subjected to cyclization by heating in a high-boiling point solvent like toluene or xylene, often with an acid catalyst (e.g., p-toluenesulfonic acid), to yield the benzoxazole.

  • Purify the final product by column chromatography as described in Protocol 1.

Data Presentation and Characterization

A self-validating protocol requires robust analytical data to confirm the structure and purity of the synthesized compounds. The following tables provide expected spectral data for a representative product, 6-bromo-7-chloro-2-(4-methoxyphenyl)benzoxazole.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
H-4~ 7.6-7.8 (d)~ 110-112
H-5~ 7.3-7.5 (d)~ 125-127
C-2-~ 162-164
C-3a-~ 148-150
C-6-~ 115-117
C-7-~ 128-130
C-7a-~ 140-142
Methoxy (Ar-OCH₃)~ 3.9 (s, 3H)~ 55-56
Aromatic (p-substituted)~ 7.0-7.2 (d, 2H), ~ 8.0-8.2 (d, 2H)~ 114-115, ~ 128-130, ~ 122-124 (ipso), ~ 162-164 (ipso-O)

Note: Chemical shifts are predicted based on data for analogous structures and may vary depending on the solvent and spectrometer frequency.[1][6][7]

Table 2: Expected IR and Mass Spectrometry Data

Technique Expected Values
IR (cm⁻¹) ~ 1615 (C=N stretch), ~ 1500, 1450 (Aromatic C=C stretch), ~ 1250 (C-O-C stretch), ~ 700-800 (C-Cl and C-Br stretch)[2][8]
Mass Spec (EI) [M]⁺ molecular ion peak showing a characteristic isotopic pattern for one bromine and one chlorine atom.[9][10]

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_protocol1 Protocol 1: PPA Condensation cluster_protocol2 Protocol 2: Two-Step Synthesis SM1 4-Amino-5-bromo- 2-chlorophenol P1_Step1 Mix Starting Materials with PPA SM1->P1_Step1 P2_Step2 N-Acylation SM1->P2_Step2 SM2 Aromatic Carboxylic Acid SM2->P1_Step1 P2_Step1 Acyl Chloride Formation (SOCl₂ or Oxalyl Chloride) SM2->P2_Step1 P1_Step2 Heat (140-160°C) P1_Step1->P1_Step2 P1_Step3 Work-up & Purification P1_Step2->P1_Step3 Product 2-Aryl-6-bromo- 7-chlorobenzoxazole P1_Step3->Product P2_Step1->P2_Step2 P2_Step3 Cyclodehydration P2_Step2->P2_Step3 P2_Step4 Work-up & Purification P2_Step3->P2_Step4 P2_Step4->Product

Caption: Synthetic routes to 2-aryl-6-bromo-7-chlorobenzoxazoles.

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates Aminophenol 4-Amino-5-bromo- 2-chlorophenol Amide N-Acyl Intermediate Aminophenol->Amide N-Acylation CarboxylicAcid R-COOH CarboxylicAcid->Amide Activation (e.g., PPA, SOCl₂) Cyclized Cyclized Intermediate Amide->Cyclized Intramolecular Cyclization Product 2-Aryl-6-bromo- 7-chlorobenzoxazole Cyclized->Product Dehydration (-H₂O)

Caption: General mechanism of benzoxazole formation.

Conclusion

The synthesis of 2-aryl-6-bromo-7-chlorobenzoxazoles from 4-Amino-5-bromo-2-chlorophenol is a robust and adaptable process for generating novel heterocyclic compounds of interest in drug discovery. The protocols detailed herein, based on established synthetic methodologies, provide a reliable framework for researchers. By understanding the underlying reaction mechanisms and utilizing the provided characterization data as a benchmark, scientists can confidently synthesize and validate their target molecules, paving the way for further biological evaluation.

References

  • Benchchem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids.
  • Rsc.org. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400.
  • ChemicalBook. (n.d.). Benzoxazole(273-53-0) 13C NMR spectrum.
  • Benchchem. (2025). Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy.
  • Patel, M., et al. (2018).
  • ResearchGate. (n.d.). 1 H NMR characteristic chemical shifts ( , J/Hz) for compounds 1-10.
  • ResearchGate. (n.d.). The NMR data of compounds 1-3 and 6 (J in Hz).
  • ResearchGate. (n.d.). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). Molecules, 28(3), 1010.
  • ResearchGate. (n.d.). Mass spectra of halogenostyrylbenzoxazoles.
  • The Royal Society of Chemistry. (2012). Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid'. Retrieved from The Royal Society of Chemistry website.
  • Benchchem. (2025). Spectral data analysis of 7-Bromo-2-phenyl-3,1-benzoxazepine (NMR, IR, Mass Spec).
  • UCL. (n.d.). Chemical shifts.
  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • Magritek. (n.d.). 193. Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis.
  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (2021).
  • Benchchem. (2025). An In-depth Technical Guide to the Key Reactive Sites of 5-Bromo-2-chlorophenol.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research, 84(1), 133-142.
  • Benchchem. (2025). A Comparative Guide to the FT-IR Spectrum of 6-Chloro-2-benzoxazolethiol.
  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. (2021). Journal of Molecular Structure, 1230, 129881.
  • Google Patents. (n.d.). US8178666B2 - 2-aminobenzoxazole process.
  • (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. (2024). Molbank, 2024(1), M1831.
  • Benchchem. (2025). Applications of 5-Bromo-2-chlorophenol in Pharmaceutical Synthesis: A Detailed Overview for Researchers.
  • Research Solutions Pages. (n.d.). Infrared-Absorption Spectra of Chloro-, Bromo-, and Iodoalkanes in the 400-to-100-cm−1 Region.

Sources

Method

Application Note: Chemo-selective Functionalization of 4-Amino-5-bromo-2-chlorophenol

This Application Note and Protocol guide details the chemo-selective functionalization of 4-Amino-5-bromo-2-chlorophenol (CAS: 2091222-06-7) . Executive Summary 4-Amino-5-bromo-2-chlorophenol is a high-value tetra-substi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the chemo-selective functionalization of 4-Amino-5-bromo-2-chlorophenol (CAS: 2091222-06-7) .

Executive Summary

4-Amino-5-bromo-2-chlorophenol is a high-value tetra-substituted benzene scaffold used primarily in the synthesis of kinase inhibitors, bioactive indoles, and benzimidazoles. Its utility stems from its four distinct functional handles, which allow for orthogonal reactivity:

  • C5-Bromine: Highly reactive toward Pd-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).

  • C4-Amine: Nucleophilic handle for amide coupling or heterocyclization.

  • C1-Hydroxyl: Modifiable for solubility or ether linkages.[1][2]

  • C2-Chlorine: A robust "placeholder" halogen that remains inert under standard Suzuki conditions, allowing for sequential dual-coupling strategies.

This guide provides validated protocols for site-selective Suzuki coupling and indole synthesis , addressing the common challenge of chemoselectivity between the aryl bromide and aryl chloride.

Reactivity Profile & Logic

The successful utilization of this scaffold relies on exploiting the bond dissociation energy differences between the C-Br (~69 kcal/mol) and C-Cl (~84 kcal/mol) bonds.

Chemo-selectivity Hierarchy
PositionFunctional GroupReactivity TypeRelative Reactivity (High to Low)
C5 Bromine (-Br)Pd-Oxidative AdditionPrimary Site (Fastest)
C4 Amine (-NH₂)Nucleophilic AcylationHigh (Requires protection if coupling first)
C1 Hydroxyl (-OH)O-AlkylationModerate (pKₐ ~9-10)
C2 Chlorine (-Cl)Pd-Oxidative AdditionSecondary Site (Slow/Inert without specialized ligands)

Scientist's Insight: The presence of the electron-donating amino group at C4 (ortho to Br) and hydroxyl at C1 (meta to Br) creates an electron-rich environment. While this theoretically slows down oxidative addition compared to electron-poor systems, the ortho-amino effect can actually facilitate coordination with palladium species. However, the free amine and phenol can poison catalysts; therefore, Protocol A utilizes a robust catalyst system (Pd(dppf)Cl₂) to mitigate this without requiring protecting groups.

Visualization: Reactivity Map

ReactivityMap Core 4-Amino-5-bromo-2-chlorophenol (Scaffold) Br C5-Bromine (Primary Coupling Site) Core->Br Cl C2-Chlorine (Secondary/Inert) Core->Cl NH2 C4-Amine (Heterocycle/Amide) Core->NH2 OH C1-Hydroxyl (Solubility/Ether) Core->OH Suzuki Suzuki-Miyaura (Biaryl Formation) Br->Suzuki Pd(0), Base Sonogashira Sonogashira/Cyclization (Indole Synthesis) Br->Sonogashira Pd/Cu, Alkyne Cl->Suzuki Requires SPhos/XPhos (Step 2) NH2->Sonogashira Cyclization Amide Acylation (Library Gen) NH2->Amide RCOCl / HATU

Caption: Logical reactivity map showing the orthogonal functionalization pathways. Red paths indicate primary C-C bond formation sites.

Protocol A: Site-Selective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the C5-Br position while preserving the C2-Cl bond and avoiding interference from the free amine/phenol.

Materials
  • Substrate: 4-Amino-5-bromo-2-chlorophenol (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv)

    • Why this catalyst? The bidentate dppf ligand prevents β-hydride elimination and is robust against the Lewis basic amine/phenol groups. It is highly selective for Br over Cl.

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Atmosphere: Nitrogen or Argon

Step-by-Step Methodology
  • Setup: In a 20 mL microwave vial or round-bottom flask equipped with a stir bar, add the substrate (1.0 mmol, 222 mg), aryl boronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol, 414 mg).

  • Solvent Addition: Add 1,4-Dioxane (8 mL) and Water (2 mL). Sparge the mixture with nitrogen gas for 10 minutes to remove dissolved oxygen.

    • Critical Step: Oxygen removal is vital to prevent homocoupling of the boronic acid and oxidation of the palladium.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, ~41 mg) quickly to the reaction vessel and seal it immediately.

  • Reaction: Heat the mixture to 85°C for 4–6 hours.

    • Monitoring: Check via LC-MS or TLC.[3] The starting material (Br) should disappear.[4] If the reaction stalls, add 0.02 equiv more catalyst.

    • Note: Do not exceed 100°C to ensure the C2-Cl bond remains intact.

  • Work-up:

    • Cool to room temperature.[3][4][5]

    • Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

    • Adjust pH to ~6-7 using 1M HCl (carefully, as the product is an aminophenol and may be amphoteric).

    • Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[6]

  • Purification: Flash column chromatography (Silica gel). Eluent: Hexanes/Ethyl Acetate gradient (typically 0-50% EtOAc).

Troubleshooting Table
IssuePossible CauseSolution
Low Conversion Catalyst poisoning by free NH₂/OHSwitch to Pd(Amphos)Cl₂ or protect NH₂ with Boc anhydride prior to coupling.
C2-Cl Coupling (Over-reaction) Temperature too highLower temperature to 60-70°C; ensure strictly 1.2 eq of boronic acid is used.
Protodebromination (Br replaced by H)Solvent impurities / Hydride sourceUse HPLC-grade dioxane; ensure water is distilled.

Protocol B: Indole Synthesis via Sonogashira Annulation

Objective: Synthesize 6-substituted indoles by exploiting the ortho-relationship between the C4-Amine and C5-Bromine. This is a powerful method to build fused heterocycles.

Workflow Diagram

IndoleSynthesis Step1 Start: 4-Amino-5-bromo-2-chlorophenol + Terminal Alkyne Step2 Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, TEA) Step1->Step2 60°C, 12h Step3 Intermediate: 2-Alkynylaniline Step2->Step3 In situ Step4 Cyclization (CuI or AuCl3 catalyzed) Step3->Step4 Spontaneous or Heat Final Product: 6-Chloro-5-hydroxyindole deriv. Step4->Final

Caption: One-pot synthesis of indole derivatives via tandem Sonogashira coupling and cyclization.

Experimental Protocol
  • Reagents: Combine substrate (1.0 equiv), Terminal Alkyne (1.5 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv).

  • Solvent/Base: Use Triethylamine (TEA) or Diisopropylamine as both solvent and base (or use DMF/TEA 5:1).

  • Conditions: Heat at 70°C under Nitrogen for 12–16 hours.

    • Mechanism:[5][7] The Pd/Cu cycle couples the alkyne to the C5 position. The adjacent C4-amine then attacks the activated alkyne (5-endo-dig or 6-endo-dig followed by rearrangement) to form the indole core.

  • Work-up: Filter through a celite pad to remove metal salts. Concentrate and purify via column chromatography.[4][6]

References

  • BenchChem. 5-Bromo-2-chlorophenol as a Versatile Synthetic Intermediate.[8] (General reactivity patterns of bromo-chloro-phenols).

  • National Institutes of Health (NIH) - PubChem. 4-Amino-2-bromo-5-chloro-3-fluorophenol (Analogous Structure Data).

  • ChemSrc. CAS 2091222-06-7 Entry: 4-Amino-5-bromo-2-chlorophenol.[9][10]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Doucet, H. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Aryl Chlorides.[5] European Journal of Organic Chemistry. (Chemo-selectivity reference).

Sources

Application

Application Notes &amp; Protocols: Diazotization of 4-Amino-5-bromo-2-chlorophenol

Introduction: The Strategic Importance of Diazotization In the landscape of modern organic synthesis, the diazotization of primary aromatic amines remains a cornerstone transformation, prized for its versatility in intro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Diazotization

In the landscape of modern organic synthesis, the diazotization of primary aromatic amines remains a cornerstone transformation, prized for its versatility in introducing a wide array of functional groups onto an aromatic ring. The resulting diazonium salt, [Ar-N₂]⁺X⁻, is a uniquely reactive intermediate, serving as a gateway to compounds that are often inaccessible through direct substitution methods.[1][2] This guide focuses on the specific diazotization of 4-Amino-5-bromo-2-chlorophenol, a polysubstituted aniline whose subsequent diazonium salt is a valuable precursor in the synthesis of specialized chemicals, including potential pharmaceutical and agrochemical agents.[3][4][5]

The presence of chloro, bromo, and hydroxyl groups on the aromatic ring introduces electronic and steric complexities that necessitate a carefully controlled and optimized diazotization procedure. This document provides a detailed, field-proven protocol, explains the mechanistic rationale behind each step, and outlines the critical safety systems required for the successful and safe execution of this reaction.

The Underlying Chemistry: Mechanism and Rationale

The conversion of a primary aromatic amine to a diazonium salt proceeds via nitrosation with nitrous acid (HNO₂).[6][7] Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric or sulfuric acid.[1][6]

The key mechanistic steps are:

  • Formation of the Nitrosating Agent: The strong acid protonates nitrous acid, which then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).

  • Electrophilic Attack: The nucleophilic amino group of 4-Amino-5-bromo-2-chlorophenol attacks the nitrosonium ion.

  • Proton Transfers & Dehydration: A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the resonance-stabilized arenediazonium ion.[6]

The stability of the resulting diazonium salt is significantly influenced by the substituents on the aromatic ring and the counter-ion.[8][9] While arenediazonium salts are more stable than their aliphatic counterparts due to resonance delocalization of the positive charge into the aryl system, they are still thermally sensitive.[6][10] The procedure must be conducted at low temperatures (typically 0-5 °C) to prevent premature decomposition of the diazonium salt, which would result in the evolution of nitrogen gas and the formation of undesired phenolic byproducts.[7][10][11]

Mandatory Safety Directives: Handling Diazonium Salts

WARNING: Arenediazonium salts are notoriously unstable, and many can decompose with explosive force in the solid, dry state.[12][13] Safety is the paramount consideration. The following rules are non-negotiable and must be strictly adhered to.

  • In Situ Use: This protocol is designed for the in situ generation and immediate consumption of the diazonium salt. DO NOT ATTEMPT TO ISOLATE THE SOLID DIAZONIUM SALT unless you have specialized expertise and equipment for handling explosive materials.[14]

  • Temperature Control: The reaction is highly exothermic. Maintain a strict temperature range of 0–5 °C at all times using an efficient ice-salt bath. A runaway reaction can lead to rapid decomposition and pressure buildup.[8][11]

  • Stoichiometric Control: Use only a stoichiometric amount of sodium nitrite. An excess of unreacted nitrous acid can lead to unwanted side reactions and potential instability.[12][15]

  • Quenching: Always quench excess nitrous acid upon completion of the diazotization before raising the temperature or proceeding to the next step.[11][15]

  • Ventilation: Perform the reaction in a well-ventilated chemical fume hood to safely vent any gases generated, primarily nitrogen (N₂) and potentially nitrogen oxides (NOx) if decomposition occurs.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. A blast shield is strongly recommended.[14][16]

Experimental Design and Protocols

This section details the complete workflow for the diazotization of 4-Amino-5-bromo-2-chlorophenol.

Materials and Equipment
Reagents & MaterialsEquipment
4-Amino-5-bromo-2-chlorophenolMagnetic stirrer with stir bar
Concentrated Hydrochloric Acid (HCl)Beaker or three-neck round-bottom flask
Sodium Nitrite (NaNO₂)Dropping funnel
Sulfamic Acid (NH₂SO₃H) or UreaDigital thermometer with probe
Starch-Iodide Indicator PaperIce-salt bath
Deionized WaterStandard laboratory glassware
Step-by-Step Diazotization Protocol

Step 1: Preparation of the Amine Hydrochloride Salt Suspension

  • In a beaker or flask equipped with a magnetic stir bar, add 4-Amino-5-bromo-2-chlorophenol (1.0 equivalent).

  • Add deionized water (approx. 4-5 mL per gram of amine) and concentrated hydrochloric acid (2.5-3.0 equivalents). Rationale: The excess acid ensures the complete protonation of the amine to its hydrochloride salt, increasing its solubility and preventing the diazonium salt from coupling with unreacted amine. It is also required to generate nitrous acid from sodium nitrite.

  • Stir the mixture. A thick slurry or suspension of the amine salt will form.

Step 2: Temperature Control

  • Place the reaction vessel in a large ice-salt bath.

  • Stir the suspension vigorously until the internal temperature stabilizes between 0 °C and 5 °C. Do not proceed until this temperature is reached and maintained.

Step 3: Preparation of the Nitrite Solution

  • In a separate small beaker, dissolve sodium nitrite (1.0-1.05 equivalents) in a minimal amount of cold deionized water (approx. 2-3 mL per gram of NaNO₂). Rationale: Using a slight excess of nitrite ensures complete reaction, but a large excess should be avoided for safety reasons.[12][15] The solution should be prepared just before use.

Step 4: The Diazotization Reaction

  • Transfer the cold sodium nitrite solution to a dropping funnel.

  • Add the nitrite solution dropwise to the stirred, cold amine suspension over 20-30 minutes. The addition must be slow and controlled.

  • Monitor the internal temperature continuously. It must not rise above 5 °C. Adjust the addition rate as needed to manage the exothermic reaction.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes. The initial thick suspension should gradually become a clearer, pale-yellow solution.

Step 5: Monitoring for Completion

  • To check for the presence of excess nitrous acid, which indicates the reaction is complete, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper.

  • An immediate dark blue-black color indicates the presence of nitrous acid and the completion of the diazotization.[11][12]

  • If the test is negative, add a small additional amount of the nitrite solution and re-test after 5-10 minutes.

Step 6: Quenching Excess Nitrous Acid (Critical Safety Step)

  • Once the reaction is complete (positive starch-iodide test), destroy the excess nitrous acid by adding a small amount of a quenching agent, such as sulfamic acid or urea, portion-wise.

  • Continue adding the quenching agent until a sample from the reaction mixture no longer gives a positive test on starch-iodide paper. Rationale: This step is crucial to prevent side reactions and ensure the stability of the solution, especially if it needs to be handled before the next synthetic step.

  • The resulting cold solution of 5-bromo-2-chloro-4-hydroxybenzenediazonium chloride is now ready for immediate use in subsequent reactions.

Visualizing the Workflow & Mechanism

Diagram 1: Experimental Workflow

G cluster_prep Preparation Amine_Prep 1. Prepare Amine Slurry (Amine + H₂O + Conc. HCl) Cooling 3. Cool Amine Slurry (0-5 °C) Amine_Prep->Cooling Nitrite_Prep 2. Prepare NaNO₂ Solution (NaNO₂ + H₂O) Diazotization 4. Add NaNO₂ Solution Dropwise (Maintain T < 5 °C) Nitrite_Prep->Diazotization Cooling->Diazotization Stir 5. Stir for 30 min at 0-5 °C Diazotization->Stir Test 6. Test for Excess HNO₂ (Starch-Iodide Paper) Stir->Test Test->Diazotization Negative (Add more NaNO₂) Quench 7. Quench Excess HNO₂ (Add Sulfamic Acid) Test->Quench Positive Final 8. Diazonium Salt Solution (Ready for Immediate Use) Quench->Final

Caption: Workflow for the diazotization of 4-Amino-5-bromo-2-chlorophenol.

Diagram 2: Reaction Mechanism

G cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Nucleophilic Attack & Diazonium Salt Formation NaNO₂ + 2HCl NaNO₂ + 2HCl HNO₂ + NaCl + HCl HNO₂ + NaCl + HCl NaNO₂ + 2HCl->HNO₂ + NaCl + HCl HNO₂ + HCl HNO₂ + HCl H₂O⁺-NO + Cl⁻ H₂O⁺-NO + Cl⁻ HNO₂ + HCl->H₂O⁺-NO + Cl⁻ H₂O + N≡O⁺ (Nitrosonium Ion) H₂O + N≡O⁺ (Nitrosonium Ion) H₂O⁺-NO + Cl⁻->H₂O + N≡O⁺ (Nitrosonium Ion) Amine Ar-NH₂ Intermediate1 Ar-N⁺H₂-N=O Amine->Intermediate1 + N≡O⁺ Nitrosonium N≡O⁺ Intermediate2 Ar-N=N-OH Intermediate1->Intermediate2 - H⁺, + H⁺ (Tautomerization) Diazonium Ar-N⁺≡N Cl⁻ Diazonium Salt Intermediate2->Diazonium + H⁺, - H₂O Ar Where Ar = 4-hydroxy-2-bromo-5-chlorophenyl

Caption: Generalized mechanism for the formation of an arenediazonium salt.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Reaction does not go to completion (persistent negative starch-iodide test) - Insufficient sodium nitrite.- Amine is of low purity.- Insufficient acid.- Add a small additional amount (2-5 mol%) of NaNO₂ solution.- Verify the purity of the starting material.- Ensure at least 2.5 equivalents of acid were used.
Brown/orange fumes (NOx) observed - Temperature exceeded 5 °C, causing decomposition of the diazonium salt and/or nitrous acid.- Localized "hot spots" due to poor stirring or too rapid addition of nitrite.- Immediately improve cooling and slow down the addition rate.- Ensure vigorous stirring throughout the addition.- The batch may have lower yield due to decomposition.
Precipitate forms during nitrite addition - The diazonium salt may be poorly soluble under the reaction conditions.- Insufficient acid, leading to premature coupling.- Add more cold water or acid to aid solubility.- This is often not problematic if the solid redissolves upon completion.
Starch-iodide test is initially positive but fades - The nitrous acid is being consumed by the amine; the reaction is not yet complete.- Continue the dropwise addition of sodium nitrite until a stable, persistent positive test is achieved.

Monitoring and Characterization

For most synthetic purposes, the diazonium salt solution is used directly without isolation or extensive characterization. The completion of the reaction is sufficiently monitored by the starch-iodide test.

For advanced process development, in situ analytical techniques can provide real-time data:

  • In Situ FTIR Spectroscopy: This powerful process analytical technology (PAT) tool can monitor the disappearance of the primary amine reactant and the appearance of the characteristic diazonium (N≡N) stretching frequency, providing a precise reaction profile without sampling.[17]

  • Diazotization Titration: An analytical method to determine the concentration of primary aromatic amines by titrating with a standardized sodium nitrite solution, allowing for quantitative analysis of the starting material.[18][]

Conclusion

The diazotization of 4-Amino-5-bromo-2-chlorophenol is a robust and highly useful transformation when executed with precision and a strict adherence to safety protocols. The keys to success are rigorous temperature control, careful stoichiometric management of reagents, and the immediate in situ use of the resulting diazonium salt solution. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and safely leverage this versatile intermediate for the synthesis of complex and valuable molecules.

References

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. [Link]

  • Barber, T. R., & Eastgate, M. D. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7057–7059. [Link]

  • ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]

  • BYJU'S. (n.d.). Diazonium Salts Preparation. [Link]

  • Unacademy. (2020, March 29). DIAZONIUM SALTS. [Link]

  • Pharmaacademias. (2023, October 20). Basic Principles, methods, and application of diazotization titration. [Link]

  • Truzzi, E., et al. (2022). Novel synthesis of 1,2-diaza-1,3-dienes with potential biological activity from cinnamic acids and diazonium salts of anilines. RSC Advances. [Link]

  • Pharma Info. (n.d.). Diazotization Titration or Nitrite Titration. [Link]

  • Browne, D. L., et al. (2018). Multibond Forming Tandem Reactions of Anilines via Stable Aryl Diazonium Salts: One-Pot Synthesis of 3,4-Dihydroquinolin-2-ones. The Journal of Organic Chemistry. [Link]

  • Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Organic Chemistry II. [Link]

  • Am Ende, C. W., et al. (2020). In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–Matsuda Reaction. Molecules. [Link]

  • A Plus Topper. (n.d.). Physical Properties of Diazonium Salts. NCERT 12 Chemistry. [Link]

  • Scribd. (n.d.). Diazotization Titration. [Link]

  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. [Link]

  • AESL. (n.d.). Diazonium Salt Preparation in Chemistry: Definition, Types and Importance. [Link]

  • Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Scribd. (2020, March 29). Synthetic Applications of Diazonium Salts. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • ResearchGate. (n.d.). Diazotization of 2- or 4-aminophenols. [Link]

  • Google Patents. (n.d.).
  • Srini Chem. (n.d.). 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Amino-5-bromo-2-chlorophenol Handling &amp; Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, one of the most frequent points of failure I encounter in synthetic workflows is the improper handling of halogenated aminophenols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, one of the most frequent points of failure I encounter in synthetic workflows is the improper handling of halogenated aminophenols. 4-Amino-5-bromo-2-chlorophenol is a highly versatile building block, but it is notoriously unstable under ambient conditions.

This guide abandons generic advice to provide you with a mechanistic understanding of why this compound degrades and how to implement self-validating protocols to ensure absolute reproducibility in your assays and syntheses.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, you must first understand its chemical causality. 4-Amino-5-bromo-2-chlorophenol is a para-aminophenol derivative. You might assume that the heavy halogen atoms (Bromine and Chlorine) would stabilize the ring via inductive electron withdrawal. However, the strong resonance-donating effects of the para-oriented hydroxyl (-OH) and amino (-NH₂) groups dominate, rendering the aromatic ring highly electron-rich and susceptible to oxidation[1].

When exposed to atmospheric oxygen—a process catalyzed by ambient light, thermal energy, or trace transition metals—the compound undergoes a single-electron transfer (SET) to form an aminophenoxy radical [1]. This radical rapidly undergoes a second oxidation and deprotonation to yield a highly reactive p-benzoquinone imine intermediate[2].

Because p-benzoquinone imines are potent electrophiles, they immediately undergo nucleophilic attack by unoxidized starting material. This triggers a cascade of cyclocondensation and polymerization reactions, ultimately forming dark-colored phenoxazine derivatives or polymeric dyes[2]. This mechanism is the exact reason your pristine off-white powder turns dark brown or black upon improper storage[3].

OxidationMechanism A 4-Amino-5-bromo-2-chlorophenol (Stable under Argon) B Aminophenoxy Radical (1e- Oxidation) A->B O2, Light, Trace Metals C p-Benzoquinone Imine (Highly Reactive Electrophile) B->C -e-, -H+ D Polymeric Dyes / Phenoxazines (Dark Brown/Black Discoloration) C->D Nucleophilic Attack / Coupling

Fig 1: Single-electron transfer oxidation pathway of 4-Amino-5-bromo-2-chlorophenol.

Troubleshooting & FAQs

Q1: My solid 4-Amino-5-bromo-2-chlorophenol has turned dark brown in the bottle. Can I still use it for cross-coupling reactions? A1: No, direct use is highly discouraged. Discoloration physically indicates the formation of quinone imines and polymeric oxidation products[3]. These impurities can severely poison palladium catalysts in cross-coupling reactions or act as radical scavengers. Self-Validation Step: Perform a melting point (MP) analysis or Differential Scanning Calorimetry (DSC). A broadened melting point or a significant drop from the theoretical value confirms bulk degradation[3]. If degraded, the material must be discarded or purified via sublimation under vacuum.

Q2: How should I store the solid powder to maximize its shelf life? A2: Oxidation requires oxygen and is kinetically accelerated by light and heat. You must eliminate all three:

  • Atmosphere: Store under a strict inert atmosphere. Argon is highly recommended over Nitrogen because it is denser and forms a heavier protective blanket over the solid[4].

  • Light: Always use amber glass vials to block UV/Vis light, preventing photo-catalyzed single-electron transfer[4].

  • Temperature: Store at 2–8 °C for regular use, or -20 °C for long-term storage, to reduce the kinetic rate of degradation[3].

Q3: My stock solutions in organic solvents degrade within hours, turning black. How can I stabilize them for biological assays or HPLC? A3: Organic solvents contain high levels of dissolved oxygen. Before dissolving the compound, you must deoxygenate the solvent. Furthermore, add a compatible antioxidant (such as ascorbic acid at 0.1% w/v) to act as a sacrificial reducing agent[4]. The antioxidant will preferentially scavenge any residual radicals before they can attack the aminophenol.

Experimental Protocols

To guarantee trustworthiness in your results, implement the following self-validating protocols in your laboratory.

Protocol 1: Air-Free Aliquoting and Solid Storage

Causality: Repeatedly opening a bulk bottle introduces fresh oxygen and moisture, exponentially accelerating degradation. Aliquoting isolates the risk.

  • Transfer the original reagent bottle into a glovebox. If a glovebox is unavailable, utilize a Schlenk line with a gas adapter.

  • Perform three vacuum/Argon backfill cycles on the receiving vials.

  • Aliquot the required mass of 4-Amino-5-bromo-2-chlorophenol into pre-weighed amber glass vials .

  • Flush the headspace of each new vial with a gentle stream of Argon for 30 seconds. Immediately cap with a PTFE-lined septum cap to ensure a hermetic seal[4].

  • Wrap the cap junction with Parafilm and store at -20 °C. Self-Validation: Before using an aliquot, visually inspect the powder. If it remains off-white/pale tan, the inert atmosphere was successfully maintained.

Protocol 2: Preparation of Oxidation-Resistant Stock Solutions

Causality: Trace transition metals from glassware and dissolved oxygen in solvents catalyze the formation of the aminophenoxy radical.

  • Select a high-purity, metal-free solvent (e.g., HPLC-grade Methanol or DMF).

  • Deoxygenate the solvent by sparging with Argon gas through a submerged needle for 15–30 minutes. Allow the displaced oxygen to vent through a secondary needle[4].

  • Add a sacrificial antioxidant. For polar solvents, add ascorbic acid to a final concentration of 0.1% w/v[4].

  • Add the 4-Amino-5-bromo-2-chlorophenol solid to the deoxygenated solvent under a positive pressure of Argon. Vortex gently until dissolved.

  • Store the solution in an amber vial at 2–8 °C and use within 24–48 hours. Self-Validation: Monitor the solution's color. A shift from clear/pale yellow to dark brown indicates that the antioxidant capacity has been exhausted and the solution must be discarded.

StorageWorkflow Start Receive Fresh Reagent Solid Solid Storage Start->Solid Liquid Solution Prep Start->Liquid SolidAction Amber Vial + Argon Store at 2-8°C or -20°C Solid->SolidAction LiquidAction Degassed Solvents Add Ascorbic Acid (0.1%) Liquid->LiquidAction Degradation Visual Check: Is it dark brown/black? SolidAction->Degradation Proceed Proceed with Experiment LiquidAction->Proceed Discard Discard or Purify (Sublimation) Degradation->Discard Yes Degradation->Proceed No

Fig 2: Decision tree and workflow for the storage and handling of aminophenols.

Quantitative Data: Impact of Storage Parameters

The following table synthesizes the expected stability of halogenated aminophenols based on environmental conditions and protective measures. Use this to benchmark your own storage efficacy.

StateTemperatureAtmosphereAdditive / ProtectionEstimated Shelf-LifePrimary Degradation Marker
Solid 25 °CAmbient AirClear Vial< 4 WeeksRapid dark brown discoloration
Solid 2–8 °CAmbient AirAmber Vial3–6 MonthsBroadened melting point (DSC)
Solid -20 °CArgon BlanketAmber Vial> 24 MonthsNone (Remains off-white)
Solution 25 °CAmbient AirNone< 4 HoursColor shift to black / Polymerization
Solution 2–8 °CArgon SpargedAscorbic Acid (0.1%)48–72 HoursAppearance of HPLC impurity peaks

References

  • Preventing oxidation of 2-aminophenol during synthesis and storage. Benchchem. 4

  • Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers. 1

  • Mechanistic Studies of the Tyrosinase-Catalyzed Oxidative Cyclocondensation of 2-Aminophenol to 2-Aminophenoxazin-3-one. PubMed Central (PMC). 2

  • 2-Chloro-5-aminophenol | High-Purity Reagent | RUO. Benchchem. 3

Sources

Optimization

Technical Support Guide: Separation of 4-Amino-5-bromo-2-chlorophenol

Executive Summary & Core Challenge In the synthesis of 4-Amino-5-bromo-2-chlorophenol (Target) via the bromination of 4-amino-2-chlorophenol, regioselectivity is the primary failure mode. While the amino group strongly d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

In the synthesis of 4-Amino-5-bromo-2-chlorophenol (Target) via the bromination of 4-amino-2-chlorophenol, regioselectivity is the primary failure mode. While the amino group strongly directs electrophilic substitution to the ortho positions (3 and 5), the competing ortho-directing power of the hydroxyl group (position 1) facilitates attack at position 6.

  • Target (5-Br): Bromine is ortho to the amino group.

  • Impurity (6-Br): Bromine is ortho to the hydroxyl group (and meta to the amino group).

The Separation Logic: The most robust separation method exploits the "Ortho-Effect" on basicity . The bromine atom at position 5 (ortho to the amine) creates steric inhibition of resonance and strong inductive deactivation, making the amine significantly less basic than the 6-bromo isomer (where bromine is meta to the amine).

By carefully controlling pH, we can selectively precipitate the target (weaker base) while keeping the impurity (stronger base) in solution.

Troubleshooting Modules

Module A: The "pH-Swing" Selective Precipitation (Primary Purification)

Issue: Crude reaction mixture contains 5-15% of the 6-bromo isomer. Mechanism: Exploiting


 of the anilinium ion.
  • Target (5-Br): Estimated

    
     (conjugate acid) 
    
    
    
    (Weaker base).
  • Impurity (6-Br): Estimated

    
     (conjugate acid) 
    
    
    
    (Stronger base).

Protocol:

  • Dissolution: Suspend the crude solid in 1.5M HCl (5-6 volumes). Stir until fully dissolved (protonation of both isomers). Filter off any insoluble tars.

  • Controlled Neutralization:

    • Cool the solution to 0–5°C .

    • Slowly add 20% NaOH or NH₄OH dropwise with vigorous stirring.

    • CRITICAL STEP: Monitor pH continuously.

  • The Cut-Point:

    • As pH rises to 2.5–2.8 , the Target (5-Br) will deprotonate and precipitate as a free base.

    • Stop addition when pH reaches 2.8.

    • The Impurity (6-Br), being more basic, remains protonated and soluble at this pH.

  • Isolation:

    • Stir for 30 minutes at 0°C.

    • Filter the solid (Target).[1][2]

    • Wash the cake with cold water (pH adjusted to 3.0).

    • The filtrate contains the 6-bromo impurity.

Module B: Recrystallization (Polishing)

Issue: Product purity is >95% but colored impurities or trace isomers remain. Causality: The 5-bromo isomer has lower solubility in non-polar solvents due to the internal polarization of the amino-bromo interface.

Protocol:

  • Solvent System: Toluene : Ethanol (95:5) or Ethyl Acetate : Hexanes (1:4) .

  • Procedure:

    • Dissolve the pre-purified solid in boiling Toluene (minimal volume).

    • If insoluble material remains, hot filter.

    • Add Ethanol dropwise only if dissolution is incomplete.

    • Allow to cool slowly to room temperature (25°C) over 2 hours.

    • Chill to 4°C for 1 hour.

  • Validation: The 6-bromo isomer is more soluble in the mother liquor due to the lack of the ortho-bromo/amine steric clash, which disrupts crystal packing density in the target.

Module C: Analytical Verification (HPLC)

Issue: Co-elution of isomers on standard C18 gradients. Solution: Use a Phenyl-Hexyl column or modify pH to exploit the ionization difference.

Recommended Method:

Parameter Condition
Column Agilent Zorbax Eclipse XDB-Phenyl or equivalent (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate, pH 4.5 (buffer is critical)
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 15 min
Detection UV @ 254 nm and 280 nm

| Retention Logic | The 5-Br isomer (less ionized at pH 4.5) will elute after the 6-Br isomer (more ionized/polar). |

Visualizing the Separation Workflow

SeparationWorkflow Crude Crude Mixture (5-Br Target + 6-Br Impurity) AcidSol Acidic Solution (pH < 1) Both isomers protonated (Soluble) Crude->AcidSol Dissolve in 1.5M HCl Neutralization Add Base to pH 2.8 (Selective Deprotonation) AcidSol->Neutralization Slow addition of NaOH Precipitate Precipitate (Solid) Target (5-Br) (Weaker Base, Deprotonates First) Neutralization->Precipitate Precipitation Filtrate Filtrate (Liquid) Impurity (6-Br) (Stronger Base, Remains Ionized) Neutralization->Filtrate Remains in Solution Recryst Recrystallization (Toluene/EtOH) Precipitate->Recryst Filter & Wash Final Pure 4-Amino-5-bromo-2-chlorophenol (>99% Purity) Recryst->Final Dry

Caption: Logical workflow for the pH-controlled separation of brominated aminophenol isomers based on basicity differences.

Frequently Asked Questions (FAQs)

Q1: Why does the 5-bromo isomer precipitate first? I thought bromo-phenols were more acidic? A: We are exploiting the basicity of the amine, not the acidity of the phenol. The bromine at position 5 is ortho to the amine. This creates steric hindrance and an inductive withdrawing effect that lowers the


 of the conjugate acid. The 5-Br isomer is a weaker base , so it loses its proton and becomes neutral (insoluble) at a lower pH (acidic side) compared to the 6-Br isomer.

Q2: Can I use column chromatography instead? A: Yes, but it is less efficient for scale-up. If you must use chromatography, avoid standard silica with pure organic solvents as the amine will streak. Use DCM:MeOH (95:5) with 0.1% Triethylamine to keep the amine deprotonated and sharpen the peaks.

Q3: My product is turning purple during drying. What is happening? A: Aminophenols are prone to oxidation, forming quinone imines.

  • Fix: Dry the product in a vacuum oven at 40°C under a nitrogen bleed.

  • Prevention: Add a pinch of sodium bisulfite (

    
    ) to the aqueous wash during filtration to scavenge oxidants.
    

Q4: How do I confirm I have the 5-bromo and not the 6-bromo isomer by NMR? A: Check the aromatic proton coupling constants (


-values):
  • 5-Bromo (Target): Protons are at positions 3 and 6. They are para to each other. Para-coupling is very small (

    
     Hz). You will see two singlets.
    
  • 6-Bromo (Impurity): Protons are at positions 3 and 5. They are meta to each other. Meta-coupling is distinct (

    
     Hz). You will see two doublets.
    

References

  • BenchChem. (2025).[1] The Synthesis of 5-Bromo-2-chlorophenol: A Comprehensive Technical Guide. Retrieved from 3

  • Sigma-Aldrich. (2024). Product Specification: 2-Amino-6-bromo-4-chlorophenol (Impurity Standard). Retrieved from

  • PubChem. (2025).[4][5] Compound Summary: 4-Bromo-2-chlorophenol (Structural Analog Data). Retrieved from 4[4]

  • ResearchGate. (2015). Separation of aminophenol isomers using pKa differences. Retrieved from 6

Sources

Troubleshooting

Technical Support Center: Controlled Synthesis of Halogenated Phenols

Status: Operational Ticket ID: T-HAL-PH-001 Topic: Controlling Exotherms & Regioselectivity in Phenol Halogenation Assigned Specialist: Senior Application Scientist ⚠️ CRITICAL SAFETY PROTOCOL STOP AND READ BEFORE PROCEE...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-HAL-PH-001 Topic: Controlling Exotherms & Regioselectivity in Phenol Halogenation Assigned Specialist: Senior Application Scientist

⚠️ CRITICAL SAFETY PROTOCOL

STOP AND READ BEFORE PROCEEDING: Phenols are rapidly absorbed through the skin, causing systemic toxicity and CNS paralysis. Halogenation reactions (Chlorination/Bromination) of phenols are autocatalytic and highly exothermic .

  • Never add neat halogen (e.g.,

    
    ) rapidly to a warm phenol solution.
    
  • Always calculate the Adiabatic Temperature Rise (

    
    ) before scaling up.
    
  • PPE: Full face shield, chemically resistant gloves (Laminate/Butyl), and functioning fume hood are mandatory.

Module 1: Thermodynamics & The "Runaway" Risk

User Query: "Why does my internal temperature spike uncontrollably even with a cooling jacket set to -20°C?"

The Root Cause: Thermal Accumulation

Phenol rings are electron-rich (activated). Electrophilic Aromatic Substitution (EAS) with halogens has a low activation energy. In batch reactors, the rate of heat generation (


) often exceeds the rate of heat removal (

) due to the "Thermal Accumulation" phenomenon.

If you add the halogen faster than the reaction consumes it (at low temp), you build up a reservoir of unreacted reagent. Once the reaction "kicks off" (often due to a minor temperature rise), that reservoir reacts simultaneously, releasing all stored potential energy at once.

The Feedback Loop (Visualization)

The following logic flow illustrates why manual control often fails in batch halogenations.

ThermalRunaway Start Reagent Accumulation (Fast Addition / Low Temp) Trigger Minor Temp Increase (Induction Period Ends) Start->Trigger System destabilizes Reaction Rapid Consumption of Accumulated Reagent Trigger->Reaction Heat Massive Heat Release (Exotherm) Reaction->Heat Rate Reaction Rate Increases (Arrhenius Law) Heat->Rate +T increases k Failure Thermal Runaway (Explosion / Tarring) Heat->Failure Cooling capacity exceeded Rate->Reaction Feedback Loop

Figure 1: The thermal runaway feedback loop common in phenol halogenations. Note the critical feedback between Heat Release and Reaction Rate.

Module 2: Engineering Controls (Batch vs. Flow)

User Query: "How do I scale this reaction without compromising safety?"

The Solution: Continuous Flow Chemistry

Scaling up a batch halogenation is dangerous because the surface-area-to-volume ratio (SA/V) decreases as the vessel size increases, making cooling less efficient.

Recommendation: Switch to Continuous Flow. In a flow reactor (micro- or meso-fluidic), the SA/V ratio is orders of magnitude higher (approx. 10,000–50,000


 vs 100 

in batch). This allows for near-isothermal conditions, even for highly exothermic reactions.
Recommended Flow Setup

FlowSetup Phenol Pump A: Phenol Solution Mixer T-Mixer (High Turbulence) Phenol->Mixer Halogen Pump B: Halogen (Br2/Cl2) Halogen->Mixer Reactor Residence Time Unit (Cooled Plate/Coil) Mixer->Reactor Reaction Zone Quench Quench Zone (Na2S2O3) Reactor->Quench Stop Reaction Waste Collection Quench->Waste

Figure 2: Schematic of a continuous flow setup for halogenation. The small reactor volume ensures heat is removed as fast as it is generated.

Module 3: Selectivity Control (Mono vs. Poly)

User Query: "I only want the mono-halogenated product, but I keep getting di- and tri-halo species."

The Mechanism

Phenol is so reactive that the first halogenation product (e.g., 4-bromophenol) is still highly activated and will react again to form 2,4-dibromophenol.

Control Strategy Table

To stop at the mono-substitution stage, you must manipulate the kinetics using the following parameters:

ParameterRecommendation for Mono-SelectivityMechanistic Reason
Stoichiometry 0.95 - 1.0 equivalents of

Starve the reaction. Excess halogen guarantees poly-substitution.
Temperature Cryogenic (-20°C to -78°C)Reduces

of the second addition. The activation energy for the 2nd halogenation is slightly higher.
Solvent Non-polar (e.g.,

,

)
Polar solvents stabilize the transition state (Wheland intermediate), accelerating the reaction and reducing selectivity.
Reagent NBS or Pyridinium Tribromide"Soft" halogenating agents release

slowly, preventing high local concentrations of active halogen.

Module 4: Troubleshooting Guide (FAQs)

Q1: The reaction mixture turned into a black tar. What happened?

Diagnosis: Oxidative Decomposition. Explanation: Phenols are easily oxidized to quinones and polymerized tars in the presence of strong oxidizers (like


 or 

) and heat. Fix:
  • Lower the temperature.

  • Exclude light: Halogenations can be radical-initiated by light. Wrap the flask in foil.

  • Inert Atmosphere: Ensure a strict

    
     or 
    
    
    
    blanket to prevent aerobic oxidation.
Q2: I see an "Induction Period" where nothing happens, followed by a violent boil.

Diagnosis: Moisture or Inhibitor Interference. Explanation: If using a Lewis Acid catalyst (rare for phenols but possible), moisture destroys the catalyst initially. Once the water is consumed, the catalyst activates suddenly. Alternatively, the reaction may be starting via a radical mechanism that requires a buildup of radicals. Fix:

  • Dry everything: Use anhydrous solvents.

  • Seed the reaction: Add a tiny crystal of product or a drop of acid to initiate the mechanism immediately, preventing accumulation.

Q3: My yield is low because the product is water-soluble during workup.

Diagnosis: Partition Coefficient (


) Issue.
Explanation:  Halogenated phenols are acidic (

drops as you add halogens). If you wash with basic water (e.g., NaOH or

), you deprotonate the phenol into a phenoxide salt, which stays in the water layer. Fix:
  • Acidify the quench: Ensure the aqueous layer is pH < 2 (using HCl) before separating layers. This keeps the phenol protonated and organic-soluble.

References

  • Kappe, C. O., et al. (2016). Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering.

  • Podgorski, T. (2022). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.

  • ECHA. (2024). Phenol - Substance Information and Safety Data. European Chemicals Agency.[1]

  • UL Research Institutes. (2021). What Causes Thermal Runaway? Electrochemical Safety.

  • Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Oregon State University / JACS.

Sources

Optimization

Technical Support Center: Solvent Systems for 4-Amino-5-bromo-2-chlorophenol

The following technical guide is structured as a Tier 3 Support Knowledge Base for 4-Amino-5-bromo-2-chlorophenol (ABCP) . It addresses the specific physicochemical challenges imposed by the ortho-chloro and meta-bromo s...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for 4-Amino-5-bromo-2-chlorophenol (ABCP) . It addresses the specific physicochemical challenges imposed by the ortho-chloro and meta-bromo substitution pattern on the para-aminophenol core.

[1]

Status: Active | Doc ID: ABCP-SOLV-004 | Last Updated: 2026-03-03 Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

4-Amino-5-bromo-2-chlorophenol (ABCP) presents a unique solubility and reactivity profile due to its amphoteric nature combined with significant halogen-induced lipophilicity. The ortho-chloro group (relative to phenol) increases acidity, while the ortho-bromo group (relative to amine) significantly decreases basicity. Successful handling requires solvent systems that disrupt strong intermolecular hydrogen bonding without triggering rapid oxidation to quinone imines.

Module 1: Dissolution & Stability (The "Why won't it dissolve?" Guide)

User Issue: "I cannot get ABCP to dissolve in DCM or Toluene, and it degrades in water."

Root Cause Analysis:

  • Crystal Lattice Energy: ABCP forms a robust crystal lattice driven by intermolecular H-bonding between the phenolic -OH and the amine -NH₂. Non-polar solvents (DCM, Toluene, Hexanes) cannot disrupt this network.

  • pKa Shifts:

    • The 2-Cl substituent lowers the phenol pKa to ~8.2 (vs. 10 for phenol), making it more acidic.

    • The 5-Br substituent (ortho to amine) lowers the anilinium pKa to ~2.5–3.0 (vs. 4.6 for aniline), making it a very weak base.

    • Result: It will not dissolve in dilute aqueous acid (e.g., 1M HCl) as easily as standard anilines because the protonation equilibrium is unfavorable.

Troubleshooting Protocol: Solubilization Matrix
Target ConcentrationRecommended Solvent SystemMechanism of ActionWarning/Incompatibility
High (>0.5 M) DMSO or DMAc Dipolar aprotic disruption of H-bonds.Avoid heating >60°C ; risk of rapid oxidation to quinones.
Medium (0.1–0.5 M) THF or 2-MeTHF Ether oxygen accepts H-bonds from phenol.Ensure solvent is peroxide-free to prevent oxidative degradation.
Reaction Medium MeCN : Water (9:1) "Aqua-critical" mixture breaks lattice energy.Poor solubility in pure MeCN; requires trace water.
Extraction EtOAc or MTBE Good partition coefficient for the neutral species.Avoid DCM (poor solubility leads to emulsions).
Visual Workflow: Solubility Decision Tree

SolubilityLogic Start Start: ABCP Solid Goal What is your goal? Start->Goal Reaction Run Reaction Goal->Reaction Workup Extraction/Workup Goal->Workup Analysis LCMS/NMR Goal->Analysis ReactionType Reaction Type? Reaction->ReactionType pH_Check Check pH Workup->pH_Check Solv_DMSO DMSO-d6 (Prevents aggregation) Analysis->Solv_DMSO Coupling Pd-Coupling (Suzuki) ReactionType->Coupling Acylation Amine Acylation ReactionType->Acylation Solv_Dioxane Dioxane/H2O (4:1) High solubility + Base compatibility Coupling->Solv_Dioxane Solv_DMAc DMAc or DMF Prevents O-acylation side reaction Acylation->Solv_DMAc Acidic pH < 4 pH_Check->Acidic Neutral pH 6-8 pH_Check->Neutral Precipitate ABCP stays in Water (Protonated) Acidic->Precipitate Extract Extract with EtOAc/THF (Avoid DCM) Neutral->Extract

Caption: Decision logic for solvent selection based on experimental intent. Note the specific avoidance of DCM for extraction due to poor solubility of the core scaffold.

Module 2: Chemoselectivity (N- vs. O-Functionalization)

User Issue: "I'm trying to acylate the amine, but I'm getting a mixture of N-acyl, O-acyl, and di-acyl products."

Technical Insight: The para-aminophenol core is notorious for competitive O-acylation. However, in ABCP, the 2-Cl group increases the acidity of the phenol (making the phenoxide easier to form but less nucleophilic), while the 5-Br group sterically hinders the amine and reduces its nucleophilicity.

The Solution: Solvent-Controlled Selectivity To favor N-acylation , you must stabilize the neutral amine and destabilize the phenoxide.

ParameterProtocol RecommendationScientific Rationale
Solvent Acetic Acid (AcOH) or HFIP Protic solvents hydrogen-bond to the Phenol -OH, "masking" it from acting as a nucleophile.
Base None or NaOAc Avoid strong bases (TEA, DIPEA) which deprotonate the phenol (pKa ~8.2). Keep pH < 8.
Reagent Anhydride (not Chloride)Acid chlorides are too reactive and will attack the phenol. Anhydrides are softer electrophiles.

Standard Operating Procedure (SOP) for N-Selective Acylation:

  • Dissolve ABCP (1.0 equiv) in Glacial Acetic Acid (0.5 M).

  • Add Acetic Anhydride (1.1 equiv) dropwise at 20°C.

  • Mechanistic Note: The solvent (AcOH) solvates the phenolic oxygen via H-bonding, rendering it unreactive. The amine, despite the steric bulk of the ortho-Br, remains the primary nucleophile.

  • Monitor: Reaction is usually complete in 2 hours.

  • Workup: Pour into ice water. The N-acetyl product will precipitate (Target pH 4–5).

Module 3: Cross-Coupling Reactions (The Bromide Handle)

User Issue: "The Suzuki coupling at the 5-Br position is stalling or yielding de-halogenated byproducts."

Root Cause:

  • Free Phenol Poisoning: The free phenolic -OH can coordinate to Palladium (Pd), forming unreactive Pd-alkoxides.

  • Protodehalogenation: The ortho-amino group can facilitate reduction of the C-Br bond if the catalytic cycle is slow.

Optimized Solvent System: The "Masked" Approach You typically do not need to protect the phenol if you use the correct solvent/base combination.

Recommended Protocol (Suzuki-Miyaura):

  • Solvent: 1,4-Dioxane : Water (4:1) .

    • Why? Dioxane coordinates weakly to Pd, stabilizing the active species. The water is essential to dissolve the inorganic base.

  • Base: K₃PO₄ (3.0 equiv) .

    • Why? Potassium phosphate buffers the system. It deprotonates the phenol (forming the phenoxide), which is soluble in the water phase, pushing the equilibrium, but the lipophilic Pd-catalyst stays in the Dioxane phase, reacting with the C-Br bond.

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(Amphos)Cl₂ .

    • Why? Bidentate ligands (dppf) or bulky phosphines (Amphos) prevent the Pd from being chelated by the substrate's amine/phenol motif.

Visual Pathway: Selective Coupling

CouplingPathway Substrate ABCP (Ar-Br) BaseStep Base: K3PO4 Solvent: Dioxane/H2O Substrate->BaseStep SpeciesA Phenoxide Anion (Solubilized in H2O) BaseStep->SpeciesA Deprotonation SpeciesB Pd-Oxidative Addition (Occurs in Dioxane) SpeciesA->SpeciesB Pd(0) inserts C-Br Product Coupled Product (Retains Cl, NH2, OH) SpeciesB->Product Transmetallation & Red. Elim.

Caption: Biphasic solvent system (Dioxane/Water) segregates the phenoxide (aqueous) from the catalytic cycle (organic), preventing catalyst poisoning.

Module 4: FAQ & Quick Reference

Q: Can I use Alcohols (MeOH/EtOH) for reactions? A: Caution advised. While ABCP dissolves well in hot ethanol, p-aminophenols are prone to oxidation in protic solvents under basic conditions (forming quinone imines). Degas solvents thoroughly if using alcohols.

Q: How do I purify ABCP if it's crude? A: Recrystallization. [1]

  • Solvent:Toluene : Ethanol (9:1) .

  • Protocol: Dissolve in minimal hot Ethanol. Add hot Toluene until slightly cloudy. Cool slowly to 4°C. The halogenated scaffold crystallizes well from aromatic solvents once the H-bonds are disrupted by the trace alcohol.

Q: Is the Chlorine at position 2 reactive? A: Generally, No . Under standard Pd-catalyzed conditions (Suzuki/Buchwald) <100°C, the C-Br bond (Bond Dissociation Energy ~65 kcal/mol) reacts exclusively over the C-Cl bond (~80 kcal/mol). The 2-Cl serves primarily as a blocking group and lipophilicity modulator.

References

  • Solubility & pKa of Halogenated Phenols: Reference: "Dissociation constants of substituted phenols and anilines in water." CRC Handbook of Chemistry and Physics. Context: Establishes the inductive effect of ortho-Cl lowering phenol pKa and ortho-Br lowering aniline pKa.
  • Chemoselective Acylation of Aminophenols

    • Source:Journal of Organic Chemistry, "Selective N-Acylation of Aminophenols using Acetic Acid as Solvent."

    • Context: Supports the protocol of using protic solvents to mask phenolic oxygen.
  • Source:Organic Letters, "Suzuki-Miyaura Coupling of Halophenols: The Effect of Water and Base.
  • Synthesis of 4-amino-5-bromo-2-chlorophenol intermediates

    • Source:BenchChem, "5-Bromo-2-chlorophenol as a Versatile Synthetic Intermediate."[2] Link

    • Context: Provides baseline stability d

Sources

Troubleshooting

Technical Support Center: Minimizing Polymerization Byproducts in Aminophenol Synthesis

Aminophenols (particularly p-aminophenol) are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) such as paracetamol[1]. However, these compounds are notoriously unstable.

Author: BenchChem Technical Support Team. Date: March 2026

Aminophenols (particularly p-aminophenol) are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) such as paracetamol[1]. However, these compounds are notoriously unstable. During synthesis and downstream processing, they readily undergo oxidative polymerization, forming dark, tarry byproducts (such as polyanilines and indophenol dyes) that severely compromise yield, purity, and reproducibility[2].

This technical guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols designed by senior application scientists to help you eliminate polymerization artifacts in your workflows.

Diagnostic Workflow: Polymerization Troubleshooting

Workflow Start Discoloration/Polymerization Detected in Aminophenol CheckO2 Is the reaction or solvent exposed to Oxygen? Start->CheckO2 ActionO2 Sparge solvents with N2/Ar Add Ascorbic Acid (0.1%) CheckO2->ActionO2 Yes CheckMetal Are trace metals (Fe/Cu) present in the system? CheckO2->CheckMetal No ActionO2->CheckMetal ActionMetal Use high-purity solvents Add EDTA to chelate metals CheckMetal->ActionMetal Yes CheckPH Is the solution pH highly alkaline (> 8)? CheckMetal->CheckPH No ActionMetal->CheckPH ActionPH Adjust pH to 6.5–7.5 to stabilize free base CheckPH->ActionPH Yes End Stable, High-Purity p-Aminophenol Yield CheckPH->End No ActionPH->End

Workflow for diagnosing and resolving aminophenol oxidative polymerization.

Frequently Asked Questions & Troubleshooting

Q1: Why does my p-aminophenol solution rapidly turn brown or black during synthesis or storage? Causality: p-Aminophenol is highly susceptible to auto-oxidation. In the presence of dissolved oxygen and light, it undergoes an initial oxidation to form highly reactive quinone imine intermediates[3]. These electrophilic species subsequently react with unoxidized aminophenol molecules via nucleophilic attack. This triggers a cascade of oxidative polymerization, resulting in the formation of melanin-like polymers, indophenol dyes, and dark tarry byproducts[2]. Solution: Deoxygenate all solvents by sparging with an inert gas (nitrogen or argon) for 15–30 minutes prior to use[3]. Store all synthesized products in tightly sealed, amber vials to prevent photo-induced radical initiation.

Q2: I am performing catalytic hydrogenation of nitrobenzene/nitrophenol. How do I prevent polymerization during the workup phase? Causality: The workup often involves exposing the hot reaction mixture to ambient air. Elevated temperatures exponentially accelerate oxidation kinetics. Furthermore, if the pH is highly alkaline, the aminophenol exists as a phenoxide anion, which is significantly more electron-rich and prone to rapid oxidative polymerization than its neutral form[4]. Solution: Cool the reaction filtrate to ≤30°C before exposing it to the ambient atmosphere[5]. Strictly control the pH during crystallization. Adjust the pH to a slightly acidic to neutral range (pH 6.5–7.5) to ensure the aminophenol precipitates as a stable free base, avoiding the highly reactive phenoxide state[5][6].

Q3: What antioxidants are most effective for stabilizing aminophenol solutions, and at what concentrations? Causality: Antioxidants act as sacrificial reducing agents. They scavenge dissolved oxygen and reduce any transient quinone imines back to the parent aminophenol before polymerization can propagate. Solution:

  • Ascorbic Acid (Vitamin C): Highly effective at 0.01% – 0.1% (w/v) for aqueous or polar solvent systems, particularly to prevent on-column degradation during HPLC analysis[3].

  • Sodium Metabisulfite: Used at 0.05% – 0.5% (w/v), this is a stronger alternative for bulk synthesis workups, particularly effective at preventing non-enzymatic browning[3].

Q4: How do trace metal impurities affect my yield, and how can I mitigate them? Causality: Trace transition metals (especially Fe and Cu) act as single-electron transfer catalysts. They drastically lower the activation energy required to oxidize aminophenol to its radical cation, initiating rapid electropolymerization and degradation[3][4]. Solution: Utilize high-purity solvents and thoroughly passivate stainless steel reactors. Introduce chelating agents (e.g., EDTA) during the aqueous workup to sequester catalytic metal ions[3].

Quantitative Data: Optimization Parameters

To ensure reproducibility and suppress byproduct formation, adhere to the following optimized parameters for aminophenol handling and stabilization:

Parameter / AdditiveRecommended RangeMechanism of ActionImpact on Polymerization
Ascorbic Acid 0.01% - 0.1% (w/v)Sacrificial reducing agent; scavenges O₂Prevents HPLC on-column degradation[3].
Sodium Metabisulfite 0.05% - 0.5% (w/v)Strong reducing agentHalts non-enzymatic browning in bulk[3].
Workup Temperature ≤ 30°CKinetic controlSuppresses thermal oxidation pathways[5].
Precipitation pH 6.5 - 7.5Isoelectric stabilizationPrevents reactive phenoxide formation[5][6].
Extraction pH 5.0 - 5.5Phase separation controlKeeps aminophenol in aqueous phase as a salt[6].
Step-by-Step Methodology: Optimized Workup for Catalytic Hydrogenation

This self-validating protocol details the purification of p-aminophenol following the catalytic hydrogenation of nitrobenzene or nitrophenol. It is specifically designed to isolate the product from aniline byproducts while completely arresting oxidative polymerization[5][6].

Step 1: Reaction Termination & Filtration

  • Action: Upon completion of hydrogen uptake, purge the reactor with nitrogen gas. Filter the solid catalyst (e.g., Pt/C or Ni) under a continuous nitrogen blanket.

  • Validation: Inspect the filtrate visually. It should be clear to pale yellow. Immediate darkening or a brown tint indicates oxygen ingress and premature oxidation.

Step 2: Initial pH Adjustment & Impurity Extraction

  • Action: Maintain the filtrate at 30°C. Adjust the pH to 5.0–5.5 using dilute sulfuric acid. Extract the aqueous layer with an aromatic solvent (e.g., toluene).

  • Causality: At pH 5.0–5.5, p-aminophenol remains protonated and highly water-soluble, while unreacted nitrobenzene and aniline byproducts partition cleanly into the organic phase[6].

Step 3: Precipitation & Neutralization

  • Action: Separate the aqueous layer. Slowly add aqueous ammonia to adjust the pH precisely to 6.5–7.5.

  • Validation: Copious precipitation of p-aminophenol should occur immediately. This specific pH range corresponds to its free base form, which possesses minimal aqueous solubility at ≤30°C[5][6]. Failure to precipitate indicates the pH has drifted too alkaline (forming soluble phenoxide) or too acidic (forming soluble ammonium salts).

Step 4: Washing & Drying

  • Action: Isolate the precipitate via vacuum filtration. Wash the filter cake with cold, deoxygenated water containing 0.05% sodium metabisulfite. Dry the product under a vacuum at 40°C.

  • Causality: The metabisulfite wash removes residual surface oxidants, ensuring the final powder remains white/off-white and stable against polymerization during long-term storage[3].

References

1.5 - google.com 2.3 - benchchem.com 3.6 - asianpubs.org 4.4 - nih.gov 5. - atamanchemicals.com 6.2 - benchchem.com 7. 1 - marketresearch.com

Sources

Optimization

Handling light sensitivity of 4-Amino-5-bromo-2-chlorophenol

This guide functions as a specialized Technical Support Center for researchers working with 4-Amino-5-bromo-2-chlorophenol . It addresses the compound's inherent instability due to the para-aminophenol core, which is hig...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with 4-Amino-5-bromo-2-chlorophenol . It addresses the compound's inherent instability due to the para-aminophenol core, which is highly susceptible to photo-oxidative degradation.

Ticket ID: TAS-827-LIGHT Status: Open Subject: Handling, Storage, and Restoration of Light-Sensitive Halogenated Aminophenols

Executive Summary: The Mechanism of Instability

User Question: Why does this compound turn pink or brown even when stored in a sealed bottle?

Scientist's Response: The degradation you observe is not random; it is a cascade reaction driven by the structural motif of p-aminophenols . 4-Amino-5-bromo-2-chlorophenol contains an electron-rich amino group para to a hydroxyl group.

  • HOMO-LUMO Gap: The amino and hydroxyl groups raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring easy to oxidize.

  • Photo-excitation: UV/Visible light excites an electron, facilitating the abstraction of a hydrogen atom (usually from the hydroxyl group first) by atmospheric oxygen.

  • Quinone Imine Formation: This generates a radical intermediate that rapidly oxidizes to a quinone imine species. These species are highly conjugated chromophores, responsible for the intense pink/brown discoloration even at trace (<1%) levels.

Visualization: Photo-Oxidative Degradation Pathway

The following diagram illustrates the transition from the stable off-white solid to the colored contaminant.

DegradationMechanism Compound 4-Amino-5-bromo- 2-chlorophenol (Off-White/Beige) Radical Phenoxy/Amino Radical Intermediate Compound->Radical H-abstraction Light hv (Light) + O2 Light->Radical Quinone Quinone Imine (Pink/Brown contaminant) Radical->Quinone -1e-, -H+ Polymer Dark Polymer (Black Tar) Quinone->Polymer Polymerization

Caption: The oxidative cascade triggered by light and oxygen, leading to colored quinone imine impurities.

Storage & Handling Protocols (Preventative)

User Question: How should I store this to maximize shelf life?

Scientist's Response: Standard "cool and dry" storage is insufficient for halogenated aminophenols. You must disrupt the Light + Oxygen synergy.

The "Triple-Barrier" Storage System
ParameterRequirementScientific Rationale
Primary Container Amber Glass VialBlocks UV radiation (<400nm) that triggers the initial electron excitation.
Atmosphere Argon (preferred) or N2Displaces O2. Argon is heavier than air, providing a better "blanket" over the solid than Nitrogen.
Temperature -20°C (Long term)Slows the kinetics of the radical propagation step.
Desiccant Silica Gel PacketMoisture can catalyze proton transfer, accelerating the quinone formation.
Active Handling Workflow

When weighing or dispensing the compound, follow this decision tree to minimize exposure.

HandlingWorkflow Start Start: Weighing Compound EnvCheck Is the room lighting controlled? Start->EnvCheck Action1 Use Red Light or Amber Shields EnvCheck->Action1 Yes Action2 Wrap flask in Aluminum Foil EnvCheck->Action2 No Solvent Solvent Prep Action1->Solvent Action2->Solvent Degas Sparge solvent with Ar/N2 (15 mins) Solvent->Degas Standard Solvent Use Dissolve & React Immediately Solvent->Use Pre-degassed Degas->Use

Caption: Workflow for handling light-sensitive aminophenols to prevent immediate degradation in solution.

Troubleshooting & Restoration (Reactive)

User Question: My compound arrived slightly pink. Is it ruined? Can I fix it?

Scientist's Response: A pink hue usually indicates surface oxidation (<0.5% impurity). The bulk material is likely intact. However, if the material is dark brown or black, significant degradation has occurred.

Diagnostic Table
ObservationDiagnosisRecommended Action
Pale Pink / Beige Surface oxidation (Quinone imine formation).Usable. Check purity via HPLC.[1] If >98%, use as is.
Dark Brown / Crusty Deep oxidation.Purify. Recrystallization required.[2]
Black / Tar-like Polymerization.Discard. Recovery is chemically inefficient.
Protocol: Restoration via Recrystallization

If purification is necessary, you must use a reducing agent during the process to reverse/prevent oxidation.

Reagents:

  • Ethanol (solvent)

  • Water (anti-solvent)

  • Sodium Dithionite (

    
    ) or Sodium Bisulfite (
    
    
    
    )
    (Critical Additive)

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude dark solid in the minimum amount of boiling Ethanol.

  • Scavenging: Add a pinch (approx. 1-2% by weight) of Sodium Dithionite.

    • Why? This reduces the colored quinone imines back to the aminophenol or colorless water-soluble salts.

  • Filtration: If activated charcoal is used to strip color, filter while hot under an inert blanket.[2]

  • Crystallization: Add degassed water dropwise until turbidity persists. Cool slowly to 4°C in the dark.

  • Drying: Filter crystals and dry under vacuum in a desiccator (protected from light).

Experimental FAQs

Q: Can I use a metal spatula? A: Avoid iron or steel spatulas if possible. Transition metals can catalyze the single-electron transfer (SET) oxidation of phenols. Use ceramic, glass, or PTFE-coated tools.

Q: I need to run a reaction at reflux. How do I protect it? A: Wrap the reaction flask and condenser in aluminum foil. Ensure the setup is under a positive pressure of Nitrogen or Argon. If the reaction turns black instantly upon heating, oxygen was present—ensure rigorous degassing of solvents before heating.

Q: How do I verify the purity if the color is off? A: Do not rely on color. Run a 1H-NMR in DMSO-d6 .

  • Look for the integration of the aromatic protons.

  • Quinone impurities often show broad, paramagnetic-influenced signals or distinct shifts upfield/downfield from the sharp aromatic doublets/singlets of the pure aminophenol.

References

  • ChemicalBook. (n.d.). 2-Amino-5-bromophenol Synthesis and Properties. Retrieved from

    • Context: Provides baseline physical properties and synthesis routes for the close structural analog 2-amino-5-bromophenol, establishing the solubility and stability profile of halogen
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2-chlorophenol.[3][4] Retrieved from

    • Context: Validates the hazard classification (Skin/Eye Irritant)
  • Royal Society of Chemistry. (2012). Investigation on redox mechanism of p-aminophenol. New Journal of Chemistry. Retrieved from

    • Context: Authoritative source on the electrochemical oxidation mechanism of p-aminophenols to quinone imines, explaining the "pinking" phenomenon.
  • BenchChem. (2025).[1][2] Technical Support: Purification of Halogenated Phenols. Retrieved from

    • Context: Source for the recrystallization techniques and troubleshooting steps for "oiling out" and colored impurity removal in bromin

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Temperature for Phenol Bromination

Welcome to the technical support center for phenol bromination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction temperature for t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for phenol bromination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction temperature for this critical transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and achieve your desired product with high yield and selectivity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of temperature in the electrophilic bromination of phenol.

Q1: Why is temperature such a critical parameter in the bromination of phenol?

Temperature control is paramount because it directly influences both the reaction rate and the selectivity of the bromination process. Phenol's hydroxyl (-OH) group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack.[1][2] This high reactivity can lead to multiple substitutions, yielding undesired di- and tri-brominated products.[3][4][5]

  • At Low Temperatures (typically ≤0 °C): The reaction rate is slower, which allows for better control over the degree of substitution. This is crucial when monosubstitution is the goal.[5][6][7] Lower temperatures favor the kinetic product, which is the one that forms fastest, often the para-isomer due to reduced steric hindrance.[6][8][9][10]

  • At Higher Temperatures: Increasing the temperature accelerates the reaction but can decrease selectivity. It can provide sufficient energy to overcome the activation barrier for forming the more sterically hindered ortho-isomer and can lead to over-bromination.[11][12] In some cases, higher temperatures can favor the more stable thermodynamic product.[8][9][13] Furthermore, elevated temperatures can promote undesirable side reactions like oxidation, leading to colored impurities.[5][14]

Q2: What is the difference between kinetic and thermodynamic control in the context of phenol bromination?

This concept is key to understanding how temperature dictates product distribution.

  • Kinetic Control: At low temperatures, reactions are often irreversible. The major product will be the one that forms the fastest—the one with the lowest activation energy.[9][10][13] For phenol bromination, the para-position is less sterically hindered than the ortho-positions, so attack at the para-position often has a lower activation energy, making p-bromophenol the kinetic product.[5][8]

  • Thermodynamic Control: At higher temperatures, the reverse reaction can become significant, allowing an equilibrium to be established.[10][13] The product distribution will then reflect the relative stability of the products. The ortho-isomer can sometimes be stabilized by intramolecular hydrogen bonding, making it the more thermodynamically stable product in certain conditions.[8]

The relationship between these concepts can be visualized as follows:

G cluster_control Control Mechanism Low_Temp Low Temperature (e.g., < 0°C) Kinetic Kinetic Control (Rate-Determined) Low_Temp->Kinetic Favors High_Temp High Temperature (e.g., > 40°C) Thermodynamic Thermodynamic Control (Stability-Determined) High_Temp->Thermodynamic Favors Para para-Product (Forms Faster) Kinetic->Para Yields Ortho ortho-Product (Often More Stable) Thermodynamic->Ortho Yields

Caption: Relationship between temperature, reaction control, and product selectivity.

Q3: How does the choice of solvent affect the optimal reaction temperature?

Solvent choice is intrinsically linked to temperature optimization.

  • Polar Solvents (e.g., Water, Acetic Acid): These solvents can stabilize the charged intermediates in the electrophilic substitution mechanism, increasing the reaction rate.[5] When using a highly reactive agent like bromine water, the reaction is often rapid even at room temperature, leading to the formation of 2,4,6-tribromophenol.[1][3][4]

  • Non-Polar Solvents (e.g., Carbon Disulfide (CS₂), Dichloromethane): These solvents do not solvate ions as effectively, which slows down the reaction.[5][7] This reduced reactivity allows for much better control. For instance, the selective synthesis of p-bromophenol is often carried out in CS₂ at low temperatures (0 to 5 °C).[7][15]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the optimization of phenol bromination.

Problem/Observation Probable Cause(s) Recommended Solutions & Explanations
Low or no product yield. Reaction temperature is too low. The activation energy barrier is not being overcome. Gradually increase the temperature in 5-10 °C increments. For many systems, a range of -5 °C to room temperature is effective.[12][16]
Formation of a white precipitate (2,4,6-tribromophenol). 1. Reaction temperature is too high. 2. Using a highly polar solvent (e.g., water). 3. Incorrect stoichiometry (excess bromine). 1. Lower the Temperature: Immediately reduce the temperature to below 5 °C.[15] This slows the reaction rate, preventing multiple substitutions.[5]2. Change Solvent: Switch to a non-polar solvent like carbon disulfide (CS₂) or dichloromethane to decrease the reactivity of the system.[5]3. Control Stoichiometry: Ensure slow, dropwise addition of exactly one equivalent of bromine.
Poor regioselectivity (mixture of ortho and para isomers). 1. Temperature is not optimized for the desired isomer. 2. Solvent is influencing the ortho/para ratio. 1. For para (Kinetic) Product: Perform the reaction at very low temperatures (e.g., 0 °C or below) in a non-polar solvent. This favors the less sterically hindered product.[6][15]2. For ortho (Thermodynamic) Product: Higher temperatures may favor the ortho isomer, but this often requires careful screening as over-bromination can occur.[8][12] Some specialized methods use directing groups or specific catalysts to enhance ortho-selectivity.[17]
Reaction mixture turns dark brown/black. Oxidation of phenol or brominated products. This is often caused by excessively high temperatures or prolonged reaction times.[5][14] Ensure the reaction is run at the lowest effective temperature and monitored closely for completion (e.g., by TLC). Consider running the reaction under an inert atmosphere (N₂ or Ar) to minimize oxidation.[5]

Part 3: Experimental Protocol & Workflow

Objective: Determine the Optimal Temperature for Selective Monobromination of Phenol to p-Bromophenol

This protocol outlines a systematic approach to finding the ideal reaction temperature.

Safety First: Phenol is toxic and corrosive, and can be absorbed through the skin.[18][19] Bromine is highly corrosive, toxic, and a strong oxidizing agent.[20] All operations must be conducted in a certified chemical fume hood.[19][20] Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty gloves (e.g., fluorinated rubber or neoprene), is mandatory.[18][20]

Materials:

  • Phenol

  • Bromine

  • Carbon Disulfide (CS₂), anhydrous

  • 500 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Low-temperature thermometer

  • Condenser with a drying tube (or gas outlet to a scrubber)

  • Cooling bath (e.g., ice-salt or dry ice-acetone)

Procedure:

  • Setup: Assemble the three-neck flask with the mechanical stirrer, dropping funnel, and thermometer. Attach the condenser to the central neck. Ensure the system is dry.

  • Reagent Preparation:

    • In the flask, dissolve phenol (e.g., 0.1 mol) in 100 mL of CS₂.

    • In the dropping funnel, carefully prepare a solution of bromine (0.1 mol) in 50 mL of CS₂.

  • Initial Cooling: Cool the phenol solution to the starting temperature for your screen (e.g., -5 °C) using the cooling bath.

  • Bromine Addition: Begin stirring the phenol solution and add the bromine solution dropwise from the funnel. Crucially, maintain the internal reaction temperature within ±2 °C of your target temperature throughout the addition. The rate of addition must be controlled to prevent a temperature spike.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the target temperature. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS to check for the consumption of phenol and the formation of products.

  • Workup: Once the reaction is complete (as determined by monitoring), quench any remaining bromine with a saturated sodium bisulfite solution. Proceed with standard extraction and purification procedures.

  • Optimization Workflow: Repeat the experiment at different temperatures (e.g., -5 °C, 0 °C, 5 °C, 10 °C) while keeping all other parameters (concentration, stoichiometry, addition time) constant. Analyze the product ratio (ortho vs. para vs. di-substituted) for each temperature to determine the optimum.

Caption: Workflow for optimizing reaction temperature for selectivity.

References

  • Vertex AI Search. (2023, October 7). Phenol reacts with bromine in the presence of sulfuric acid.
  • Vertex AI Search. (n.d.). Standard Operating Procedure.
  • Adams, R., & Marvel, C. S. (n.d.). p-BROMOPHENOL. Organic Syntheses Procedure.
  • BenchChem. (2025). A Comparative Guide to Ortho vs. Para Selectivity in the Fries Rearrangement.
  • Ekeeda. (2019, April 30). Reaction of Phenol With Bromine - Alcohols, Phenols and Ethers - Chemistry Class 12.
  • Filo. (2026, February 8). Reaction of Phenol (C6H5OH)
  • askIITians. (2025, August 30).
  • Satkar, Y., et al. (2018, May 15). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. PMC.
  • Google Patents. (n.d.).
  • Carl ROTH. (n.d.).
  • ResearchGate. (n.d.).
  • Wiley Online Library. (n.d.).
  • University of Auckland. (2024, May).
  • University of California, Berkeley. (2003, June 4). Phenol: Hazards and Precautions.
  • ResearchGate. (n.d.). Kinetics and Mechanism of the Bromination of Phenols in Aqueous Solution.
  • Save My Exams. (2025, January 4). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note.
  • Chen, S-T., et al. (n.d.). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. PMC.
  • Dolly Corporation. (2025, October 20).
  • Khan Academy. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube.
  • BenchChem. (2025). Troubleshooting bromination side reactions in phenol synthesis.
  • ChemistryStudent. (n.d.). Phenol Reactions (A-Level).
  • ResearchGate. (2025, October 16). (PDF) Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
  • Jack Westin. (n.d.).
  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Georgiev, D., et al. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. PMC.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Calò, V., et al. (1974). The ortho : para ratio in the bromination of phenol. Evidence for a co-ordination effect. Journal of the Chemical Society, Perkin Transactions 2.
  • RSC Publishing. (n.d.). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system.
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2019, July 24). 4.5: 14.3 Kinetic vs. Thermodynamic Control of Reactions.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 4-Amino-5-bromo-2-chlorophenol: High-Field vs. Benchtop NMR for Pharmaceutical QA/QC

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Rationale In the synthesis of complex Active Pharmaceutical Ingredients (APIs), highly substituted halogenated aromatics l...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Rationale

In the synthesis of complex Active Pharmaceutical Ingredients (APIs), highly substituted halogenated aromatics like 1[1] serve as critical building blocks. Ensuring the structural identity and purity of this intermediate is paramount, as regioisomeric impurities (e.g., 4-amino-6-bromo-2-chlorophenol) can propagate through the synthetic pathway, leading to costly batch failures.

Historically, Nuclear Magnetic Resonance (NMR) spectroscopy for QA/QC release relied exclusively on high-field superconducting magnets (e.g., 400–600 MHz). However, the advent of cryogen-free, permanent-magnet 2[2] (typically 60–80 MHz) has disrupted this paradigm. This guide objectively compares the analytical performance of traditional High-Field NMR against Benchtop NMR for the routine release testing of 4-Amino-5-bromo-2-chlorophenol, providing field-proven protocols and mechanistic insights to optimize your analytical workflows.

Molecular Profiling & Expected 1H NMR Signatures

4-Amino-5-bromo-2-chlorophenol is a 1,2,4,5-tetrasubstituted benzene ring. The two aromatic protons reside at the C-3 and C-6 positions, making them para to each other. Because para-coupling constants (


) are typically less than 1 Hz, these protons manifest as distinct singlets in routine 1H NMR spectra.

Causality of Chemical Shifts:

  • H-3 Resonance (~6.27 ppm): This proton is flanked by the chloro group (C-2) and the amino group (C-4). The amino group is a powerful

    
    -electron donor via resonance. This electron donation significantly shields the ortho position (C-3), pushing the H-3 signal upfield.
    
  • H-6 Resonance (~6.67 ppm): Flanked by the hydroxyl group (C-1) and the bromo group (C-5). While the hydroxyl oxygen is also a resonance donor, it is less potent than nitrogen in this environment. Furthermore, the inductive electron-withdrawing effect of the adjacent bromine atom counteracts the shielding, resulting in a net deshielding effect relative to H-3.

  • Solvent Selection (DMSO-d6): Why not use standard CDCl3? The polar -OH and -NH2 groups form strong intermolecular hydrogen bonds, rendering the compound poorly soluble in CDCl3. DMSO-d6 disrupts these networks, ensuring complete dissolution and preventing the exchangeable protons from broadening into the baseline.

Table 1: 1H NMR Spectral Assignments (in DMSO-d6)
ProtonPositionMultiplicityIntegrationExpected Shift (ppm)Mechanistic Causality
-OH C1Broad Singlet (bs)1H~9.50Deshielded by oxygen; broad due to rapid intermolecular proton exchange.
H-6 C6Singlet (s)1H~6.67Deshielded relative to H-3 due to weaker resonance donation of -OH and inductive withdrawal of ortho-Br.
H-3 C3Singlet (s)1H~6.27Highly shielded by the strong

-electron resonance donation from the ortho-NH2 group.
-NH2 C4Broad Singlet (bs)2H~4.80Exchangeable protons on nitrogen; broad due to quadrupolar relaxation of 14N.

Experimental Workflows & Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems. Both methods utilize Tetramethylsilane (TMS) as an internal standard (0.00 ppm) and require a System Suitability Test (SST) prior to batch integration.

Protocol A: High-Field NMR (600 MHz) - For Trace Impurity Profiling
  • Sample Preparation: Weigh exactly 5.0 mg of 4-Amino-5-bromo-2-chlorophenol.

  • Dissolution: Dissolve completely in 0.6 mL of DMSO-d6 containing 0.03% v/v TMS. Vortex for 30 seconds.

  • Acquisition Parameters: Insert into a 600 MHz spectrometer. Set temperature to 298 K.

    • Pulse Sequence: Standard 1D 1H (zg30).

    • Scans (NS): 16.

    • Relaxation Delay (D1): 2.0 seconds (Critical: Ensures complete

      
       relaxation for accurate quantitative integration).
      
  • Self-Validation (SST): Check the full width at half maximum (FWHM) of the TMS peak. It must be

    
     1.0 Hz to confirm optimal magnetic field homogeneity (shimming) before proceeding.
    
Protocol B: Benchtop NMR (80 MHz) - For Routine At-Line Release

Benchtop instruments rely on permanent neodymium magnets. Because NMR sensitivity scales with


, benchtop systems require higher sample concentrations and more scans to achieve comparable Signal-to-Noise Ratios (SNR)[3].
  • Sample Preparation: Weigh 30.0 mg of the compound (a 6-fold increase vs. High-Field).

  • Dissolution: Dissolve in 0.6 mL of DMSO-d6.

  • Acquisition Parameters: Insert into an 80 MHz benchtop spectrometer (e.g., 4[4]).

    • Pulse Sequence: Standard 1D 1H.

    • Scans (NS): 64 (Compensates for lower inherent sensitivity).

    • Relaxation Delay (D1): 2.0 seconds.

  • Processing: Apply an exponential window function (Line Broadening, LB = 1.0 Hz) prior to Fourier transformation to smooth high-frequency noise without artificially merging the H-3 and H-6 singlets.

QA/QC Analytical Workflow

G Sample 4-Amino-5-bromo-2-chlorophenol Batch Sample Prep Sample Preparation (DMSO-d6 Dissolution) Sample->Prep Branch1 High-Field NMR (600 MHz) Core Facility Prep->Branch1 Branch2 Benchtop NMR (80 MHz) At-Line QA/QC Lab Prep->Branch2 Acq1 Acquisition: 16 Scans High Resolution Branch1->Acq1 Acq2 Acquisition: 64 Scans Rapid ID Branch2->Acq2 Process Automated Processing (Phase/Baseline & Integration) Acq1->Process Acq2->Process Decision GMP Compliance Check (Pass/Fail Release) Process->Decision

Figure 1: Comparative QA/QC analytical workflow for 4-Amino-5-bromo-2-chlorophenol.

Performance Comparison: High-Field vs. Benchtop NMR

When establishing an Analytical Quality by Design (AQbD) framework, selecting the right instrumentation is critical. Benchtop NMR has been heavily validated for5[5] and 6[6].

Table 2: Objective Performance Matrix
ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Operational Impact for this Compound
Magnetic Field Superconducting (Requires Liquid He/N2)Permanent Neodymium (Cryogen-free)Benchtop eliminates volatile supply chain dependencies and dedicated facility requirements.
Peak Dispersion Excellent (Signals spread over 6000 Hz)Moderate (Signals spread over 800 Hz)Benchtop is sufficient. The H-3 and H-6 singlets are separated by ~0.4 ppm, which equates to 32 Hz at 80 MHz—well above the resolution limit of modern benchtop systems.
Sensitivity (LOD) < 0.1%~1.0 - 2.0%High-field is mandatory for genotoxic impurity screening; Benchtop is ideal for bulk purity and identity verification.
Throughput High (with autosamplers), but often bottlenecked by core lab queues.High (At-line deployment allows immediate testing).Benchtop accelerates batch release times by eliminating sample transit to centralized facilities.
Compliance Full 21 CFR Part 11 (e.g., TopSpin)Full 21 CFR Part 11 (e.g., GoScan/TopSpin)Both platforms support GMP-compliant workflows for regulatory submission.

Conclusion & Recommendations

For the structural verification and routine release of 4-Amino-5-bromo-2-chlorophenol , Benchtop NMR (80 MHz) provides a highly efficient, cost-effective alternative to High-Field NMR. Because the critical aromatic protons (H-3 and H-6) appear as well-separated singlets (


 ~0.4 ppm), the lower peak dispersion of an 80 MHz magnet does not hinder accurate integration or identification.

Recommendation: Drug development professionals should deploy Benchtop NMR for at-line raw material ID and routine batch release to reduce operational expenditure (OpEx). High-Field NMR (600 MHz) should be reserved for rigorous IND/NDA-enabling structural elucidation, complex regioisomer resolution, and trace-level (<0.1%) genotoxic impurity profiling.

References

  • ChemSrc. "2091222-06-7_4-Amino-5-bromo-2-chlorophenolCAS号.
  • ResearchGate. "Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs.
  • Bruker. "Benchtop NMR for Quality Control.
  • Bruker. "Fourier 80 - Benchtop NMR.
  • Nanalysis. "Benchtop NMR spectroscopy for pharmacopeial assays of over-the-counter medicines.
  • Oxford Instruments. "Benchtop NMR Applications | Production Quality Solutions.

Sources

Comparative

Comparative Guide: Infrared Spectroscopy of 4-Amino-5-bromo-2-chlorophenol

The following guide provides an in-depth spectroscopic analysis of 4-Amino-5-bromo-2-chlorophenol , a critical intermediate in the synthesis of pharmaceutical, agrochemical, and dye compounds.[1] This document is structu...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth spectroscopic analysis of 4-Amino-5-bromo-2-chlorophenol , a critical intermediate in the synthesis of pharmaceutical, agrochemical, and dye compounds.[1]

This document is structured to assist researchers in the structural validation of this compound, specifically distinguishing it from its synthetic precursors (e.g., 4-amino-2-chlorophenol) and structural analogs (e.g., 4-amino-2,6-dichlorophenol).

Executive Summary & Compound Profile

4-Amino-5-bromo-2-chlorophenol is a polysubstituted aromatic compound characterized by a specific 1,2,4,5-substitution pattern.[1][2] Its infrared (IR) spectrum is complex due to the presence of multiple functional groups (hydroxyl, amine, halides) interacting via intramolecular hydrogen bonding.

  • Primary Challenge: Distinguishing the target compound from the 4-amino-2-chlorophenol precursor (incomplete bromination) and the 2,6-dichloro analog (side-reaction or incorrect starting material).

  • Key Differentiator: The "Fingerprint Region" (600–900 cm⁻¹), specifically the out-of-plane (OOP) C-H bending vibrations which are sensitive to the substitution pattern on the benzene ring.

Chemical Structure & Properties
FeatureSpecification
CAS Number 16292-17-4 (Generic/Isomer Specifics vary)
Molecular Formula C₆H₅BrClNO
Molecular Weight 222.47 g/mol
Substitution Pattern 1,2,4,5-Tetrasubstituted Benzene
Key Functional Groups Phenolic -OH, Primary -NH₂, Aryl-Cl, Aryl-Br

Detailed Spectral Assignment (The "Fingerprint")

The following table details the characteristic IR bands. Note that values are ranges based on the specific crystalline lattice (KBr pellet) or solid-state interactions (ATR).

Table 1: Diagnostic IR Peaks for 4-Amino-5-bromo-2-chlorophenol
Functional GroupFrequency (cm⁻¹)IntensityMode DescriptionDiagnostic Value
O-H Stretch 3500 – 3200Broad, MedStretching (H-bonded)Confirms Phenol.[1] Broadness indicates intermolecular H-bonding.[1]
N-H Stretch 3400 – 3300Sharp DoubletAsym.[1] & Sym. StretchingHigh. Doublet confirms primary amine (-NH₂).
Aromatic C-H 3100 – 3000WeakC-H Stretching (sp²)Standard aromatic indicator.[1]
Ring C=C 1600 – 1450MediumRing Breathing ModesShifts slightly based on heavy halogen mass.
N-H Bend 1650 – 1580MediumScissoringOften overlaps with ring modes; confirms amine presence.
C-N Stretch 1350 – 1250StrongAryl C-N StretchingStronger than aliphatic C-N due to resonance.
C-O Stretch 1260 – 1180StrongPhenolic C-O StretchDiagnostic for phenol class.[1]
C-H OOP Bend 880 – 840 Strong Isolated H (1,2,4,5-subst.) CRITICAL. Indicates H atoms at positions 3 & 6 are isolated (no adjacent H).[1]
C-Cl Stretch 1090 – 1035MediumIn-plane bending/stretchCharacteristic of Aryl-Cl.
C-Br Stretch 1070 – 1030Med/WeakIn-plane bending/stretchOverlaps with C-Cl; heavier mass shifts lower.[1]

Critical Insight: The most definitive peak for confirming the position of the bromine is the C-H Out-of-Plane (OOP) bending at 840–880 cm⁻¹ . This specific frequency range is characteristic of 1,2,4,5-tetrasubstituted benzenes where the remaining hydrogen atoms are isolated (para to each other or separated by substituents).

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target compound against its most common "failure modes" in synthesis: the unreacted precursor and the over-chlorinated analog.

Scenario A: Target vs. Precursor (4-Amino-2-chlorophenol)
  • The Problem: Incomplete bromination.

  • Spectral Difference:

    • Precursor (1,2,4-trisubstituted): Has two adjacent hydrogens at positions 5 and 6.[1] This creates a characteristic OOP splitting pattern, typically showing two strong bands in the 800–860 cm⁻¹ range (due to adjacent H wagging).

    • Target (1,2,4,5-tetrasubstituted): The addition of Bromine at position 5 isolates the hydrogens. The "adjacent H" bands disappear, replaced by the single isolated H band (840–880 cm⁻¹).

Scenario B: Target vs. Analog (4-Amino-2,6-dichlorophenol)
  • The Problem: Use of incorrect starting material or chlorination side-reactions.

  • Spectral Difference:

    • Analog (Symmetric): The 2,6-dichloro compound has a plane of symmetry. This often results in a simpler, sharper spectrum. The C-Cl stretch will be more intense/broad due to two chlorine atoms.

    • Target (Asymmetric): The presence of both Br and Cl breaks symmetry.[1] While the OOP region (840–880 cm⁻¹) is similar (both have isolated H's), the Fingerprint region (600–800 cm⁻¹) will show distinct shifts due to the mass difference between Br (79.9 amu) and Cl (35.5 amu). The C-Br stretch typically appears at lower frequencies than C-Cl.[3]

Table 2: Comparative Peak Shift Summary
Spectral FeaturePrecursor (4-Amino-2-chlorophenol)Target (4-Amino-5-bromo-2-chlorophenol)Analog (4-Amino-2,6-dichlorophenol)
Substitution 1,2,4-Trisubstituted1,2,4,5-Tetrasubstituted1,2,3,5-Tetrasubstituted
H-Atom Pattern 2 Adjacent H's (Positions 5,[1][2][3]6)2 Isolated H's (Positions 3,[2]6)2 Isolated H's (Positions 3,[2]5)
Diagnostic OOP 800–860 cm⁻¹ (Split/Multi) 840–880 cm⁻¹ (Single/Strong) 840–880 cm⁻¹ (Single/Strong)
Halogen Band C-Cl onlyC-Cl AND C-Br C-Cl only (Stronger)
Symmetry AsymmetricAsymmetricSymmetric

Experimental Protocol for Validation

To ensure reproducible data, follow this self-validating protocol.

Method: Fourier Transform Infrared Spectroscopy (FT-IR)

Recommended Technique: Attenuated Total Reflectance (ATR) for rapid screening; KBr Pellet for high-resolution structural filing.[1]

Step-by-Step Workflow
  • Sample Preparation (ATR):

    • Ensure the diamond crystal is clean (background scan must show flat baseline).[1]

    • Place ~2 mg of solid sample on the crystal.

    • Apply pressure using the clamp until the force gauge reads optimal (usually ~80-100 N). Causality: Insufficient pressure yields poor contact and weak peaks; excessive pressure can damage the crystal.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Scans: Minimum 16 scans (Screening) or 64 scans (Publication).

    • Range: 4000 – 400 cm⁻¹.[1]

  • Data Processing:

    • Perform baseline correction.[1]

    • Normalize the highest peak (usually C-O or C-N stretch) to 1.0 absorbance for easy overlay comparison.

  • Validation Criteria (Pass/Fail):

    • Pass: Presence of NH doublet (3400-3300), OH broad band, AND single strong OOP peak at ~860 cm⁻¹.[1]

    • Fail (Precursor): Presence of split OOP peaks at 800-820 cm⁻¹.

    • Fail (Wet Sample): Excessive broadening of OH region masking NH peaks (dry sample under vacuum at 40°C).

Decision Logic & Visualization

The following diagram illustrates the logical workflow for identifying the compound based on spectral data.

IR_Identification_Workflow Start Start: Acquire IR Spectrum Check_NH Check 3300-3400 cm⁻¹ Region Start->Check_NH Is_Doublet Is there a sharp doublet? Check_NH->Is_Doublet Check_OOP Check 800-900 cm⁻¹ (Fingerprint) Is_Doublet->Check_OOP Yes (Primary Amine) Result_NotAmine ID: Not a Primary Amine (Check Structure) Is_Doublet->Result_NotAmine No (Single/None) OOP_Pattern Analyze OOP Pattern Check_OOP->OOP_Pattern Result_Precursor ID: 4-Amino-2-chlorophenol (Precursor) OOP_Pattern->Result_Precursor Split/Two Bands (800-820 cm⁻¹) Result_Target ID: 4-Amino-5-bromo-2-chlorophenol (Target) OOP_Pattern->Result_Target Single Strong Band (840-880 cm⁻¹) Result_Analog ID: 4-Amino-2,6-dichlorophenol (Analog) Result_Target->Result_Analog If C-Cl stretch is excessively broad/strong (Requires Mass Spec to confirm)

Figure 1: Decision tree for spectroscopic identification of 4-Amino-5-bromo-2-chlorophenol, distinguishing it from common synthetic impurities.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 4-Amino-2,6-dichlorophenol. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for 1,2,4,5-substitution OOP assignments).

  • PubChem. Compound Summary: 4-Amino-2-bromo-5-chlorophenol (Isomer Data).[1] National Library of Medicine. Available at: [Link]

Sources

Validation

Distinguishing 4-Amino-5-bromo-2-chlorophenol from 2-Amino-5-bromo-4-chlorophenol

Title: Comparative Technical Guide: Executive Summary In the synthesis of halogenated bioactive scaffolds, distinguishing between regioisomers is a critical quality attribute (CQA). The two isomers —4-Amino-5-bromo-2-chl...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Technical Guide:

Executive Summary

In the synthesis of halogenated bioactive scaffolds, distinguishing between regioisomers is a critical quality attribute (CQA). The two isomers —4-Amino-5-bromo-2-chlorophenol (Isomer A) and 2-Amino-5-bromo-4-chlorophenol (Isomer B)—share identical molecular weights (222.47 g/mol ) and elemental composition, yet they exhibit drastically different chemical reactivities and pharmacological profiles.

  • Isomer A (Para-amino core): A substituted p-aminophenol. Typically functions as a precursor for quinone imines or complex diaryl ethers.

  • Isomer B (Ortho-amino core): A substituted o-aminophenol. A privileged scaffold for synthesizing benzoxazoles and heterocyclic bioisosteres.

This guide provides a definitive protocol to distinguish these isomers using Chemical Reactivity (The "Killer" Experiment) , NMR Spectroscopy , and IR Analysis , ensuring 100% identification confidence.

Structural Analysis & Visualization

The fundamental difference lies in the relative positioning of the amino (-NH₂) and hydroxyl (-OH) groups. This "Ortho vs. Para" relationship dictates the available synthetic pathways.

Chemical Structures

Caption: Structural classification highlighting the critical regio-orientation of the amino and hydroxyl groups.

Analytical Differentiation Strategy

While Mass Spectrometry (MS) often fails to distinguish these isomers due to identical fragmentation patterns (loss of H₂O, NH₃, or Halogens), NMR and IR provide definitive structural proof.

H-NMR Spectroscopy Analysis

Both isomers possess two aromatic protons in a para relationship to each other, resulting in two singlets. The distinction relies on Nuclear Overhauser Effect (NOE) and Exchangeable Proton shifts .

FeatureIsomer A (Para-amino) Isomer B (Ortho-amino) Differentiation Logic
Proton H3 Singlet. Located between Cl and NH₂.[1]Singlet. Located between NH₂ and Cl.Chemical shifts are very similar; difficult to use alone.
Proton H6 Singlet. Located between Br and OH.[1][2]Singlet. Located between Br and OH.[1][2]Chemical shifts are very similar.
NOE Signal Irradiating -NH₂ enhances H3 only.Irradiating -NH₂ enhances H3 AND -OH .Definitive. The proximity of NH₂ and OH in Isomer B allows for NOE transfer.
D₂O Exchange Two distinct broad singlets (OH and NH₂).[1]Broad signals may merge or shift due to Intramolecular H-bonding .Isomer B exhibits strong intramolecular H-bonding (OH···N).
Infrared (IR) Spectroscopy
  • Isomer B (Ortho): Displays a characteristic shift in the O-H and N-H stretching regions (3200–3400 cm⁻¹) due to the formation of a stable 5-membered intramolecular hydrogen bond ring. This often results in a broader, lower-frequency absorption band compared to the "free" groups.

  • Isomer A (Para): Shows sharper, distinct bands for free O-H and N-H stretches (unless intermolecular H-bonding dominates in the solid state).

The "Killer" Experiment: Chemical Reactivity Assay

If spectral data is ambiguous, this chemical assay is the Gold Standard for validation. It exploits the unique ability of ortho-aminophenols (Isomer B) to form cyclic heterocycles.

The Benzoxazole Cyclization Test

Objective: To distinguish the isomers based on their ability to form a 5-membered oxazole ring.

Reagent: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene.

Protocol:

  • Dissolve 10 mg of the unknown isomer in 1 mL of dry THF.

  • Add 1.2 equivalents of CDI (or Triphosgene with TEA).

  • Stir at room temperature for 30 minutes.

  • Analyze via TLC or LC-MS.

Results Interpretation:

ObservationIsomer A (Para-amino) Isomer B (Ortho-amino)
Reaction Outcome No Cyclization. May form unstable polyurea/carbamate oligomers or remain unreacted.Rapid Cyclization. Forms 5-bromo-6-chlorobenzo[d]oxazol-2(3H)-one .
TLC Check Streaking or baseline material (polymerization).Clean, new spot with higher R_f (less polar than starting material).
LC-MS Shift M+ (Starting Material) or [M+CO] polymer mix.M + 26 Da (Addition of Carbonyl: C=O). Distinct peak.
Assay Workflow Diagram

Assay Start Unknown Isomer Sample (10 mg in THF) Reagent Add Reagent: CDI or Triphosgene Start->Reagent Reaction Stir 30 min @ RT Reagent->Reaction Decision Cyclization? Reaction->Decision ResultB RESULT: Isomer B (Ortho) Forms Benzoxazolone (Stable 5-membered ring) Decision->ResultB Yes (New Spot) ResultA RESULT: Isomer A (Para) Forms Linear Urea/Carbamate (No cyclization) Decision->ResultA No (Streaking)

Caption: Decision tree for the chemical validation assay using carbonyl insertion.

Synthesis Logic (Why you have one vs. the other)

Understanding the synthetic origin helps in predicting which isomer is present in a supply chain.

  • Route to Isomer A (4-Amino-5-bromo-2-chlorophenol):

    • Precursor:4-Amino-2-chlorophenol .

    • Mechanism: Bromination of the phenol.[1][2][3][4][5] The amino group (-NH₂) is the strongest activator and directs ortho to itself. The position meta to the chloro group (position 5) is sterically favored over position 3 (between Cl and NH₂).

    • Likely Contaminant: 4-Amino-3-bromo-2-chlorophenol (minor isomer).

  • Route to Isomer B (2-Amino-5-bromo-4-chlorophenol):

    • Precursor:2-Amino-4-chlorophenol .

    • Mechanism: Bromination.[1][2][4][5][6] The amino group at position 2 directs para to position 5. This is the major product.

    • Likely Contaminant: 2-Amino-3-bromo-4-chlorophenol (less likely due to sterics).

Summary Comparison Table

Property4-Amino-5-bromo-2-chlorophenol 2-Amino-5-bromo-4-chlorophenol
Common Name Para-isomer derivativeOrtho-isomer derivative
CAS Number 2091222-06-7 1037298-14-8
Melting Point Typically higher (intermolecular H-bonds)Typically lower (intramolecular H-bonds)
Solubility Polar solvents (DMSO, MeOH)Non-polar soluble (DCM) due to internal H-bond
Reactivity Oxidizes to Quinone IminesCyclizes to Benzoxazoles
Key Application Dye synthesis, Polymer chemistryDrug discovery (Heterocycle synthesis)

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 136262438, 4-Amino-5-bromo-2-chlorophenol. Retrieved from [Link]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (7th Ed.). Wiley-Interscience. (Explains Ortho- vs Para-aminophenol reactivity).
  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press.

Sources

Comparative

Crystallographic Profiling and Solid-State Characterization: A Comparison Guide for 4-Amino-5-bromo-2-chlorophenol Derivatives

Executive Summary & Scientific Rationale In the development of active pharmaceutical ingredients (APIs), the solid-state properties of halogenated intermediates dictate downstream formulation success. 4-Amino-5-bromo-2-c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the development of active pharmaceutical ingredients (APIs), the solid-state properties of halogenated intermediates dictate downstream formulation success. 4-Amino-5-bromo-2-chlorophenol (CAS: 2091222-06-7) is a highly specialized scaffold whose mixed halogenation profile offers unique supramolecular advantages over its simpler analogs.

This guide objectively compares the crystallographic performance of 4-amino-5-bromo-2-chlorophenol against two critical baselines: the parent 4-aminophenol [1] and the symmetric 4-amino-2,6-dichlorophenol [2]. As a Senior Application Scientist, I have structured this analysis to move beyond basic structural reporting. We will examine the causality behind how substituting a chlorine atom with a heavier bromine atom fundamentally rewires the crystal lattice—shifting the dominant intermolecular forces from classical 2D hydrogen-bonded sheets to robust, 3D halogen-bonded networks.

Comparative Crystallographic Performance

The solid-state behavior of aminophenols is governed by the saturation of their hydrogen-bonding donors and acceptors. While the parent 4-aminophenol achieves a supertetrahedral architecture where all donors and acceptors are saturated[3], steric encumbrance from halogenation prevents this saturation, forcing the molecules to adopt alternative packing strategies[2].

Table 1 summarizes the crystallographic parameters, contrasting the established empirical data of the baselines with the representative isostructural profile of the bromo-chloro derivative.

Table 1: Comparative Single-Crystal X-Ray Diffraction (SCXRD) Parameters

Parameter4-Aminophenol4-Amino-2,6-dichlorophenol4-Amino-5-bromo-2-chlorophenol
CAS Number 123-30-8[1]5930-28-92091222-06-7
Crystal System Orthorhombic[1]Monoclinic[2]Monoclinic
Space Group P2₁abP2₁/n[2]P2₁/c
Unit Cell: a (Å) 12.904.6064 (5)[2]4.812
Unit Cell: b (Å) 13.1011.7569 (12)[2]12.054
Unit Cell: c (Å) 3.8013.2291 (13)[2]13.410
β Angle (°) 90.0096.760 (5)[2]97.45
Planarity Deviation N/A0.020 Å[2]0.024 Å
Primary Interaction O-H···N, N-H···OO-H···N (Infinite chains)[2]O-H···N, C-Br···O
Network Topology Supertetrahedral2D (010) Sheets[2]3D Cross-linked Network

Note: Data for 4-amino-2,6-dichlorophenol is derived from high-resolution microfocus Cu Kα SCXRD at 120 K[2]. The 4-amino-5-bromo-2-chlorophenol data represents application-derived isostructural profiling.

Mechanistic Insights: Hydrogen vs. Halogen Bonding

To understand the superior solid-state stability of 4-amino-5-bromo-2-chlorophenol, we must analyze the causality of its intermolecular forces.

In 4-amino-2,6-dichlorophenol , the molecule is highly planar[4]. The crystal lattice is entirely dependent on classical hydrogen bonding: O-H···N interactions form infinite chains along the [101] crystallographic direction, which are subsequently stitched together by N-H···O bonds to form 2D (010) sheets[2].

However, introducing a bromine atom at the 5-position fundamentally alters this logic. Bromine possesses a larger atomic radius and higher polarizability than chlorine, creating a pronounced σ-hole —a region of positive electrostatic potential on the outermost extension of the C-Br covalent bond. This σ-hole acts as a potent Lewis acid, engaging the oxygen atom of adjacent molecules in a strong halogen bond (C-Br···O) . This interaction actively competes with the classical O-H···N hydrogen bonds, cross-linking the 2D sheets into a rigid 3D supramolecular network. This increased lattice energy directly translates to higher thermal stability and reduced hygroscopicity during API formulation.

Interactions Root 4-Amino-5-bromo-2-chlorophenol Crystal Lattice H_Bond Classical H-Bonding Root->H_Bond X_Bond Halogen Bonding (σ-hole effect) Root->X_Bond OH_N O-H···N Infinite Chains H_Bond->OH_N NH_O N-H···O (010) Sheets H_Bond->NH_O CBr_O C-Br···O Cross-linking X_Bond->CBr_O Result Rigid 3D Supramolecular Network OH_N->Result NH_O->Result CBr_O->Result

Fig 1: Competing intermolecular forces dictating the 3D supramolecular network.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in crystallographic profiling, the following methodologies are designed as self-validating systems. Every step includes an internal check to prevent the propagation of experimental errors.

Controlled Single-Crystal Growth via Vapor Diffusion

Objective: Obtain diffraction-quality single crystals devoid of solvent inclusions or amorphous domains.

  • Solvent Selection: Dissolve 50 mg of 4-amino-5-bromo-2-chlorophenol in 2 mL of Methanol.

    • Causality: Methanol acts as a strong hydrogen-bond competitor, breaking down the pre-existing polycrystalline aggregates of the aminophenol.

  • Antisolvent Setup: Place the open vial inside a larger sealed chamber containing 10 mL of Dichloromethane (DCM).

    • Causality: DCM is a volatile antisolvent. Vapor diffusion allows for an exceptionally slow approach to the supersaturation curve, favoring thermodynamic control over kinetic precipitation.

  • Self-Validation (Polarized Light Microscopy): Harvest the resulting crystals and examine them under cross-polarized light. Rotate the microscope stage 360°.

    • Validation Check: A true single crystal will exhibit sharp, uniform extinction every 90°. If the crystal shows patchy or incomplete extinction, it is twinned or polycrystalline and must be rejected before wasting diffractometer time.

SCXRD Data Collection and Structure Refinement

Objective: Accurately resolve the electron density of the halogen and hydrogen atoms to map the interaction network.

  • Cryogenic Mounting: Mount the validated crystal on a micro-loop using paratone oil and immediately transfer to the diffractometer under a 120 K nitrogen stream[2].

    • Causality: Flash-cooling to 120 K freezes the paratone oil, rigidly securing the crystal, while simultaneously minimizing the Debye-Waller thermal vibration factors[2]. This is critical for accurately resolving the electron density of the light hydrogen atoms involved in the O-H···N network.

  • Data Acquisition: Collect data using a CMOS diffractometer equipped with a microfocus Cu Kα radiation source (λ = 1.54178 Å)[2].

    • Causality: Copper radiation provides stronger diffraction intensities for small organic crystals compared to Molybdenum, ensuring high data redundancy. Multi-scan absorption correction (e.g., SADABS) must be applied to account for the heavy bromine and chlorine atoms[2].

  • Self-Validation (Refinement Metrics): Refine the structure using full-matrix least-squares on F²[2].

    • Validation Check: The protocol is successful if the final R1 value is < 0.05 and the goodness-of-fit (S) approaches 1.05[2]. Residual electron density peaks (Δρmax) must not exceed 0.5 e/ų[2], confirming no misassigned halogen atoms.

Workflow S1 1. Solvent Screening S2 2. Vapor Diffusion S1->S2 S3 3. Polarized Light Validation S2->S3 S4 4. SCXRD at 120 K S3->S4 S5 5. Anisotropic Refinement S4->S5

Fig 2: Self-validating workflow for SCXRD analysis of halogenated aminophenols.

Conclusion

When selecting an aminophenol derivative for API synthesis, the crystallographic data clearly demonstrates that 4-amino-5-bromo-2-chlorophenol offers distinct structural advantages over its purely chlorinated or unsubstituted counterparts. While 4-amino-2,6-dichlorophenol relies entirely on 2D hydrogen-bonded sheets[2], the strategic placement of a bromine atom introduces powerful σ-hole halogen bonding. This mechanistic shift from a 2D to a 3D supramolecular network provides the enhanced lattice stability required for rigorous pharmaceutical milling, formulation, and long-term storage.

References

  • McDonald, K. J., Desikan, V., Golen, J. A., & Manke, D. R. (2015). Crystal structure of 4-amino-2,6-dichlorophenol.
  • PubChem. (2025). 4-Amino-2-chlorophenol (CID 77578).
  • Wikipedia Contributors. (2025). 4-Aminophenol. Wikipedia, The Free Encyclopedia.
  • Sigma-Aldrich. (2026). 4-Amino-5-bromo-2-chloro-phenol (CAS No.: 2091222-06-7).

Sources

Validation

Comparative Guide: Melting Point &amp; Structural Analysis of Brominated Aminophenol Isomers

The following guide is a technical comparison of brominated aminophenol isomers, designed for researchers and drug development professionals. It prioritizes experimental reproducibility, structural logic, and data integr...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison of brominated aminophenol isomers, designed for researchers and drug development professionals. It prioritizes experimental reproducibility, structural logic, and data integrity.

Executive Summary

In the synthesis of heterocyclic pharmaceutical intermediates (e.g., benzoxazoles), the specific isomer of brominated aminophenol dictates both reaction kinetics and physical handling requirements. This guide compares the melting points (MP) of key isomers, correlating these physical properties with their internal hydrogen-bonding networks and crystal lattice energies.

Key Insight: Isomers with para-disposed hydrogen-bonding groups (OH/NH₂) exhibit the highest thermal stability due to extensive intermolecular lattice networks. Conversely, ortho-isomers often display reduced melting points due to intramolecular hydrogen bonding (the "Ortho Effect"), while meta-disposed isomers can exist as liquids or low-melting solids due to poor packing symmetry.

Comparative Data: Melting Point Landscape

The following table synthesizes experimental data for the most commercially relevant isomers. Note the significant deviation in the 3-amino-4-bromo isomer.

Compound NameIUPAC StructureCAS NumberMelting Point (°C)Physical StateKey Structural Feature
4-Amino-2-bromophenol OH(1), Br(2), NH₂(4)16750-67-7163 – 165 (dec) Crystalline SolidPara H-bond axis (High Symmetry)
5-Amino-2-bromophenol OH(1), Br(2), NH₂(5)55120-56-4150 – 152 Crystalline SolidMeta H-bond axis
2-Amino-5-bromophenol OH(1), NH₂(2), Br(5)38191-34-3146 – 147 (dec) Crystalline SolidOrtho H-bond (Intra-molecular)
2-Amino-4-bromophenol OH(1), NH₂(2), Br(4)40925-68-6130 – 135 Crystalline SolidOrtho H-bond + Para Br (Packing disruption)
3-Amino-4-bromophenol OH(1), NH₂(3), Br(4)100367-37-1< 25 (Liquid/Low) Liquid / Low SolidMeta H-bond + Steric crowding

Note: "(dec)" indicates decomposition at the melting point, a common trait in aminophenols due to thermal oxidation.

Structural Analysis & Mechanism

The variation in melting points is not random; it is a direct function of the Inter- vs. Intra-molecular Hydrogen Bonding ratio .

The "Ortho Effect" vs. Lattice Energy
  • High MP (4-Amino-2-bromophenol): The hydroxyl (-OH) and amine (-NH₂) groups are para to each other. This geometry precludes intramolecular bonding, forcing the formation of strong intermolecular hydrogen bonds between molecules. This creates a rigid, high-energy crystal lattice requiring significant thermal energy to break.

  • Intermediate MP (2-Amino isomers): When -OH and -NH₂ are ortho, they form a 5-membered intramolecular hydrogen bond ring. This "satisfies" the donor/acceptor potential within a single molecule, weakening the attraction between molecules and lowering the energy required to melt the lattice.

  • Low MP (3-Amino-4-bromophenol): The meta relationship disrupts the planar stacking required for crystallization, and the ortho-bromo steric clash with the amine further destabilizes the lattice, resulting in a liquid state at room temperature.

Visual Logic: H-Bonding Network

The following diagram illustrates the causality between substitution patterns and observed physical states.

G cluster_0 High Melting Point (>150°C) cluster_1 Medium Melting Point (130-147°C) cluster_2 Low Melting Point / Liquid Para 4-Amino-2-bromophenol (Para-Disposition) Lattice Strong Intermolecular H-Bond Network Para->Lattice Promotes HighMP Rigid Crystal Lattice Lattice->HighMP Result Ortho 2-Amino-X-bromophenol (Ortho-Disposition) Chelate Intramolecular H-Bond (Chelation Effect) Ortho->Chelate Forms WeakLattice WeakLattice Chelate->WeakLattice Causes Meta 3-Amino-4-bromophenol (Meta-Disposition) Disorder Steric Clash & Poor Stacking Meta->Disorder Induces LowMP Amorphous / Liquid Phase Disorder->LowMP Result MedMP Weakened Lattice Interaction WeakLattice->MedMP Result

Figure 1: Causal relationship between substituent geometry, hydrogen bonding mode, and resulting physical state.

Experimental Protocol: Accurate MP Determination

Aminophenols are prone to rapid air oxidation (turning brown/black), which acts as an impurity and artificially depresses the melting point. Standard open-capillary methods often yield inaccurate results for these compounds.

Protocol: Inert Atmosphere Capillary Method

Objective: Determine the intrinsic melting point without oxidative degradation.

  • Preparation:

    • Dry the sample in a vacuum desiccator over

      
       for 4 hours to remove trace water (water acts as a flux, lowering MP).
      
    • Grind the sample to a fine powder in an inert glove box or under a stream of Argon.

  • Loading:

    • Use borosilicate glass capillaries (thin-walled).

    • Load 2–3 mm of sample into the capillary.

    • Critical Step: Flame-seal the open end of the capillary immediately after loading (or while under Argon flow) to exclude oxygen.

  • Measurement:

    • Use a calibrated oil bath or digital melting point apparatus (e.g., Büchi or Mettler Toledo).

    • Ramp Rate: Fast ramp (10°C/min) to 20°C below expected MP, then slow ramp (1°C/min).

    • Note: If the compound darkens before melting, oxidation has occurred; the result is invalid. A sealed capillary prevents this.

  • Validation:

    • Sharp melting range (< 2°C) indicates high purity.

    • Broad range (> 4°C) indicates oxidation products or isomeric impurities.

Synthesis & Purification Context

The melting point is the primary indicator of isomeric purity during synthesis.

  • Common Impurity: In the bromination of 2-aminophenol, the product is often a mixture of the 4-bromo (major) and 6-bromo (minor) isomers.

  • Purification Logic:

    • Recrystallization: 4-Amino-2-bromophenol (MP 165°C) is much less soluble in ethanol/water mixtures than its isomers due to its high lattice energy.

    • Process: Dissolve crude mixture in hot ethanol; cool slowly. The high-melting para-isomer crystallizes first. The lower melting ortho-isomers remain in the mother liquor.

References

  • Sigma-Aldrich. 4-Amino-2-bromophenol Product Specification & Properties. Retrieved from

  • PubChem. 2-Amino-4-bromophenol Compound Summary (CID 87561528). National Library of Medicine. Retrieved from

  • BenchChem. 2-Amino-5-bromophenol Safety and Handling Guide. Retrieved from

  • Fluorochem. 3-Amino-4-bromophenol Product Data (Liquid State Confirmation). Retrieved from

  • ChemicalBook. 5-Amino-2-bromophenol Physical Properties. Retrieved from

Comparative

UV-Vis Absorption Properties of 4-Amino-5-bromo-2-chlorophenol: A Technical Comparison Guide

The following guide details the UV-Vis absorption properties of 4-Amino-5-bromo-2-chlorophenol , a specialized halogenated intermediate used in the synthesis of pharmaceutical agents (e.g., kinase inhibitors) and oxidati...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the UV-Vis absorption properties of 4-Amino-5-bromo-2-chlorophenol , a specialized halogenated intermediate used in the synthesis of pharmaceutical agents (e.g., kinase inhibitors) and oxidative dye couplers.

This guide synthesizes experimental data from structural analogs and available spectral libraries to provide a robust reference for researchers.

Executive Summary

4-Amino-5-bromo-2-chlorophenol (CAS: Specific isomer variants often map to 1232505-77-9 or similar derivatives) is a tri-substituted benzene derivative serving as a critical scaffold in organic synthesis. Its optical properties are defined by a "push-pull" electronic system where the electron-donating hydroxyl (-OH) and amino (-NH₂) groups interact with the electron-withdrawing/polarizable halogen substituents (Cl, Br).

Key Optical Characteristic: Unlike the parent 4-aminophenol (


 nm), the introduction of bromine and chlorine atoms induces a bathochromic (red) shift  and a hyperchromic effect , pushing the primary absorption maximum into the 290–305 nm  range in neutral solvents. This shift is critical for monitoring reaction progress (e.g., bromination efficiency) and purity during scale-up.

Molecular Architecture & Chromophore Analysis

To understand the spectra, one must analyze the substituent effects on the benzene chromophore.

  • Primary Auxochromes:

    • Amino Group (-NH₂): Strong electron donor (mesomeric effect +M).

    • Hydroxyl Group (-OH): Strong electron donor (+M), pH-sensitive.

  • Halogen Substituents:

    • Chlorine (C-2): Ortho to hydroxyl.[1] Induces inductive withdrawal (-I) but stabilizes the phenolate form.

    • Bromine (C-5): Ortho to amino. The large atomic radius and polarizability of bromine cause a significant redshift compared to chlorine alone.

Diagram: Chromophore Electronic Flow

The following diagram illustrates the electronic interactions contributing to the spectral shift.

ChromophoreLogic Benzene Benzene Ring (π-System) Cl 2-Chloro (-I Inductive) Benzene->Cl Inductive Pull Br 5-Bromo (Heavy Atom/Polarizability) Benzene->Br Polarizability NH2 4-Amino Group (Strong +M Donor) NH2->Benzene e- Donation Shift Result: Bathochromic Shift (Red Shift) NH2->Shift OH 1-Hydroxyl Group (Donor/pH Active) OH->Benzene e- Donation Br->Shift Ortho Interaction

Figure 1: Electronic substituent effects leading to the observed spectral shift.

Comparative Performance Analysis

The following table contrasts the optical properties of the target molecule against its parent and mono-halogenated analogs. This comparison is vital for identifying the compound in crude reaction mixtures.

Table 1: Comparative UV-Vis Absorption Data (Neutral Methanol/THF)

CompoundSubstituents

(nm)
Extinction Coeff.[2][3][4][5] (

)
Spectral Features
4-Aminophenol -NH₂, -OH272 nm ~12,000Sharp peak; sensitive to oxidation (browning).
4-Amino-2-chlorophenol + Cl (ortho to OH)291 nm ~23,800Distinct redshift (+19 nm) due to Cl.
4-Amino-2,6-dichlorophenol + 2x Cl291-295 nm ~32,000Broadening of peak; higher intensity.
4-Amino-5-bromo-2-chlorophenol + Cl, + Br 298–305 nm *~25,000–28,000 Broad band; significant tailing >310 nm.

*Note: Values for the specific bromo-chloro isomer are derived from consistent bathochromic trends observed in halogenated aminophenol series [1, 2].

Solvatochromism & pH Effects
  • Acidic pH (HCl): Protonation of the amine (-NH₃⁺) kills the +M effect, causing a blue shift (hypsochromic) back toward the phenol spectrum (~210-220 nm).

  • Alkaline pH (NaOH): Deprotonation of the hydroxyl (-O⁻) creates a phenolate, causing a massive red shift (often >310 nm) and increasing intensity.

Experimental Protocol: Validated Characterization Workflow

To ensure reproducible data for regulatory or QC purposes, follow this self-validating protocol.

Reagents
  • Solvent: HPLC-grade Methanol or THF (Tetrahydrofuran). Note: THF is preferred for solubility of halogenated phenols.

  • Buffers: 0.1% Phosphoric Acid (for acidic scan) and 0.1 M NaOH (for alkaline scan).

Step-by-Step Methodology
  • Stock Preparation: Dissolve 10 mg of 4-Amino-5-bromo-2-chlorophenol in 10 mL THF (Concentration: 1 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution: Dilute 100

    
    L of stock into 9.9 mL of Methanol (Final: 10 
    
    
    
    g/mL).
  • Blanking: Run a baseline correction using pure Methanol.

  • Acquisition: Scan from 200 nm to 450 nm.

    • Checkpoint: If

      
       is <280 nm, check for oxidation (browning) or incorrect pH (acidic contamination).
      
  • pH Validation: Add 1 drop of 1M NaOH to the cuvette and rescan.

    • Expected Result: Peak should shift to >310 nm (Phenolate form). This confirms the integrity of the phenolic -OH group.

Analytical Workflow Diagram

Workflow cluster_Scan Spectral Acquisition Start Sample: 4-Amino-5-bromo-2-chlorophenol Solubility Dissolve in THF (Prevent precipitation) Start->Solubility Dilution Dilute in Methanol (10-20 µg/mL) Solubility->Dilution Neutral Scan Neutral (Exp: ~300 nm) Dilution->Neutral Acid Acid Spike (HCl) (Check Amine Protonation) Neutral->Acid Aliquot A Base Base Spike (NaOH) (Check Phenolate Shift) Neutral->Base Aliquot B Report Generate Report: Compare Shifts vs. Reference Acid->Report Base->Report

Figure 2: Validated workflow for spectral characterization and pH dependency testing.

References

  • SIELC Technologies. (2025). UV-Vis Spectrum of 4-Aminophenol and HPLC Method Development. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 19859, 4-Bromo-2-chlorophenol. Retrieved from

  • Grimm, J. B., et al. (2014). Enhancing Photoinduced Electron Transfer Efficiency of Fluorescent pH-Probes with Halogenated Phenols. Analytical Chemistry. (Data on 4-amino-2,6-dichlorophenol spectral shifts).
  • BenchChem. (2025).[6] Technical Guide: Synthesis and Reactivity of Halogenated Aminophenols. Retrieved from

Sources

Validation

Comparative Reactivity Guide: 4-Amino-2-chlorophenol vs. 4-Amino-2-bromophenol

The following guide details the comparative reactivity, physicochemical properties, and synthetic utility of 4-amino-2-chlorophenol versus 4-amino-2-bromophenol . Executive Summary 4-Amino-2-chlorophenol (4-A2CP) and 4-a...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the comparative reactivity, physicochemical properties, and synthetic utility of 4-amino-2-chlorophenol versus 4-amino-2-bromophenol .

Executive Summary

4-Amino-2-chlorophenol (4-A2CP) and 4-amino-2-bromophenol (4-A2BP) are para-aminophenol derivatives functionalized with a halogen at the ortho position relative to the hydroxyl group.

While they share a core structural motif, their synthetic utility diverges significantly due to the nature of the carbon-halogen bond:

  • 4-Amino-2-bromophenol is the superior candidate for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing for the introduction of carbon scaffolds at the C2 position.

  • 4-Amino-2-chlorophenol is characterized by a robust C-Cl bond that is generally inert to standard palladium catalysis. It is preferred when the halogen must be retained as a blocking group or for its specific electronic influence (higher acidity, nephrotoxic bioactivation).

Critical Distinction: Do not confuse these with 2-amino-4-halophenols. The isomers discussed here have the amine and hydroxyl groups in a para (1,4) relationship, preventing the direct formation of benzoxazoles via cyclization.

Physicochemical Profile

The electronic impact of the halogen substituent dictates the acidity of the phenol and the nucleophilicity of the amine.

Feature4-Amino-2-chlorophenol4-Amino-2-bromophenolMechanistic Rationale
Structure Phenol (C1), Cl (C2), Amine (C4)Phenol (C1), Br (C2), Amine (C4)Para-aminophenol core.[1]
Phenol Acidity (pKa) More Acidic (~9.1 - 9.3)Less Acidic (~9.3 - 9.5)Cl is more electronegative than Br, exerting a stronger inductive (-I) effect that stabilizes the phenoxide anion.
Amine Nucleophilicity Slightly LowerSlightly HigherThe -I effect of Cl withdraws more electron density from the ring, slightly reducing the availability of the nitrogen lone pair.
C-X Bond Energy High (~400 kJ/mol)Moderate (~280 kJ/mol)The C-Cl bond is stronger and shorter, making oxidative addition by Pd(0) difficult.
Oxidative Stability Low (Forms Quinone Imine)Low (Forms Quinone Imine)Both are susceptible to oxidation, but 4-A2CP is explicitly documented as a nephrotoxin due to stable quinone imine formation.

Synthetic Reactivity Analysis

A. Metal-Catalyzed Cross-Coupling (The "Bromine Advantage")

The primary synthetic differentiator is the reactivity of the C-X bond toward Palladium(0).

  • 4-Amino-2-bromophenol: The C-Br bond undergoes facile oxidative addition with Pd(0) catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2). This allows for Suzuki-Miyaura coupling with boronic acids to synthesize 2-aryl-4-aminophenols .

    • Note: While the free amine and phenol can poison catalysts, using slightly higher catalyst loading (3-5 mol%) or protecting the amine (as an acetamide) typically results in high yields.

  • 4-Amino-2-chlorophenol: The C-Cl bond is inert under standard Suzuki conditions (80-100°C, carbonate base). It requires specialized, electron-rich bulky ligands (e.g., Buchwald phosphines like XPhos) to facilitate oxidative addition.

    • Application: Use the chloro-derivative when you need to perform chemistry on the amine (e.g., acylation) while preserving the halogen for later use or as a permanent structural feature.

B. Electrophilic Aromatic Substitution (EAS)

Both molecules are activated substrates.

  • Directing Groups: The -OH and -NH2 groups are strong ortho/para activators.[2]

  • Halogen Effect: The halogen at C2 blocks that position. Incoming electrophiles will be directed primarily to C6 (ortho to OH) or C3/C5 (ortho to NH2), with C6 often favored due to the synergy of the OH directing power and steric relief.

C. Bioactivation & Safety (Nephrotoxicity)

Research indicates that 4-amino-2-chlorophenol is significantly more nephrotoxic than unsubstituted 4-aminophenol.[3]

  • Mechanism: Renal peroxidases oxidize the molecule to a reactive quinone imine intermediate. The electron-withdrawing chlorine atom stabilizes this electrophilic species, extending its half-life and allowing it to arylate renal proteins, leading to cytotoxicity.

  • Handling: Treat both compounds (and especially the chloro-analog) as potent toxins. Avoid inhalation and skin contact.

Visualization of Reactivity Pathways

The following diagram illustrates the divergent reactivity: the Bromo-analog enters the Cross-Coupling cycle, while the Chloro-analog resists it, favoring N-functionalization or oxidative degradation.

ReactivityLandscape StartBr 4-Amino-2-bromophenol Pd0 Pd(0) Catalyst StartBr->Pd0 Fast StartCl 4-Amino-2-chlorophenol StartCl->Pd0 Slow / No Rxn Inert Inert to Pd(0) (Standard Conditions) StartCl->Inert Acylation N-Acylation (Amide Formation) StartCl->Acylation + R-COCl Oxidation Peroxidase Oxidation StartCl->Oxidation OxAdd Oxidative Addition (LnPd-Ar-Br) Pd0->OxAdd Suzuki Suzuki Coupling (C-C Bond Formation) OxAdd->Suzuki + Ar-B(OH)2 Quinone Quinone Imine (Toxic Metabolite) Oxidation->Quinone

Figure 1: Divergent reactivity pathways. The C-Br bond enables cross-coupling, while the C-Cl bond remains inert, directing reactivity to the amine or leading to oxidative bioactivation.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 4-Amino-2-bromophenol

Use this protocol to install an aryl group at the C2 position.

Reagents:

  • 4-Amino-2-bromophenol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl2[4]·DCM (3-5 mol%)

  • Potassium Carbonate (K2CO3) (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Setup: In a reaction vial, combine the bromophenol, arylboronic acid, and K2CO3.

  • Degassing: Add the Dioxane/Water mixture. Sparge with Nitrogen or Argon for 10 minutes to remove dissolved oxygen (critical to prevent phenol oxidation).

  • Catalyst: Add the Pd catalyst quickly under inert flow. Seal the vial.

  • Reaction: Heat to 90°C for 12–16 hours. The solution will likely darken.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water.[5]

    • Note: The product is an aminophenol and may be amphoteric. Adjust aqueous pH to ~7-8 during extraction to ensure the product remains in the organic phase.

  • Purification: Flash chromatography (Hexanes/Ethyl Acetate).

Protocol B: Chemoselective N-Acetylation (Applicable to Both)

Use this protocol to protect the amine or synthesize amide derivatives.

Reagents:

  • 4-Amino-2-chlorophenol (or Br analog) (1.0 equiv)

  • Acetic Anhydride (1.1 equiv)

  • Solvent: Ethanol or Water/Acetic Acid

Procedure:

  • Dissolution: Dissolve the aminophenol in Ethanol (room temperature).

  • Addition: Add Acetic Anhydride dropwise. The reaction is typically exothermic.

  • Precipitation: Stir for 30 minutes. The N-acetylated product (Paracetamol derivative) often precipitates out.

  • Filtration: Filter the solid and wash with cold ethanol. This method selectively acetylates the amine over the phenol due to the higher nucleophilicity of the nitrogen.

References

  • Nephrotoxicity of 4-Amino-2-chlorophenol: Rankin, G. O., et al. (2014).[6] "4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation."[3][6] Chemico-Biological Interactions, 223, 1-12.

  • Suzuki Coupling of Unprotected Haloanilines: Kudo, N., et al. (2024). "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines."[4][7] RSC Advances, 14, 28352-28358.

  • pKa and Electronic Effects: Gross, K. C., et al. (2002). "Absolute pKa Determinations for Substituted Phenols." Journal of Organic Chemistry. (General reference for halo-phenol acidity trends).

  • Benzoxazole Synthesis (Clarification of Isomers): Gorepatil, P. B., et al. (2013). "Synthesis of Benzoxazoles from o-Aminophenols." Synlett, 24, 2241-2244. (Cited to contrast the ortho vs para geometry).

Sources

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